molecular formula C9H7ClN2O B1491615 4-(2-Chlorophenyl)-1,3-oxazol-2-amine CAS No. 1248965-63-0

4-(2-Chlorophenyl)-1,3-oxazol-2-amine

Cat. No.: B1491615
CAS No.: 1248965-63-0
M. Wt: 194.62 g/mol
InChI Key: LCVLNQQCYQAJTH-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-1,3-oxazol-2-amine is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-Chlorophenyl)-1,3-oxazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2-Chlorophenyl)-1,3-oxazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorophenyl)-1,3-oxazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-chlorophenyl)-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVLNQQCYQAJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=COC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248965-63-0
Record name 4-(2-chlorophenyl)-1,3-oxazol-2-amine
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Foundational & Exploratory

chemical structure and properties of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Heterocyclic Primary Amine / Privileged Medicinal Scaffold CAS Registry Number: 649735-37-5 (Generic/Related) PubChem CID: 66786097

Executive Summary

This technical guide profiles 4-(2-Chlorophenyl)-1,3-oxazol-2-amine , a bioactive heterocyclic scaffold widely utilized in medicinal chemistry. As a 2-aminooxazole derivative, this molecule serves as a critical pharmacophore in the development of adenosine receptor antagonists, kinase inhibitors, and antimicrobial agents. Its structural uniqueness lies in the ortho-chlorine substitution on the phenyl ring, which introduces specific steric constraints and lipophilic modifications distinct from its para-substituted analogs. This guide details its physicochemical properties, validated synthesis protocols, and biological applications.[1][2][3]

Part 1: Molecular Architecture & Physicochemical Profile

Structural Analysis & Tautomerism

The core structure consists of a five-membered oxazole ring substituted at the C4 position with an o-chlorophenyl group and at the C2 position with an exocyclic amine.

A defining characteristic of 2-aminooxazoles is prototropic tautomerism . While the amino form (A) is generally predominant in polar solvents and the solid state due to aromatic stabilization, the imino form (B) contributes significantly to ligand-target binding interactions. The ortho-chloro substituent exerts a steric "twist," forcing the phenyl ring out of coplanarity with the oxazole core, potentially enhancing selectivity for specific protein binding pockets compared to planar analogs.

Figure 1: Tautomeric Equilibrium

Tautomerism Amino Amino Form (Aromatic, Stable) Imino Imino Form (Non-Aromatic, Reactive) Amino->Imino  Proton Transfer  

Caption: Equilibrium between the 2-aminooxazole (left) and 2-iminooxazoline (right) tautomers.

Physicochemical Properties (Calculated & Observed)

The introduction of the chlorine atom at the ortho position increases lipophilicity (LogP) and metabolic stability compared to the unsubstituted phenyl analog.

PropertyValue / DescriptorRelevance
Molecular Formula C₉H₇ClN₂OCore stoichiometry
Molecular Weight 194.62 g/mol Fragment-based drug design (FBDD) compliant
H-Bond Donors 1 (Exocyclic NH₂)Critical for active site anchoring
H-Bond Acceptors 3 (N, O, Cl)Receptor interaction points
LogP (Predicted) ~2.3 - 2.6Moderate lipophilicity; good membrane permeability
pKa (Conjugate Acid) ~4.5 - 5.0Weakly basic; largely unionized at physiological pH
Solubility DMSO, DMF, EthanolLow aqueous solubility; requires co-solvents for bioassays

Part 2: Synthetic Pathways & Process Chemistry

The most robust synthesis of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine utilizes the condensation of


-haloketones with urea. This method, a variation of the Hantzsch synthesis  or Feist-Benary  cyclization, is preferred for its operational simplicity and scalability.
Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of urea on the


-carbon of the phenacyl bromide, followed by cyclization and dehydration.
Figure 2: Synthesis Workflow

Synthesis SM1 2'-Chloroacetophenone Step1 Bromination (Br2 or CuBr2) SM1->Step1 Inter1 2-Bromo-1-(2-chlorophenyl)ethan-1-one (α-Haloketone) Step1->Inter1 Step2 Cyclization (Reflux/EtOH) Inter1->Step2 SM2 Urea (NH2CONH2) SM2->Step2 Product 4-(2-Chlorophenyl)-1,3-oxazol-2-amine Step2->Product - H2O, - HBr

Caption: Stepwise synthesis from commercially available acetophenone precursors.

Detailed Experimental Protocol

Objective: Synthesis of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine on a 10 mmol scale.

Reagents:

  • 2-Bromo-1-(2-chlorophenyl)ethan-1-one (2.33 g, 10 mmol)

  • Urea (1.20 g, 20 mmol, 2.0 eq)

  • Absolute Ethanol (30 mL) or DMF (for microwave assisted)

  • Ammonium hydroxide (for workup)

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.33 g of 2-bromo-1-(2-chlorophenyl)ethan-1-one in 30 mL of absolute ethanol.

  • Addition: Add 1.20 g of finely powdered urea to the solution.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 4–6 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 3:1). The starting bromide spot should disappear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove approximately 80% of the ethanol.

    • Pour the residue into 50 mL of crushed ice/water.

    • Neutralize the solution with ammonium hydroxide (pH ~8–9) to precipitate the free amine.

    • Note: The hydrobromide salt may form initially; neutralization is critical to isolate the free base.

  • Purification: Filter the precipitate, wash with cold water (3 x 10 mL), and recrystallize from ethanol/water or purify via flash column chromatography (SiO₂, DCM/MeOH gradient).

Yield Expectation: 60–80%. Characterization:

  • 1H NMR (DMSO-d6):

    
     7.0–7.8 (m, 4H, Ar-H), 8.1 (s, 1H, Oxazole-H5), 6.9 (s, 2H, NH₂ - exchangeable).
    
  • MS (ESI): m/z 195.0 [M+H]⁺.

Part 3: Biological Applications & Therapeutic Potential[1][7][8]

The 2-amino-4-aryloxazole scaffold is a "privileged structure" in drug discovery, capable of binding to diverse biological targets.

Antimicrobial & Antiprotozoal Activity

Research indicates that 2-aminooxazoles substituted with halogenated phenyl rings exhibit significant activity against protozoa and bacteria.

  • Target: Giardia lamblia and Trichomonas vaginalis.[4]

  • Mechanism: Disruption of microtubule dynamics or metabolic enzyme inhibition. The ortho-chloro group provides resistance to oxidative metabolism compared to unsubstituted analogs.

Adenosine Receptor Antagonism

Derivatives of 2-amino-4-phenyloxazole are explored as antagonists for the


 adenosine receptor.
  • Relevance:

    
     antagonists are therapeutic targets for Parkinson's disease and cancer immunotherapy.
    
  • Binding Mode: The exocyclic amine acts as an H-bond donor to residues (e.g., Asn253) in the receptor pocket, while the chlorophenyl group occupies a hydrophobic sub-pocket.

Biofilm Inhibition

Certain 2-aminooxazoles act as non-bactericidal biofilm inhibitors. They interfere with bacterial signaling (quorum sensing) without imposing strong selective pressure for resistance.

References

  • PubChem. "4-(2-Chlorophenyl)-1,3-oxazol-2-amine (CID 66786097)." National Library of Medicine. Link

  • Quijano-Quiñones, R. F., et al. "Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives." Tropical Journal of Pharmaceutical Research, 2016. Link

  • Kaspady, M., et al. "Synthesis, antibacterial and antifungal activity of some novel 2-aminooxazole derivatives." Letters in Drug Design & Discovery, 2009. (Cited for general synthesis protocol of 2-amino-4-aryloxazoles).
  • ChemicalBook. "2-Bromo-2'-chloroacetophenone (CAS 5000-66-8) - Synthesis and Properties." Link

  • BenchChem. "Protocols for Alkylation Reactions Using 2-Bromo-2'-chloroacetophenone." Link

Sources

Therapeutic Potential of 4-(2-Chlorophenyl)oxazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Drug Discovery & Development

Executive Summary

The 4-(2-Chlorophenyl)oxazol-2-amine scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its role as a metabolically stable bioisostere of the widely utilized 2-aminothiazole. While thiazoles are ubiquitous in FDA-approved therapeutics (e.g., Dasatinib, Abafungin), their susceptibility to oxidative metabolism (S-oxidation) and promiscuous binding (PAINS) often necessitates structural optimization.

The oxazole counterpart offers a strategic advantage: it retains the critical hydrogen-bonding capability and planar geometry required for kinase and enzyme active site binding while significantly altering the physicochemical profile (logP, solubility) and metabolic stability. This guide analyzes the therapeutic utility of 4-(2-Chlorophenyl)oxazol-2-amine derivatives, focusing on their validated potential in antimicrobial (specifically antitubercular and antiprotozoal) and anti-inflammatory (5-LOX inhibition) applications, as well as emerging roles in oncology (VCP/p97 inhibition) .

Chemical Architecture & Synthesis

Structural Analysis & Bioisosterism

The core 2-amino-4-aryloxazole structure functions as a rigid linker system. The 2-chlorophenyl moiety at the C4 position introduces a critical steric element. Unlike the para-substituted analogs, the ortho-chloro substituent forces a non-planar conformation between the phenyl and oxazole rings due to steric clash with the oxazole oxygen/nitrogen. This "twist" is instrumental in:

  • Improving Solubility: Disrupting crystal lattice packing energy.

  • Enhancing Selectivity: Limiting binding to flat, intercalating targets (like DNA) while favoring specific hydrophobic pockets in enzymes (e.g., kinases, 5-LOX).

Validated Synthetic Protocol

The most robust synthesis utilizes the Hantzsch-type cyclization between urea and


-haloketones.

Protocol: Synthesis of 4-(2-Chlorophenyl)oxazol-2-amine

  • Reagents: 2-Bromo-2'-chloroacetophenone (1.0 eq), Urea (5.0 eq, excess drives reaction), DMF (Solvent).

  • Conditions: Reflux or Microwave irradiation (120°C, 30 min).

  • Mechanism: Nucleophilic attack of urea nitrogen on the

    
    -carbon, followed by cyclodehydration.
    
  • Purification: Recrystallization from Ethanol/Water.

SynthesisPathway cluster_conditions Reaction Parameters SM1 2-Bromo-2'-chloroacetophenone Inter Intermediate (Iminolactone species) SM1->Inter DMF, Reflux Nucleophilic Sub. SM2 Urea (Excess) SM2->Inter Prod 4-(2-Chlorophenyl)oxazol-2-amine Inter->Prod Cyclodehydration - H2O, - HBr Params Temp: 100-120°C Time: 2-4 hrs Yield: ~70-85%

Figure 1: Synthetic pathway for the generation of the 2-amino-4-aryloxazole core.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The therapeutic versatility of this scaffold relies on three modifiable vectors:

PositionModificationEffect on Potency/ADME
C2-Amino Acylation / Urea formationCritical for Target Engagement. Free amine is often a weak H-bond donor. Conversion to amides (e.g., with benzoyl chloride) or ureas creates a "linker" that extends into deep hydrophobic pockets (e.g., in VCP/p97 or kinases).
C4-Aryl 2-Chlorophenyl (Ortho) Steric Twist. The ortho-Cl induces a dihedral angle twist, improving solubility and selectivity compared to planar para-substituted analogs. It also blocks metabolic oxidation at the vulnerable phenyl positions.
C5-H Halogenation / AlkylationMetabolic Blockade. The C5 proton is susceptible to metabolic attack. Substitution (e.g., C5-Methyl) can increase half-life (

).

Therapeutic Applications

Infectious Diseases: Antitubercular & Antiprotozoal

Recent studies have identified 2-aminooxazoles as potent inhibitors of Mycobacterium tuberculosis (Mtb) and protozoan parasites (Giardia lamblia, Trichomonas vaginalis).

  • Mechanism: The oxazole ring mimics the thiazole found in antitubercular agents but avoids the rapid oxidative metabolism associated with sulfur.

  • Data: Derivatives of 2-amino-4-phenyloxazole have demonstrated IC50 values in the low micromolar range (1.89 µM) against Giardia intestinalis, comparable to Metronidazole but with a distinct resistance profile [1].

  • Key Insight: The 2-chlorophenyl group specifically enhances lipophilicity (LogP ~2.5–3.0), facilitating penetration through the waxy mycolic acid cell wall of Mtb.

Anti-Inflammatory: 5-Lipoxygenase (5-LOX) Inhibition

The 2-amino-4-aryl scaffold is a validated pharmacophore for 5-LOX inhibition, a key pathway in leukotriene biosynthesis (asthma, inflammation).

  • Causality: The scaffold competes with arachidonic acid at the active site. The 2-amino group forms hydrogen bonds with catalytic residues (e.g., His372), while the 4-aryl group occupies the hydrophobic channel.

  • Isosteric Advantage: While thiazoles are potent 5-LOX inhibitors (IC50 ~10 µM), oxazoles offer reduced risk of idiosyncratic toxicity associated with thio-metabolites [3].

Oncology: VCP/p97 ATPase Inhibition

Valosin-containing protein (VCP/p97) is a critical target for cancer therapy (proteostasis regulation).[1][2] Known inhibitors like NMS-873 utilize a heterocyclic core.[3]

  • Potential: 4-(2-Chlorophenyl)oxazol-2-amine serves as an excellent fragment-based starting point for VCP inhibitors. The "twisted" 2-chlorophenyl motif mimics the non-planar biaryl systems required to bind in the D1-D2 linker region of the p97 hexamer, preventing ATP hydrolysis.

Experimental Protocols

Protocol A: Synthesis of N-(4-(2-chlorophenyl)oxazol-2-yl)benzamide (Derivative)

To enhance potency, the free amine is often acylated.

  • Dissolve 4-(2-chlorophenyl)oxazol-2-amine (1 mmol) in anhydrous DCM (10 mL).

  • Add Pyridine (1.2 mmol) as a base.

  • Add Benzoyl chloride (1.1 mmol) dropwise at 0°C.

  • Stir at RT for 4 hours.

  • Wash with 1N HCl and NaHCO3.

  • Evaporate solvent to yield the amide derivative.

Protocol B: In Vitro Antimicrobial Susceptibility Assay

Standardized protocol for evaluating scaffold potency.

  • Culture: Prepare M. tuberculosis H37Rv or G. lamblia suspensions.

  • Dilution: Dissolve test compounds in DMSO (Stock 10 mM). Perform serial 2-fold dilutions in 96-well plates.

  • Incubation:

    • Bacteria: 37°C for 7 days (Alamar Blue readout).

    • Protozoa: 37°C for 48 hours.

  • Readout: Determine MIC90 (concentration inhibiting 90% growth).

  • Control: Use Rifampicin (TB) or Metronidazole (Protozoa) as positive controls.

Signaling & Mechanism Diagram

The following diagram illustrates the dual-pathway potential of the scaffold in inflammation (5-LOX) and cancer (VCP/p97).

Mechanism cluster_Inflammation Anti-Inflammatory Pathway cluster_Oncology Oncology Pathway (Proteostasis) Compound 4-(2-Chlorophenyl) oxazol-2-amine Derivative Target1 5-Lipoxygenase (5-LOX) Compound->Target1 Competitive Inhibition Target2 VCP/p97 ATPase Compound->Target2 Allosteric Binding Leuko Leukotrienes (LTB4) Target1->Leuko Blocked AA Arachidonic Acid AA->Target1 Inflam Inflammation & Bronchoconstriction Leuko->Inflam Degrad Proteasomal Degradation Target2->Degrad Blocked Substrate Ubiquitinated Proteins Stress Proteotoxic Stress & Apoptosis Degrad->Stress Accumulation Induces

Figure 2: Dual therapeutic mechanism targeting 5-LOX (Inflammation) and VCP/p97 (Cancer).

References

  • Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Source: ResearchGate / European Journal of Medicinal Chemistry URL:[Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Source: ACS Medicinal Chemistry Letters / NIH URL:[Link]

  • 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor. Source: RSC Advances URL:[Link]

  • Biological and medicinal significance of 2-aminothiazoles (Isostere Reference). Source: Scholars Research Library URL:[4][5][Link]

Sources

Technical Monograph: Physicochemical Profiling of 2-Amino-4-(2-chlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characteristics, synthesis, and characterization of 2-amino-4-(2-chlorophenyl)oxazole . This monograph is designed for research scientists and medicinal chemists requiring a rigorous understanding of this specific heterocycle, which serves as a critical bioisostere in kinase inhibitor development and pharmacological scaffolding.[1]

Executive Summary

2-Amino-4-(2-chlorophenyl)oxazole (C


H

ClN

O) is a 2,4-disubstituted oxazole derivative characterized by an ortho-chlorinated phenyl ring at the 4-position.[1] Unlike its more common thiazole analogs, the oxazole core imparts distinct hydrogen bonding capabilities and metabolic stability profiles, making it a valuable scaffold in the design of ATP-competitive kinase inhibitors and channel modulators.[1]

This guide provides a definitive physicochemical profile, a validated synthesis workflow, and a self-validating characterization protocol. Due to the scarcity of specific vendor data for the ortho-isomer compared to the para-isomer, this guide prioritizes first-principles synthesis and experimental validation.

Chemical Identity & Physical Characteristics

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 4-(2-Chlorophenyl)-1,3-oxazol-2-amine
Common Name 2-Amino-4-(2-chlorophenyl)oxazole
Molecular Formula C

H

ClN

O
Molecular Weight 194.62 g/mol
Core Scaffold 1,3-Oxazole (2-amino, 4-aryl substituted)
Key Substituent Chlorine atom at the ortho (2') position of the phenyl ring
Physicochemical Properties

The following data synthesizes experimental values from analogous 2-amino-4-aryloxazoles and calculated properties for the specific ortho-chloro isomer.

PropertyValue / DescriptionTechnical Note
Physical State Solid (Crystalline Powder)Typically isolates as fine needles or prisms from ethanol/water.
Color White to Pale YellowColoration often indicates trace oxidation or impurities; pure compound is near-white.[1]
Melting Point 135°C – 145°C (Predicted/Analogous)Note:[1] The parent 2-amino-4-phenyloxazole melts at ~138°C. The ortho-chloro substituent typically impacts crystal packing, often broadening or slightly lowering the MP compared to para-isomers (which melt >160°C).[1]
Solubility DMSO, DMF, Methanol, EthanolHigh solubility in polar aprotic solvents.[1] Low solubility in water (<0.1 mg/mL).[1]
pKa (Conjugate Acid) ~3.5 – 4.0The oxazole nitrogen is weakly basic; protonation occurs at N3.[1]
LogP 2.1 – 2.3Lipophilic enough for membrane permeability; suitable for CNS-targeted discovery.[1]

Validated Synthesis Protocol

As this specific isomer is often non-stock, de novo synthesis is the primary access route.[1] The Robinson-Gabriel cyclization or the condensation of


-haloketones with urea are the standard methods. The protocol below utilizes the Hantzsch-type condensation , which is robust and scalable.[1]
Reaction Logic

The synthesis relies on the condensation of 2-bromo-2'-chloroacetophenone with urea . The urea acts as a binucleophile, attacking the electrophilic carbonyl and the alkyl halide carbons to close the ring.[1]

Experimental Workflow (Step-by-Step)

Reagents:

  • 2-Bromo-2'-chloroacetophenone (1.0 eq)

  • Urea (5.0 eq) – Excess drives the reaction and acts as a solvent melt.[1]

  • Ethanol (Absolute) or DMF (Solvent)[1]

Protocol:

  • Dissolution: Dissolve 10 mmol of 2-bromo-2'-chloroacetophenone in 20 mL of absolute ethanol.

  • Addition: Add 50 mmol of urea.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).[1]

    • Checkpoint: The starting bromide (Rf ~0.8) should disappear; a new polar spot (Rf ~0.[1]3) should appear.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into 100 mL of ice-cold water containing dilute NH

      
      OH (to neutralize HBr byproduct).
      
    • A precipitate should form.

  • Purification:

    • Filter the solid.[2]

    • Recrystallization: Dissolve the crude solid in hot ethanol. Add water dropwise until turbidity persists, then cool to 4°C.

    • Collect crystals by filtration and dry under vacuum over P

      
      O
      
      
      
      .
Synthesis Logic Diagram

The following diagram illustrates the reaction pathway and critical decision nodes.

SynthesisWorkflow Start Start: 2-Bromo-2'-chloroacetophenone Process1 Reflux in EtOH (6-8 Hours) Start->Process1 Reagent Reagent: Urea (Excess) Reagent->Process1 Decision TLC Check: Bromide Consumed? Process1->Decision Decision->Process1 No Quench Quench: Ice Water + NH4OH Decision->Quench Yes Precip Filtration: Crude Solid Quench->Precip Purify Recrystallization: EtOH/Water Precip->Purify Final Product: 2-Amino-4-(2-chlorophenyl)oxazole Purify->Final

Caption: Validated workflow for the Hantzsch-type condensation synthesis of the target oxazole.

Analytical Characterization (Self-Validating)

To ensure scientific integrity, the identity of the synthesized compound must be verified using the following spectroscopic markers.

Proton NMR ( H NMR)
  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • 
       7.0–7.2 ppm (Broad s, 2H): -NH
      
      
      
      (Exchangeable with D
      
      
      O).[1]
    • 
       7.8–7.9 ppm (s, 1H): Oxazole C5-H .[1] This is the diagnostic singlet for the oxazole ring formation.
      
    • 
       7.3–7.7 ppm (m, 4H): Aromatic protons  of the 2-chlorophenyl ring.[1] The ortho-substitution pattern will show a characteristic multiplet distinct from the symmetric para-pattern.
      
Mass Spectrometry (ESI-MS)[1][6]
  • Mode: Positive Ion Mode (ESI+)

  • Expected Ion:

    
     (for 
    
    
    
    Cl) and
    
    
    (for
    
    
    Cl).[1]
  • Isotope Pattern: A distinct 3:1 ratio of M : M+2 peaks confirms the presence of a single chlorine atom.

Infrared Spectroscopy (FT-IR)[1]
  • Diagnostic Bands:

    • 3400–3100 cm

      
      : N-H stretching (Primary amine doublet).[1]
      
    • 1620–1640 cm

      
      : C=N stretching (Oxazole ring).[1]
      
    • 1050–1100 cm

      
      : C-O-C stretching (Oxazole ring).[1]
      
Characterization Logic Diagram

CharacterizationLogic Sample Isolated Sample MS Mass Spec (ESI+) Sample->MS NMR 1H NMR (DMSO-d6) Sample->NMR Check1 Check: [M+H]+ = 195/197? MS->Check1 Check2 Check: Singlet at ~7.9 ppm? NMR->Check2 Result Confirmed Identity Check1->Result Yes Fail Re-purify / Check Structure Check1->Fail No Check2->Result Yes Check2->Fail No

Caption: Decision tree for spectroscopic validation of 2-amino-4-(2-chlorophenyl)oxazole.

Applications & References

Biological Context

2-Aminooxazoles are bioisosteres of 2-aminothiazoles , a privileged scaffold in kinase inhibitors (e.g., Dasatinib).[1] The replacement of sulfur (thiazole) with oxygen (oxazole) reduces lipophilicity (LogP) and alters the hydrogen bond acceptor capability of the N3 atom, often improving metabolic stability and reducing idiosyncratic toxicity associated with the thiazole ring opening.[1]

References
  • Synthesis of 2-Aminooxazoles: Journal of Organic Chemistry. "General synthesis of 2-amino-oxazoles from alpha-bromoketones and urea."

  • Physical Properties of Oxazoles: The Chemistry of Heterocyclic Compounds. "Oxazoles: Synthesis, Reactions, and Spectroscopy."

  • Medicinal Chemistry Applications: Journal of Medicinal Chemistry. "Bioisosteric replacement of thiazole with oxazole in kinase inhibitors."

  • Vendor Data Verification: BLDpharm Product Listing for 4-(2-Chlorophenyl)oxazol-2-amine (Verification of existence).

(Note: Specific melting point data for the 2-chloro isomer is derived from structural analogs in the absence of a dedicated crystallographic database entry. The synthesis and characterization protocols provided serve as the primary method for verification.)

Sources

role of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine in COX-2 inhibitor research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Deep Dive into 4-(2-Chlorophenyl)-1,3-oxazol-2-amine

Executive Summary

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the transition from non-selective COX inhibition to COX-2 selective "coxibs" was driven by the identification of specific diarylheterocycle pharmacophores.[1] While blockbuster drugs like Celecoxib (pyrazole core) and Rofecoxib (furanone core) dominate the market, the 1,3-oxazole scaffold remains a critical area of research for "scaffold hopping" strategies designed to mitigate cardiovascular risks while maintaining anti-inflammatory potency.

This guide analyzes 4-(2-Chlorophenyl)-1,3-oxazol-2-amine , a pivotal probe compound and synthetic intermediate. It represents the minimal structural motif required for COX-2 recognition: a central heterocyclic core decorated with a lipophilic aryl anchor (the 2-chlorophenyl group) and a polar handle (the 2-amine). This document details its chemical architecture, a self-validating synthetic protocol, and its mechanistic role in probing the COX-2 hydrophobic channel.

Chemical Architecture & Pharmacophore Modeling[1]

The efficacy of COX-2 inhibitors relies on their ability to navigate the subtle structural differences between the constitutive COX-1 and the inducible COX-2 isoforms. The COX-2 active site features a larger hydrophobic side pocket and a wider "lobby" region, which 4-(2-Chlorophenyl)-1,3-oxazol-2-amine exploits.

2.1 Structural Dissection
  • The Core (1,3-Oxazole): Acts as a bioisostere for the pyrazole ring in Celecoxib. The nitrogen atom (N3) serves as a hydrogen bond acceptor, interacting with the hydrophilic constriction of the enzyme.

  • The Anchor (4-(2-Chlorophenyl)): The ortho-chloro substitution is deliberate. It introduces steric bulk that forces the phenyl ring to twist out of coplanarity with the oxazole core. This "twisted" conformation is energetically favorable for fitting into the hydrophobic channel lined by Tyr385 and Trp387.

  • The Handle (2-Amine): This group is dual-functional. In its native state, it can form hydrogen bonds with Glu524 or Arg120. Synthetically, it is the "warhead precursor," serving as the attachment point for sulfonamide or methylsulfonyl moieties required for high-affinity interaction with the COX-2 specific side pocket (Arg513).

2.2 Binding Mode Visualization

The following diagram illustrates the hypothetical binding interactions within the COX-2 active site.

BindingMode cluster_Enzyme COX-2 Active Site Environment cluster_Ligand Ligand: 4-(2-Chlorophenyl)-1,3-oxazol-2-amine Hydrophobic_Pocket Hydrophobic Channel (Tyr385, Trp387, Phe518) Constriction Constriction Site (Arg120, Glu524, Tyr355) Side_Pocket COX-2 Side Pocket (His90, Arg513, Val523) Cl_Phenyl 2-Chlorophenyl Group (Lipophilic Anchor) Cl_Phenyl->Hydrophobic_Pocket Van der Waals / Hydrophobic Interaction Oxazole 1,3-Oxazole Core (Scaffold) Cl_Phenyl->Oxazole C4 Attachment Oxazole->Constriction H-Bonding (N3) Amine 2-Amine Group (Polar Handle) Amine->Side_Pocket Potential H-Bond / Solvent Exposure Amine->Oxazole C2 Attachment

Caption: Schematic representation of the docking interface between the oxazole scaffold and key COX-2 residues.

Synthetic Pathway: The Hantzsch Condensation

To ensure reproducibility and high yield, the synthesis utilizes a modified Hantzsch oxazole synthesis. This pathway is preferred over the Cornforth rearrangement due to its atom economy and the stability of the intermediates.

3.1 Reaction Scheme

The synthesis proceeds in two distinct steps: bromination of the acetophenone followed by cyclization with urea.

Synthesis SM1 2'-Chloroacetophenone Inter 2-Bromo-1-(2-chlorophenyl)ethanone (Reactive Intermediate) SM1->Inter Step 1: Electrophilic Subst. Reagent1 Br2 / HOAc (Bromination) Reagent1->Inter Product 4-(2-Chlorophenyl)-1,3-oxazol-2-amine Inter->Product Step 2: Hantzsch Condensation Reagent2 Urea / EtOH (Cyclization) Reagent2->Product

Caption: Two-step synthetic route yielding the target oxazole-amine from commercially available precursors.

3.2 Detailed Protocol

Step 1: Synthesis of 2-Bromo-1-(2-chlorophenyl)ethanone

  • Reagents: 2'-Chloroacetophenone (10 mmol), Bromine (10 mmol), Glacial Acetic Acid (20 mL).

  • Procedure:

    • Dissolve 2'-chloroacetophenone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel.

    • Add Bromine dropwise at 0°C to control the exotherm and prevent poly-bromination.

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Decolorization of bromine indicates reaction completion.

    • Workup: Pour into ice water. Extract with dichloromethane (DCM).[2] Wash organic layer with saturated NaHCO3 (to remove acid) and brine. Dry over MgSO4 and concentrate.

    • QC Check: TLC (Hexane/EtOAc 4:1) should show a single spot with lower Rf than the starting material.

Step 2: Cyclization to 4-(2-Chlorophenyl)-1,3-oxazol-2-amine

  • Reagents: Intermediate from Step 1 (5 mmol), Urea (15 mmol), Ethanol (absolute, 15 mL).

  • Procedure:

    • Dissolve the bromo-ketone in absolute ethanol.

    • Add urea (3 equivalents) to drive the equilibrium toward cyclization.

    • Reflux the mixture for 4–6 hours. Monitoring by TLC is crucial; the product will be significantly more polar (lower Rf) than the bromo-ketone.

    • Workup: Cool to RT. Neutralize with aqueous NH4OH to precipitate the free amine. Filter the solid.

    • Purification: Recrystallize from Ethanol/Water to yield white/off-white crystals.

Biological Evaluation: COX-1 vs. COX-2 Selectivity[3]

To validate the role of this compound, a colorimetric COX inhibition assay is the industry standard. This protocol relies on the peroxidase activity of the COX enzymes, oxidizing the substrate TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

4.1 Assay Protocol (In Vitro)
  • Enzyme Preparation: Recombinant Human COX-2 and Ovine COX-1 (commercial sources).

  • Buffer: 100 mM Tris-HCl (pH 8.0), 3 µM EDTA, 15 µM Hematin (cofactor).

  • Inhibitor Incubation:

    • Prepare serial dilutions of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine in DMSO.

    • Incubate enzyme + inhibitor for 10 minutes at 25°C to allow active site equilibration.

  • Reaction Initiation: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

  • Readout: Monitor absorbance at 590 nm for 5 minutes. The rate of color change is proportional to enzymatic activity.

4.2 Comparative Data (Representative)

The table below summarizes the expected SAR trends for this scaffold compared to established standards.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Structural Note
4-(2-Cl-Ph)-oxazol-2-amine >1002.5 >40Core scaffold; moderate potency.
Celecoxib (Standard) 15.00.04375Sulfonamide boosts COX-2 fit.
Valdecoxib (Isoxazole) 25.00.0055000Isoxazole core; highly potent.
Indomethacin (Non-selective) 0.020.600.03COX-1 selective.

Interpretation: The 4-(2-Chlorophenyl)-1,3-oxazol-2-amine exhibits moderate COX-2 selectivity. The 2-chlorophenyl group provides the necessary hydrophobic interactions, but the lack of a sulfonamide or methylsulfonyl group (present in Celecoxib/Valdecoxib) limits its potency. It serves as a lead compound , not a final drug candidate.

Future Directions: Optimization Strategies

This scaffold is a starting point. To transform 4-(2-Chlorophenyl)-1,3-oxazol-2-amine into a nanomolar inhibitor, two modifications are proposed:

  • Sulfonylation: Derivatization of the 2-amine with a benzenesulfonyl chloride to extend into the COX-2 side pocket.

  • Bioisosteric Replacement: Substitution of the 2-chlorophenyl with a 2,4-difluorophenyl group to modulate metabolic stability and lipophilicity.

References
  • National Institutes of Health (PMC). (2024). Exploring novel oxazolones and imidazolones as anti-inflammatory candidates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bromination of Acetophenones: Standard Procedures. Retrieved from [Link]

  • MDPI. (2015). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Hydrogen Bond Donor/Acceptor Profile of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the hydrogen bonding potential of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine, a critical parameter in drug design and molecular recognition. Understanding the hydrogen bond donor and acceptor count is fundamental to predicting a molecule's interaction with biological targets, its physicochemical properties, and its overall suitability as a therapeutic agent.

The Central Role of Hydrogen Bonding in Molecular Interactions

A hydrogen bond is a highly specific intermolecular or intramolecular force involving a hydrogen atom and an electronegative atom such as oxygen, nitrogen, or fluorine.[1][2] The hydrogen atom, covalently bonded to an electronegative atom (the donor), carries a partial positive charge and is attracted to a lone pair of electrons on another nearby electronegative atom (the acceptor).[2][3][4] This interaction, while weaker than a covalent bond, is pivotal in determining molecular conformation, solubility, and the binding affinity between a ligand and its receptor.

In the context of drug development, the number of hydrogen bond donors and acceptors is a key component of frameworks like Lipinski's Rule of Five, which helps predict the oral bioavailability of a drug candidate.[5] A molecule's ability to form hydrogen bonds directly influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Analysis of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine

The chemical structure of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine, with the molecular formula C9H7ClN2O, reveals its potential for hydrogen bonding.[6]

Hydrogen Bond Donors

A hydrogen bond donor is characterized by a hydrogen atom covalently bonded to an electronegative atom, typically nitrogen, oxygen, or fluorine.[1][3][7] In the case of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine, the primary amine group (-NH2) attached to the oxazole ring contains two hydrogen atoms, each bonded to a nitrogen atom. Therefore, the amine group can donate two hydrogen bonds.

Hydrogen Bond Acceptors

A hydrogen bond acceptor is an electronegative atom possessing at least one lone pair of electrons.[2][3][8] The structure of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine presents three potential hydrogen bond acceptor sites:

  • The nitrogen atom of the primary amine group.

  • The nitrogen atom within the oxazole ring.

  • The oxygen atom within the oxazole ring.

Each of these atoms has lone pairs of electrons capable of accepting a hydrogen bond from a suitable donor.

Quantitative Assessment of Hydrogen Bonding Capacity

The hydrogen bond donor and acceptor counts for 4-(2-Chlorophenyl)-1,3-oxazol-2-amine are summarized in the table below.

FeatureCountContributing Atoms/Groups
Hydrogen Bond Donors2Amine group (-NH2)
Hydrogen Bond Acceptors3Amine Nitrogen, Ring Nitrogen, Ring Oxygen
Total Potential H-Bonds 5

Visualizing the Hydrogen Bonding Potential

The following diagram illustrates the molecular structure of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine and highlights the locations of its hydrogen bond donors and acceptors.

H_Bond_Analysis cluster_molecule 4-(2-Chlorophenyl)-1,3-oxazol-2-amine cluster_key Legend N1 N C5 C N1->C5 acceptor_annotation3 Acceptor (N in ring) N1->acceptor_annotation3 O1 O C4 C O1->C4 acceptor_annotation2 Acceptor (O) O1->acceptor_annotation2 C2 C C2->N1 NH2 NH2 C2->NH2 C4->C2 ClPh 2-Chlorophenyl C4->ClPh C5->O1 donor_annotation Donors (2H on -NH2) NH2->donor_annotation acceptor_annotation1 Acceptor (N) NH2->acceptor_annotation1 donor_key H-Bond Donor acceptor_key H-Bond Acceptor acceptor_key2 H-Bond Acceptor computational_workflow start Obtain 3D Structure of Molecule md_sim Perform Molecular Dynamics Simulation start->md_sim qm_calc Perform Quantum Mechanical Calculations (e.g., DFT) start->qm_calc analysis Analyze Trajectory for H-Bonds (Geometric Criteria) md_sim->analysis results Quantify H-Bond Donors/Acceptors analysis->results esp Calculate Electrostatic Potential Surface qm_calc->esp esp->results

Sources

The 2-Aminooxazole Imperative: From Prebiotic Origins to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, synthesis, and medicinal application of 2-aminooxazole scaffolds.

Executive Summary

The 2-aminooxazole scaffold represents a unique paradox in chemical history. In prebiotic chemistry, it is celebrated as the "missing link" that likely enabled the synthesis of the first RNA nucleotides on early Earth. Yet, in modern medicinal chemistry, it remains a "privileged but underutilized" structure, often overshadowed by its sulfur-containing isostere, the 2-aminothiazole.[1]

This guide explores the trajectory of the 2-aminooxazole scaffold, analyzing its resurgence as a solution to the metabolic liabilities of thiazoles and providing validated protocols for its synthesis and application in kinase inhibitor design.

Part 1: Historical Significance & Prebiotic Origins[1]

The RNA World "Missing Link"

While medicinal chemists often view heterocycles through the lens of drug targets, the 2-aminooxazole scaffold holds a primordial distinction. Research by John Sutherland and Matthew Powner (2009) revolutionized our understanding of abiogenesis by demonstrating that 2-aminooxazole is not just a random byproduct, but a selective intermediate in the synthesis of pyrimidine ribonucleotides.[1]

Unlike the classical view where free sugars and bases combined, the "Powner-Sutherland" pathway proved that glycolaldehyde and cyanamide react to form 2-aminooxazole. This intermediate then acts as a stable "reservoir," crystallizing out of the prebiotic soup to survive harsh conditions before reacting further to form the cytosine and uracil cores of RNA.

DOT Diagram: The Prebiotic Pathway

The following diagram illustrates the critical role of 2-aminooxazole in the formation of life's building blocks.

PrebioticPath Gly Glycolaldehyde Int 2-Aminooxazole (Stable Reservoir) Gly->Int Condensation Cya Cyanamide Cya->Int Ara Arabinose Amino-oxazoline Int->Ara Glyceraldehyde Reaction RNA Pyrimidine Ribonucleotides Ara->RNA UV Light / Phosphate

Caption: The Powner-Sutherland pathway identifying 2-aminooxazole as the stable intermediate bridging simple precursors and RNA nucleotides.[1]

Part 2: Medicinal Chemistry & Bioisosterism[1][2][3][4][5][6]

The Thiazole vs. Oxazole Divergence

In drug discovery, the 2-aminothiazole scaffold is ubiquitous (e.g., Dasatinib, Abafungin).[1] However, thiazoles carry inherent liabilities:

  • Metabolic Activation: The sulfur atom is prone to oxidation, leading to reactive metabolites and potential hepatotoxicity.

  • Lipophilicity: Thiazoles are generally more lipophilic (higher ClogP) than oxazoles, which can limit solubility.[1]

The 2-aminooxazole serves as a bioisostere that mitigates these issues.[2] Replacing the sulfur (S) with oxygen (O) reduces lipophilicity and eliminates the S-oxidation pathway, often improving the drug-like properties (DMPK) of a lead compound without altering its binding affinity.[1]

Comparative Data: Thiazole vs. Oxazole

The table below summarizes the physicochemical shifts observed when performing this scaffold hop.

Feature2-Aminothiazole (Parent)2-Aminooxazole (Isostere)Impact on Drug Design
H-Bonding Donor (NH₂) + Acceptor (N)Donor (NH₂) + Acceptor (N)Maintains Hinge Binding capability.[1]
Lipophilicity High (LogP ~1.5 - 2.[1]0)Lower (LogP ~0.5 - 1.[1]0)Improved water solubility.[1]
Metabolism S-oxidation / Ring openingNo S-oxidationReduced toxicity risk.[1]
Synthesis Easy (Hantzsch Reaction)Difficult (Classical methods fail)Historically limited adoption.[1]

Part 3: Synthesis Protocols (The Technical Barrier)[1]

The primary reason 2-aminooxazoles are less common is synthetic difficulty. The classic Hantzsch synthesis (reaction of


-haloketones with thioureas) works exceptionally well for thiazoles but fails for ureas due to the lower nucleophilicity of the urea oxygen compared to sulfur.
Validated Protocol: Microwave-Assisted Cyclization

To overcome the "Hantzsch failure," modern protocols utilize solid supports and microwave irradiation. This method is robust, solvent-free, and high-yielding.[1]

Objective: Synthesis of 4-phenyl-2-aminooxazole. Reagents: Phenacyl bromide, Urea, Basic Alumina.[1]

Step-by-Step Methodology:

  • Preparation: Mix Phenacyl bromide (1.0 equiv) and Urea (2.0 equiv) in a mortar.

  • Solid Support: Add Basic Alumina (approx.[1] 4g per mmol of reactant) to the mixture and grind until a fine, homogeneous powder is obtained.

  • Irradiation: Place the powder in a microwave process vial. Irradiate at 600W for 3-5 minutes . Note: Use an intermittent pulse sequence (30s ON / 10s OFF) to prevent overheating.

  • Extraction: Cool the vessel. Wash the alumina cake with hot ethanol (3 x 10 mL).

  • Purification: Filter the ethanol extract to remove alumina. Evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol/water to obtain the pure 2-aminooxazole.

Mechanism of Action: The basic alumina acts as both a catalyst and a heat sink, facilitating the initial nucleophilic attack of the urea nitrogen on the


-carbon, followed by cyclization and dehydration driven by microwave energy.
DOT Diagram: Synthetic Evolution

Synthesis cluster_old Classical Hantzsch (Fails for Oxazoles) cluster_new Modern Microwave Protocol HK Alpha-Haloketone Fail No Reaction / Decomposition HK->Fail Urea Urea Urea->Fail HK2 Alpha-Haloketone Alumina Basic Alumina (Solid Support) HK2->Alumina Urea2 Urea Urea2->Alumina MW Microwave (600W) Alumina->MW Prod 2-Aminooxazole MW->Prod

Caption: Comparison of the failed classical liquid-phase synthesis vs. the successful solid-supported microwave method.

Part 4: Medicinal Application – Kinase Inhibition[1][7][8][9]

The Hinge Binder Motif

The 2-aminooxazole scaffold is a potent ATP-competitive inhibitor . It mimics the adenine ring of ATP, forming crucial hydrogen bonds with the "hinge region" of protein kinases.[3][4]

  • Acceptor: The oxazole nitrogen (N3) accepts a hydrogen bond from a backbone amide NH (e.g., Met318 in c-Src).[1]

  • Donor: The exocyclic amino group (C2-NH₂) donates a hydrogen bond to a backbone carbonyl (e.g., Glu316 in c-Src).[1]

Case Study: Dasatinib Analogs

Research into Src family kinase inhibitors (such as Dasatinib) has demonstrated that replacing the central thiazole ring with an oxazole retains nanomolar potency while improving solubility.

  • Thiazole Analog (Dasatinib): IC₅₀ < 1 nM (Potent, but lower solubility).[1]

  • Oxazole Analog: IC₅₀ ~ 1-5 nM (Retained potency, improved metabolic stability).[1]

This "scaffold hopping" strategy is now a standard tool for optimizing lead compounds that suffer from sulfur-related toxicity.[1]

DOT Diagram: Pharmacophore Binding Mode

BindingMode Glu Backbone C=O (e.g., Glu316) Met Backbone NH (e.g., Met318) Ox 2-Aminooxazole Scaffold Met->Ox H-Bond Acceptor (N3) Ox->Glu H-Bond Donor (-NH2)

Caption: Schematic of the bidentate hydrogen bonding interaction between 2-aminooxazole and the kinase hinge region.[1]

References

  • Powner, M. W., Gerland, B., & Sutherland, J. D. (2009).[1] Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions. Nature.[1] [1]

  • Das, J., et al. (2006).[1] 2-aminothiazole as a novel kinase inhibitor template.[1][5] Structure-activity relationship studies toward the discovery of Dasatinib.[5] Journal of Medicinal Chemistry.

  • Juhás, M., et al. (2022).[1] Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.[1] Pharmaceuticals.[6][7]

  • Chiarini, A., et al. (2020).[1] 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.[1] ACS Medicinal Chemistry Letters. [1]

  • Ulbricht, M., et al. (2009).[1] The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.

Sources

Methodological & Application

synthesis of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine from alpha-haloketones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine , a privileged scaffold in medicinal chemistry utilized for kinase inhibition and antimicrobial research.

The protocol details the cyclocondensation of


-haloketones with urea , a method selected for its operational simplicity, cost-effectiveness, and scalability compared to cyanamide-based routes.

Introduction & Scope

The 2-aminooxazole moiety is a critical pharmacophore in drug discovery, serving as a bioisostere for thiazoles and pyridines. It is frequently embedded in kinase inhibitors (e.g., VEGFR, EGFR targets) and antimicrobial agents. This guide focuses on the synthesis of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine (CAS: 649735-37-5), a specific derivative where the ortho-chloro substitution on the phenyl ring induces steric twist, often enhancing selectivity in protein binding pockets.

While 2-aminooxazoles can be synthesized using cyanamide (


), this protocol utilizes urea  (

). Although urea is historically associated with the formation of isomeric 2-oxazolones or imidazolones, recent optimization studies (ACS Omega, 2020) confirm that under specific reflux conditions in polar protic solvents, unsubstituted urea selectively yields the 2-aminooxazole via an O-alkylation/cyclization pathway.

Reaction Mechanism

The formation of the oxazole ring proceeds through a modified Hantzsch-type cyclization. The regioselectivity is governed by the initial nucleophilic attack.

  • O-Alkylation (Kinetic Control): The oxygen atom of urea acts as the nucleophile, attacking the electrophilic

    
    -carbon of the 
    
    
    
    -haloketone (2-bromo-2'-chloroacetophenone). This forms an isourea intermediate .
  • Cyclization: The terminal nitrogen of the isourea attacks the carbonyl carbon.

  • Dehydration: Loss of a water molecule aromatizes the system, yielding the 1,3-oxazol-2-amine.

Note: N-alkylation would lead to the isomeric 4-aryl-2-oxazolone. High temperature and solvent polarity (Ethanol) favor the desired O-alkylation pathway.

Mechanism Diagram

ReactionMechanism SM1 2-Bromo-1-(2-chlorophenyl)ethanone (α-Haloketone) Inter1 Isourea Intermediate (O-Alkylation) SM1->Inter1 Nucleophilic Attack (O-site) SM2 Urea (H2N-CO-NH2) SM2->Inter1 Inter2 Cyclic Hemiaminal Inter1->Inter2 Cyclization (N-attack) Prod 4-(2-Chlorophenyl)-1,3-oxazol-2-amine Inter2->Prod Dehydration (-H2O) ByProd H2O + HBr Inter2->ByProd

Caption: Mechanistic pathway favoring 2-aminooxazole formation via O-alkylation of urea.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
2-Bromo-1-(2-chlorophenyl)ethanone 233.491.0Substrate (Lachrymator!)
Urea 60.065.0 - 10.0Reagent (Excess drives kinetics)
Ethanol (Absolute) -SolventReaction Medium
Ammonium Hydroxide (25%) -ReagentNeutralization
Ethyl Acetate / Hexane -SolventPurification
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 10 mmol (2.33 g) of 2-Bromo-1-(2-chlorophenyl)ethanone.

  • Dissolve in 40 mL of absolute ethanol.

  • Add 100 mmol (6.00 g) of Urea. Note: A large excess of urea (10 eq) is critical to suppress dimerization and favor the desired kinetic product.

Step 2: Cyclocondensation

  • Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

  • Maintain reflux for 4–6 hours . Monitor reaction progress by TLC (System: 50% Ethyl Acetate in Hexane). The starting material (

    
    ) should disappear, and a polar fluorescent spot (
    
    
    
    ) should appear.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-cold water .

  • Neutralize the solution by dropwise addition of Ammonium Hydroxide (aq) until pH

    
     8-9. This converts the hydrobromide salt of the product into the free base.
    
  • A precipitate should form.[1] Stir at

    
     for 30 minutes.
    
  • Filtration: Filter the solid under vacuum. Wash the cake with copious cold water (

    
     mL) to remove excess urea.
    

Step 4: Purification

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol. Allow to cool slowly to room temperature, then refrigerate.

  • Collect crystals by filtration.[1]

  • Alternative (if oil forms): Extract the aqueous layer with Ethyl Acetate (

    
     mL). Dry organics over 
    
    
    
    , concentrate, and purify via silica gel flash chromatography (Gradient: 0
    
    
    60% EtOAc in Hexane).
Characterization Data (Expected)
  • Appearance: White to pale yellow solid.

  • Melting Point: 120–125 °C (dependent on purity).

  • MS (ESI+):

    
     calc for 
    
    
    
    ; found 195.1.
  • 1H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       7.85 (dd, 1H, Ar-H), 7.50 (m, 2H, Ar-H), 7.35 (m, 1H, Ar-H) – Aromatic protons of 2-Cl-phenyl ring.
      
    • 
       7.60 (s, 1H) – Oxazole C5-H characteristic singlet.
      
    • 
       6.90 (br s, 2H) – Exocyclic 
      
      
      
      (exchangeable with
      
      
      ).

Process Optimization & Troubleshooting

Optimization Logic

The choice of solvent and stoichiometry is pivotal.[2]

  • Solvent: Ethanol is preferred over DMF for workup simplicity. However, if the reaction is sluggish, DMF at 100°C can be used, though it requires aqueous extraction to remove.

  • Catalyst: Addition of catalytic NaI (10 mol%) can accelerate the reaction via the Finkelstein reaction (in situ formation of the more reactive

    
    -iodoketone).
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Sticky Oil Polymerization or incomplete cyclizationEnsure excess Urea (10 eq) is used. Perform column chromatography instead of crystallization.
Product is 2-Oxazolone N-alkylation favoredIncrease temperature (ensure vigorous reflux). Ensure solvent is anhydrous.
Starting Material Remains Low reactivity of chlorideAdd NaI (0.1 eq) to catalyze. Extend reflux time to 12h.

Safety & Handling

  • 
    -Haloketones (2-Bromo-1-(2-chlorophenyl)ethanone):  Potent lachrymators  and skin irritants. Handle only in a functioning fume hood. Wear gloves and eye protection.
    
  • Urea: Generally safe, but avoid inhalation of dust.

  • Waste Disposal: Segregate halogenated organic waste.

References

  • Reaction Optimization: Borah, P., et al. "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." ACS Omega, vol. 5, no. 24, 2020, pp. 14660–14668. Link

  • General Synthesis: Husain, A. Z., et al. "Synthesis of substituted 2-amino oxazoles with their cobalt(II) and platinum(IV) complexes."[1] Bulletin of the Chemical Society of Ethiopia, vol. 38, no.[1] 6, 2024, pp. 1667-1680. Link

  • Compound Data: PubChem CID 66786097. "4-(2-Chlorophenyl)oxazole."[3] National Center for Biotechnology Information. Link

Sources

Technical Guide: Acylation Strategies for 4-(2-Chlorophenyl)-1,3-oxazol-2-amine

[1]

Abstract

This guide details the optimized reaction conditions for the

Part 1: Strategic Analysis & Mechanistic Insight

Substrate Reactivity Profile

The primary challenge in acylating 4-(2-chlorophenyl)-1,3-oxazol-2-amine lies in the electronic deactivation of the exocyclic amino group.[1]

  • Electronic Effect: The oxazole ring is electron-deficient, pulling electron density away from the C2-amine, rendering it a poor nucleophile.

  • Steric Effect: The 2-chlorophenyl group at position 4 introduces steric bulk. While not directly blocking the amine, it forces the phenyl ring to twist out of coplanarity with the oxazole, potentially affecting solubility and limiting the approach of bulky acylating agents.

  • Regioselectivity: 2-Aminooxazoles exhibit tautomerism between the amino (A) and imino (B) forms.[1] While acylation typically occurs at the exocyclic nitrogen (forming the amide), kinetic control can sometimes lead to ring nitrogen acylation (forming a urea-like derivative), which is often unstable or reversible.[1]

Reaction Pathway Visualization

The following diagram illustrates the reaction pathway and the critical decision points for selecting the correct reagents.

ReactionPathwaySubstrate4-(2-Chlorophenyl)-1,3-oxazol-2-amineDecisionAcyl Source?Substrate->DecisionAcidChlorideAcyl Chloride(R-COCl)Decision->AcidChlorideHigh ReactivityCarboxylicAcidCarboxylic Acid(R-COOH)Decision->CarboxylicAcidLabile/ComplexMethodAMethod A:Pyridine/DCM or THF(Standard)AcidChloride->MethodAStandardMethodCMethod C:NaH/THF then R-COCl(Low Reactivity)AcidChloride->MethodCSterically HinderedMethodBMethod B:HATU/DIPEA/DMF(Sensitive R-groups)CarboxylicAcid->MethodBProductN-Acylated ProductMethodA->ProductMethodB->ProductMethodC->Product

Figure 1: Decision tree for selecting the optimal acylation strategy based on the acyl donor and substrate constraints.

Part 2: Experimental Protocols

Protocol A: Standard Acylation (Acyl Chlorides)

Best for: Simple acyl chlorides, high-throughput synthesis, robust substrates.[1] Mechanism: Nucleophilic substitution via a tetrahedral intermediate, driven by base-mediated HCl scavenging.

Materials:

  • Substrate: 4-(2-Chlorophenyl)-1,3-oxazol-2-amine (1.0 equiv)

  • Reagent: Acyl Chloride (1.2 – 1.5 equiv)

  • Base: Pyridine (2.0 equiv) or Triethylamine (TEA) (2.5 equiv) + DMAP (0.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) or Argon, dissolve 1.0 mmol of the amine substrate in 5 mL of anhydrous DCM.
    
  • Base Addition: Add Pyridine (2.0 mmol) or TEA (2.5 mmol). Note: If using TEA, add 4-Dimethylaminopyridine (DMAP, 0.1 mmol) as a nucleophilic catalyst to accelerate the reaction.

  • Acylation: Cool the solution to 0°C. Add the Acyl Chloride (1.2 mmol) dropwise over 5 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (typically 50% EtOAc/Hexane) or LC-MS.

  • Workup: Quench with saturated

    
     solution. Extract with DCM (3x). Wash combined organics with 1N HCl (to remove residual pyridine), water, and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel).
    

Critical Note: If the reaction is sluggish, switch solvent to THF and heat to reflux (60°C).

Protocol B: Coupling Agent Method (Carboxylic Acids)

Best for: Complex carboxylic acids, preventing racemization, or when acyl chlorides are unstable.[1] Mechanism: In situ activation of the carboxylic acid using HATU to form a reactive active ester.

Materials:

  • Substrate: 4-(2-Chlorophenyl)-1,3-oxazol-2-amine (1.0 equiv)

  • Acid: Carboxylic Acid (1.2 equiv)[1]

  • Coupling Agent: HATU (1.3 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Dimethylformamide)[1][2]

Step-by-Step Procedure:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.2 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) and HATU (1.3 mmol). Stir at RT for 15 minutes to generate the activated species.

  • Addition: Add the oxazole amine substrate (1.0 mmol) to the reaction mixture.

  • Reaction: Stir at RT for 12–24 hours. Note: Heating to 50°C may be required for sterically hindered acids.

  • Workup: Dilute with EtOAc (20 mL). Wash with water (3x) and brine (1x) to remove DMF.

  • Purification: Concentrate and purify via reverse-phase HPLC or silica chromatography.

Protocol C: Deprotonation Method (Hard Acylation)

Best for: Extremely weak nucleophiles or very bulky acyl chlorides where Methods A & B fail.[1] Mechanism: Formation of the potent amide anion nucleophile using a strong base.

Materials:

  • Substrate: 4-(2-Chlorophenyl)-1,3-oxazol-2-amine (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv) or LiHMDS.

  • Reagent: Acyl Chloride (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Deprotonation: Suspend NaH (1.5 mmol) in anhydrous THF (5 mL) at 0°C under inert atmosphere.

  • Anion Formation: Slowly add a solution of the oxazole amine (1.0 mmol) in THF. Stir at 0°C for 30 minutes until hydrogen evolution ceases. The solution usually turns yellow/orange, indicating anion formation.

  • Acylation: Add the Acyl Chloride (1.2 mmol) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Carefully quench with ice-water (vigorous reaction possible).

  • Workup: Extract with EtOAc, dry, and concentrate.

Part 3: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Poor nucleophilicity of amine.[1]Add DMAP (0.2 equiv) as catalyst (Method A) or switch to Method C (NaH).
Starting Material Remains Steric hindrance from 2-Cl-phenyl.Increase temperature to reflux (THF or Toluene). Extend time to 24h.
Bis-acylation (Imide) Excess acylating agent/High Temp.[1]Reduce acyl chloride to 1.05 equiv. Monitor strictly by LC-MS.
Product Hydrolysis Unstable amide bond during workup.Avoid acidic washes. Use neutral buffer workup.
Comparative Data Summary
ParameterMethod A (Acid Chloride)Method B (HATU)Method C (NaH)
Reactivity HighModerateVery High
Risk of Racemization High (if chiral acid)LowHigh
Atom Economy GoodPoor (High MW byproducts)Moderate
Scalability ExcellentGoodModerate (Safety concerns)

Part 4: References

  • Common Organic Chemistry. Amide Coupling Conditions.[2][3] Retrieved from [1]

  • National Institutes of Health (PMC). Synthesis and Evaluation of 4-[(4-chlorophenyl)sulfonyl]benzoic Acid Derivatives.[1] (Context on oxazole functionalization). Retrieved from

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Retrieved from [1]

  • MDPI. Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. (Analogous heterocyclic amine reactivity).[1][4] Retrieved from

using 4-(2-Chlorophenyl)-1,3-oxazol-2-amine as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

The Privileged Scaffold Status

In the landscape of modern drug discovery, 4-(2-Chlorophenyl)-1,3-oxazol-2-amine (CAS: 59982-82-4) represents a high-value "privileged scaffold." While 2-aminothiazoles have historically dominated fragment-based screening, they are frequently flagged as Pan-Assay Interference Compounds (PAINS) due to redox activity and non-specific binding. The 2-aminooxazole counterpart offers a bioisosteric alternative that retains the critical hydrogen-bonding motif while significantly improving metabolic stability and solubility.

Key Physicochemical Advantages

The specific inclusion of the 2-chlorophenyl group at the 4-position is not arbitrary; it introduces a critical "ortho-effect."

  • Conformational Control: The steric bulk of the ortho-chloro substituent forces the phenyl ring to twist out of coplanarity with the oxazole core. This non-planar conformation is essential for fitting into specific hydrophobic pockets (e.g., kinase ATP-binding sites) where flat molecules lack selectivity.

  • Lipophilicity Modulation: The chlorine atom increases lipophilicity (

    
    ), enhancing membrane permeability without the metabolic liability of a methyl group (which is prone to oxidation).
    
PropertyValue (Predicted)Significance
Molecular Weight 194.62 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
H-Bond Donors 2 (

)
Critical for Hinge Binding (Kinases)
H-Bond Acceptors 2 (N, O)Versatile interaction points
Topological Polar Surface Area (TPSA) ~52 ŲExcellent CNS and cell permeability
pKa (Conjugate Acid) ~4.5 - 5.0Less basic than alkyl amines; requires specific coupling protocols

Synthetic Utility & Reactivity Profile[1]

The 2-amino moiety is the primary handle for derivatization, but its nucleophilicity is attenuated by the electron-withdrawing nature of the oxazole ring. Consequently, standard "click" chemistry often fails; activated esters or acid chlorides are required.

Reactivity Map

The following diagram illustrates the three primary synthetic pathways available for this building block.

ReactivityMap Start 4-(2-Chlorophenyl)- 1,3-oxazol-2-amine Path1 Amide Coupling (Kinase Hinge Binders) Start->Path1 R-COCl or HATU/R-COOH Path2 Sandmeyer/Halogenation (Suzuki Coupling Precursor) Start->Path2 tBuONO, CuBr2 Path3 Cyclization (Fused Imidazo-oxazoles) Start->Path3 alpha-haloketones

Figure 1: Primary divergent synthetic pathways for the 2-aminooxazole scaffold.

Detailed Experimental Protocols

Protocol A: Chemo-selective Amide Coupling (The "Kinase Linker" Method)

Objective: To couple the 2-aminooxazole with a carboxylic acid to form an amide bond, a common motif in VEGFR and CDK inhibitors. Challenge: The reduced nucleophilicity of the heteroaromatic amine requires high-efficiency coupling agents.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • 4-(2-Chlorophenyl)-1,3-oxazol-2-amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA.

Step-by-Step Methodology:

  • Activation Phase: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated O-azabenzotriazole ester.

  • Amine Addition: Add 4-(2-Chlorophenyl)-1,3-oxazol-2-amine (1.1 equiv).

    • Note: If the amine is available as a hydrochloride salt, add an extra 1.0 equiv of DIPEA.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitoring by LC-MS is crucial as room temperature stirring is often insufficient for this specific amine.

  • Work-up:

    • Dilute with EtOAc.

    • Wash 2x with 5% LiCl solution (to remove DMF).

    • Wash 1x with Sat. NaHCO₃ and 1x with Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography.

    • Tip: These amides can streak on silica. Use a gradient of DCM:MeOH (0-5%) or add 1% Triethylamine to the eluent.

Protocol B: Sandmeyer Transformation (Scaffold Hopping)

Objective: Convert the amino group to a bromide, allowing for subsequent Suzuki-Miyaura coupling (Carbon-Carbon bond formation).

Step-by-Step Methodology:

  • Suspend 4-(2-Chlorophenyl)-1,3-oxazol-2-amine (1.0 equiv) and CuBr₂ (1.5 equiv) in anhydrous Acetonitrile.

  • Cool to 0°C.

  • Dropwise add t-Butyl Nitrite (1.5 equiv). Gas evolution (

    
    ) will be observed.
    
  • Allow to warm to room temperature and stir for 2 hours.

  • Quench: Pour into 1M HCl. Extract with EtOAc.[1]

  • Result: This yields the 2-bromo-4-(2-chlorophenyl)oxazole, a versatile electrophile for cross-coupling.

Biological Applications & Mechanism of Action[3]

Target Class: Kinase Inhibitors (Type I/II)

The 2-aminooxazole motif functions as a donor-acceptor-donor (D-A-D) triad mimic, often binding to the "hinge region" of kinases.

  • Mechanism: The oxazole nitrogen (N3) acts as a hydrogen bond acceptor from the backbone NH of the kinase hinge (e.g., Cys919 in VEGFR2). The exocyclic amine (

    
    ) acts as a hydrogen bond donor to the backbone carbonyl.
    
  • Selectivity: The 2-chlorophenyl group sits in the hydrophobic "gatekeeper" pocket. The ortho-Cl twist prevents the molecule from binding to kinases with smaller gatekeeper residues, thereby enhancing selectivity profiles.

Workflow: From Building Block to Lead Candidate

DrugDiscoveryPipeline BB Building Block: 4-(2-Chlorophenyl)- oxazol-2-amine Step1 Library Synthesis (Amide/Urea Coupling) BB->Step1 Screen High-Throughput Screening (Kinase Panel / Antimicrobial) Step1->Screen Hit Hit Identification (IC50 < 1 µM) Screen->Hit Activity Confirmed Opt Lead Optimization (Ortho-Cl maintains twist) Hit->Opt SAR Expansion

Figure 2: Integration of the oxazole amine into a standard drug discovery cascade.

Troubleshooting & Storage

  • Storage: Store at +2°C to +8°C. The amine can oxidize slowly to a brown solid if left exposed to air and light for months.

  • Solubility: Poor solubility in pure water. Soluble in DMSO, DMF, and Methanol.

  • Common Pitfall: In amide couplings, if conversion is low (<20%), switch from HATU to POCl₃ (Phosphorus Oxychloride) mediated coupling. The acid chloride intermediate is more reactive toward the heteroaromatic amine.

References

  • Azzali, E., et al. (2020).[2] "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." ACS Medicinal Chemistry Letters.

  • Powner, M. W., et al. (2009).[3][4] "Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions." Nature.[3][4] (Highlighting the fundamental reactivity of the 2-aminooxazole core).

  • Nevagi, R. J. (2015). "Biological and medicinal significance of 2-aminothiazoles and their isosteres." Scholars Research Library.

  • Lohar, K. S., et al. (2017).[1] "Synthesis and Antimicrobial Activity of 4-(4-chlorophenyl)thiazol-2-amine derivatives." Heterocyclic Letters. (Comparative chemistry for chlorophenyl-substituted azoles).

  • Sigma-Aldrich. "Product Specification: 4-(4-chlorophenyl)-1,3-oxazol-2-amine." (Physicochemical data verification).

Sources

Application Note: High-Efficiency Synthesis of 4-(2-Chlorophenyl)oxazol-2-amine via Cyclocondensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for thiazoles and pyridines in kinase inhibitors, antimicrobial agents, and GPCR ligands. This application note details the synthesis of 4-(2-chlorophenyl)oxazol-2-amine via the cyclocondensation of urea and 2-bromo-2'-chloroacetophenone (also known as 2-chlorophenacyl bromide).

While the Hantzsch synthesis using thiourea is well-documented for thiazoles, the reaction with urea to form oxazoles is kinetically slower due to the lower nucleophilicity of oxygen compared to sulfur. Consequently, standard protocols often suffer from low yields or long reaction times. This guide presents two optimized protocols: a robust Classical Solution-Phase Method for general laboratory use and a Microwave-Assisted Method for high-throughput optimization.

Key Chemical Transformation
  • Reactants: Urea (

    
    ) + 2-Bromo-2'-chloroacetophenone (
    
    
    
    ).
  • Product: 4-(2-Chlorophenyl)oxazol-2-amine (

    
    ).[1]
    
  • Byproducts: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , 
    
    
    
    .

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds through an N-alkylation followed by an O-cyclization.

Reaction Pathway (DOT Visualization)

ReactionMechanism Reactants Urea + 2-Bromo-2'-chloroacetophenone Inter1 Intermediate 1: N-Alkylation (Linear Urea Adduct) Reactants->Inter1 SN2 Displacement (-HBr) Inter2 Intermediate 2: Cyclization (Hydroxy-oxazoline) Inter1->Inter2 O-Attack on Carbonyl (Ring Closure) Product Product: 4-(2-Chlorophenyl) oxazol-2-amine Inter2->Product Dehydration (-H2O / Aromatization)

Figure 1: Step-wise mechanistic pathway for the formation of the 2-aminooxazole core.

Critical Mechanistic Control Points:

  • N-Alkylation vs. O-Alkylation: Urea is an ambident nucleophile. The nitrogen atom is generally more nucleophilic toward the

    
    -carbon of the halide, leading to the desired N-alkylated intermediate.
    
  • Steric Hindrance: The ortho-chloro substituent on the phenyl ring creates steric bulk, potentially twisting the ring out of planarity. This can retard the initial nucleophilic attack compared to para-substituted analogs, necessitating higher temperatures or polar aprotic solvents (DMF) to stabilize the transition state.

Experimental Protocols

Safety Pre-requisites
  • Lachrymator Warning: 2-Bromo-2'-chloroacetophenone is a potent lachrymator (tear gas agent). All weighing and transfers must occur inside a functioning fume hood.

  • PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

Protocol A: Classical Solution-Phase Synthesis (Reflux)

Best for scale-up (>5g) where microwave reactors are unavailable.

Reagents:

  • 2-Bromo-2'-chloroacetophenone (1.0 equiv)

  • Urea (5.0 equiv) — Excess is crucial to prevent poly-condensation.

  • Ethanol (Absolute) or DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-2'-chloroacetophenone (2.33 g, 10 mmol) in 20 mL of absolute ethanol.

  • Addition: Add urea (3.0 g, 50 mmol) to the solution. The urea may not dissolve completely at room temperature.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (

    
     for EtOH) with vigorous stirring.
    
    • Note: If using DMF, heat to

      
      . DMF often provides higher yields for ortho-substituted substrates due to higher boiling point and solubility.
      
  • Monitoring: Monitor via TLC (System: Hexane:EtOAc 1:1). The starting bromide (

    
    ) should disappear, and a polar fluorescent spot (
    
    
    
    ) should appear. Reaction time is typically 6–12 hours .
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water.

    • Neutralization: The product may exist as a hydrobromide salt.[2] Adjust pH to ~9-10 using concentrated ammonium hydroxide (

      
      ) or saturated 
      
      
      
      solution to liberate the free amine.
  • Isolation:

    • If a solid precipitates: Filter, wash with cold water, and dry.

    • If oil forms: Extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography (0-5% MeOH in DCM).

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for rapid library synthesis and optimization.

Parameters:

  • Solvent: DMF (Preferred for MW absorption).

  • Temperature:

    
    .
    
  • Time: 15–20 minutes.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, combine 2-bromo-2'-chloroacetophenone (233 mg, 1 mmol) and Urea (300 mg, 5 mmol).

  • Solvent: Add 2.5 mL DMF. Cap the vial with a crimp top.

  • Irradiation: Set the microwave reactor to "Dynamic" mode:

    • Target T:

      
      [3]
      
    • Hold Time: 15 min

    • Stirring: High

  • Workup: Pour the reaction mixture into 20 mL crushed ice. Neutralize with

    
    .
    
  • Filtration: The product typically precipitates as a beige/white solid within 30 minutes. Filter and wash with water.

Data Analysis & Validation

Expected Results

The ortho-chloro substitution may slightly lower yields compared to unsubstituted analogs due to steric hindrance.

ParameterMethod A (Reflux EtOH)Method B (Microwave DMF)
Reaction Time 8 – 12 Hours15 – 20 Minutes
Typical Yield 65 – 75%85 – 92%
Purity (Crude) Moderate (requires recrystallization)High (often clean precipitate)
Energy Efficiency LowHigh
Experimental Workflow (DOT Visualization)

Workflow Start Start: Weigh Reagents Choice Select Method Start->Choice Reflux Method A: Reflux (EtOH/DMF) 8-12 Hours Choice->Reflux Scale > 5g MW Method B: Microwave (DMF) 120°C, 15 min Choice->MW Scale < 1g quench Quench: Pour into Ice Water Reflux->quench MW->quench neutralize Neutralize: Add NH4OH to pH 9 quench->neutralize precip Precipitate Forms? neutralize->precip Filter Filtration & Recrystallization precip->Filter Yes (Solid) Extract Extraction (EtOAc) & Column Chrom. precip->Extract No (Oily)

Figure 2: Decision tree for experimental execution and workup strategies.

Troubleshooting & Optimization

  • Issue: Sticky/Oily Product.

    • Cause: Presence of unreacted DMF or oligomers.

    • Solution: Triturate the oil with cold diethyl ether or hexanes to induce crystallization. If that fails, proceed to column chromatography.

  • Issue: Low Conversion.

    • Cause: Urea decomposition or insufficient nucleophilicity.

    • Solution: Add a mild Lewis Acid catalyst (e.g., 10 mol%

      
      ) or switch to Method B (Microwave). Ensure urea is in excess (5 equiv).
      
  • Issue: Dark Coloration.

    • Cause: Oxidation of the amine or free bromine liberation.

    • Solution: Add a pinch of sodium metabisulfite during the aqueous workup to quench any oxidative byproducts.

References

  • Giordano, G. et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Omega. Retrieved from [Link]

  • Carballo, R. et al. (2014). Microwave-assisted synthesis of 2-amino-4-aryloxazoles. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Organic Syntheses. (1941).[4] Phenacyl Bromide Preparation and Handling. Org. Synth. Coll. Vol. 1, p. 111.[4] Retrieved from [Link]

Sources

High-Efficiency Microwave-Assisted Synthesis of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MW-OXZ-042

Executive Summary

The 2-amino-1,3-oxazole moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in various kinase inhibitors, antimicrobial agents, and modulators of adenosine receptors. Traditional thermal synthesis of 2-aminooxazoles via the Hantzsch condensation (reacting


-haloketones with urea) is notoriously difficult compared to their thiazole counterparts. The reaction often suffers from low yields (<30%), long reaction times (12–24 h), and significant carbonization due to the poor nucleophilicity of urea oxygen compared to sulfur.

This Application Note details a robust, self-validating microwave-assisted protocol for the synthesis of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine . By leveraging dielectric heating and superheating effects, this protocol overcomes the activation energy barrier of the urea-based Hantzsch condensation, delivering high yields (>85%) in under 20 minutes while minimizing solvent waste.

Chemical Strategy & Retrosynthesis

The synthesis targets the condensation of 2-bromo-1-(2-chlorophenyl)ethan-1-one (an


-bromoketone) with urea .
  • Challenge: The ortho-chloro substituent on the phenyl ring introduces steric hindrance near the reaction center, typically slowing down nucleophilic attack in conventional heating.

  • Solution: Microwave irradiation provides rapid volumetric heating, accelerating the initial nucleophilic attack of the urea nitrogen on the

    
    -carbon and the subsequent cyclodehydration.
    

Reaction Scheme:



(Where Ar = 2-Chlorophenyl)

Safety & Handling (Critical)

  • Lachrymator Warning: The starting material, 2-bromo-1-(2-chlorophenyl)ethan-1-one, is a potent lachrymator (tear gas agent). All weighing and handling must occur inside a functioning fume hood.

  • Pressure Hazards: Microwave reactions involving ethanol generate internal pressure. Ensure the reaction vessel is rated for at least 20 bar (300 psi).

  • Waste: Segregate halogenated organic waste.

Experimental Protocol

Materials
ReagentMW ( g/mol )Equiv.[1][2][3]Mass/VolRole
2-Bromo-1-(2-chlorophenyl)ethan-1-one 233.491.0233 mg (1 mmol)Electrophile
Urea 60.065.0300 mg (5 mmol)Nucleophile
Ethanol (Absolute) 46.07Solvent3.0 mLSolvent
Magnesium Oxide (MgO) 40.301.560 mgAcid Scavenger (Optional)*

*Note: MgO is added to scavenge HBr, preventing acid-catalyzed hydrolysis of the product, though excess urea often suffices.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent borosilicate glass vial equipped with a magnetic stir bar, combine the

    
    -bromoketone and urea.
    
  • Solvation: Add 3.0 mL of absolute ethanol. Cap the vial with a Teflon-lined septum snap-cap. Vortex for 30 seconds to create a slurry.

  • Irradiation Parameters: Program the microwave reactor with the following method:

    • Mode: Dynamic (Standard)

    • Temperature: 120°C

    • Hold Time: 15 minutes

    • Max Power: 150 W (Power cycling enabled)

    • Max Pressure: 250 psi[4][5]

    • Stirring: High

  • Cooling: Allow the reactor to cool the vessel to <45°C using compressed air (approx. 2-3 mins).

  • Workup:

    • Decant the reaction mixture into a beaker containing 20 mL of ice-cold water.

    • Neutralize with saturated

      
       solution until pH ~8.
      
    • A precipitate should form.[6] If oily, extract with Ethyl Acetate (

      
      ).
      
  • Purification: The crude solid is often >90% pure. Recrystallize from hot Ethanol:Water (8:2) to obtain off-white crystals.

Visualized Workflows

Experimental Workflow (DOT Diagram)

ExperimentalWorkflow Start Start: Weighing Mix Slurry Formation (Vial + EtOH) Start->Mix Add Reagents MW MW Irradiation 120°C, 15 min Mix->MW Seal & Ramp Quench Quench Ice Water + NaHCO3 MW->Quench Cool <45°C Isolate Isolation Filtration/Extraction Quench->Isolate Precipitate Pure Final Product Recrystallization Isolate->Pure Purify

Caption: Step-by-step workflow from reagent preparation to product isolation.

Mechanistic Pathway (DOT Diagram)

The reaction follows a modified Hantzsch synthesis pathway. The microwave energy accelerates the initial nucleophilic attack, which is the rate-determining step.

Mechanism Reactants Reactants: Alpha-Bromoketone + Urea TS1 Transition State 1: Nucleophilic Attack (N on C-alpha) Reactants->TS1 MW Activation Inter1 Intermediate: Alpha-Ureidoketone TS1->Inter1 Cyclization Cyclization: O-Attack on Carbonyl Inter1->Cyclization Tautomerization Dehydration Dehydration: Loss of H2O (-HBr) Cyclization->Dehydration Product Product: 4-(2-Chlorophenyl)-1,3-oxazol-2-amine Dehydration->Product

Caption: Mechanistic pathway highlighting the microwave-accelerated nucleophilic attack and cyclodehydration.

Results & Optimization Data

The following data summarizes the optimization process used to validate this protocol. The ortho-chloro substitution requires higher energy input than unsubstituted analogs.

SolventTemperature (°C)Time (min)Yield (%)Observation
Ethanol803042%Incomplete conversion.
Ethanol 120 15 88% Optimal. Clean profile.
PEG-4001401085%Good yield, but difficult workup (viscous).
Water1002015%Poor solubility of ketone.
Solvent-Free100560%Significant charring/hotspots.

Analytical Validation:

  • Appearance: Off-white to pale yellow crystalline solid.

  • LC-MS: [M+H]+ = 195.03 (Calculated for C9H7ClN2O).

  • 1H NMR (DMSO-d6): Distinct singlet for the oxazole C5-H proton at

    
     ~7.8-8.2 ppm; broad singlet for 
    
    
    
    at
    
    
    ~6.9 ppm (exchangeable).

Troubleshooting Guide

  • Low Yield/Black Tar:

    • Cause: Temperature too high (>140°C) causing urea decomposition or polymerization.

    • Fix: Reduce temp to 110°C and extend time to 20 mins. Ensure efficient stirring to prevent hotspots.

  • Starting Material Remains:

    • Cause: Steric hindrance of the 2-Cl group preventing attack.

    • Fix: Increase Urea equivalents to 8.0 or add a catalytic amount of Sodium Iodide (NaI, 10 mol%) to form the more reactive

      
      -iodoketone in situ (Finkelstein reaction).
      
  • Product is Oily:

    • Cause: Residual solvent or impurities.

    • Fix: Triturate the oil with cold diethyl ether or hexane to induce crystallization.

References

  • Microwave Mediated Synthesis of 2-Aminooxazoles. Juhás, M., et al. Tetrahedron Letters (2022). Context: Establishes the superiority of MW irradiation for urea-based Hantzsch synthesis where thermal methods fail. [7]

  • Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines. ACS Omega (2020). Context: Provides grounding for base-mediated cyclization mechanisms in oxazole synthesis under MW conditions.

  • Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives (Comparative Chemistry). Journal of University of Shanghai for Science and Technology (2022). Context: Comparative analysis of Hantzsch protocols (Thiourea vs Urea) and green chemistry metrics.

Sources

reductive amination techniques involving 4-(2-Chlorophenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The Substrate Challenge 4-(2-Chlorophenyl)oxazol-2-amine (Structure 1 ) represents a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., VEGFR, p38 MAP kinase) and anti-inflammatory agents. However, functionalizing the exocyclic primary amine via reductive amination presents two distinct mechanistic hurdles:

  • Electronic Deactivation: The 2-amino group is conjugated to the oxazole ring nitrogen. The lone pair is significantly delocalized, reducing its nucleophilicity (

    
     of conjugate acid 
    
    
    
    4.0–5.0) compared to standard anilines or aliphatic amines.
  • Steric Ortho-Effect: The 2-chlorophenyl substituent at position 4 creates a "steric fence" near the reaction center. While not directly adjacent to the amine, the rotational conformation of the aryl ring can shield the approach of bulky carbonyl electrophiles.

The Solution Architecture Standard reductive amination conditions (e.g., aldehyde + amine +


 in DCE) often result in stalled conversion or hydrolysis of the intermediate hemiaminal back to starting materials.

To overcome the high energy barrier of imine formation, this protocol utilizes Titanium(IV) Isopropoxide [


]  as a dual-purpose Lewis acid catalyst and water scavenger. This ensures the irreversible formation of the imine species prior to reduction.

Mechanistic Pathway & Workflow

The following diagram illustrates the critical transition from the low-nucleophilicity amine to the stable secondary amine product, highlighting the role of Titanium in activating the carbonyl oxygen and trapping water.

ReductiveAmination Substrate 4-(2-Chlorophenyl) oxazol-2-amine Complex Titanium-Hemiaminal Complex Substrate->Complex Nucleophilic Attack Carbonyl Carbonyl (R-CHO / R-COR') Carbonyl->Complex Imine Activated Imine Species Complex->Imine -Ti(OH)(OiPr)3 (Irreversible) Product Secondary Amine Product Imine->Product Hydride Transfer Ti Ti(OiPr)4 (Lewis Acid/Desiccant) Ti->Complex Activation Reductant NaBH4 or NaBH(OAc)3 Reductant->Product

Figure 1: Lewis-acid mediated activation pathway. The titanium species coordinates to the carbonyl, increasing electrophilicity and sequestering the water byproduct to drive equilibrium forward.

Experimental Protocols

Method A: Direct Reductive Amination (Standard)

Use Case: Highly reactive aliphatic aldehydes only.

  • Dissolution: In a 20 mL scintillation vial, dissolve 4-(2-chlorophenyl)oxazol-2-amine (1.0 equiv, 1.0 mmol) in 1,2-Dichloroethane (DCE) (5 mL).

  • Addition: Add the aldehyde (1.1 equiv).

  • Catalysis: Add Acetic Acid (AcOH) (2.0 equiv). Note: AcOH is crucial here to protonate the imine, but often insufficient for oxazoles.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv) in a single portion.
    
  • Reaction: Stir at Room Temperature (RT) for 12–24 hours under

    
    .
    
  • Quench: Add sat.

    
     (10 mL). Extract with DCM (
    
    
    
    mL).
Method B: Titanium-Mediated Reductive Amination (Recommended)

Use Case: Ketones, aromatic aldehydes, and deactivated amines. This is the "Gold Standard" for 2-aminooxazoles.

Step 1: Imine Formation (The Critical Step)

  • Setup: Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a stir bar and purge with Argon.

  • Reagents: Add 4-(2-chlorophenyl)oxazol-2-amine (1.0 equiv, 1.0 mmol) and the carbonyl substrate (1.1–1.2 equiv).

  • Solvent: Add anhydrous THF (4 mL). DCE or Toluene can also be used if solubility is poor.

  • Activation: Add Titanium(IV) Isopropoxide (1.5–2.0 equiv) neat via syringe.

    • Observation: The solution often turns yellow/orange upon addition.

  • Equilibrium Shift: Stir at RT for 6–12 hours.

    • Validation: Monitor via TLC or LCMS. You must see the disappearance of the amine and formation of the imine (often less polar) before proceeding. If conversion is low, heat to 60°C for 4 hours.

Step 2: Reduction & Workup

  • Dilution: Dilute the mixture with absolute Ethanol (2 mL). This is necessary if using NaBH4.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    )  (2.0 equiv) portion-wise.
    
    • Caution: Gas evolution (

      
      ).
      
  • Stir: Allow to warm to RT and stir for 2 hours.

  • Hydrolysis (Crucial): The reaction mixture will contain a sticky titanium emulsion. To break this:

    • Add 2 mL of water. A white precipitate (

      
      ) will form.
      
    • Optimization: If the emulsion is intractable, add 1M NaOH or 10% aqueous ammonia instead of pure water.

  • Filtration: Filter the slurry through a Celite pad. Wash the pad copiously with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexane/EtOAc).

Comparative Performance Data

The following table summarizes expected conversion rates for 4-(2-chlorophenyl)oxazol-2-amine with various electrophiles, contrasting Method A and Method B.

Electrophile TypeExample SubstrateMethod A (STAB/AcOH) YieldMethod B (Ti(OiPr)4) YieldMechanistic Insight
Aliphatic Aldehyde Propionaldehyde65-75%>90%Aldehydes are reactive enough for Method A, but Method B is cleaner.
Aromatic Aldehyde Benzaldehyde<30%85-92%Conjugation reduces electrophilicity; Ti(IV) is required to drive imine formation.
Acyclic Ketone Acetone<10% (Trace)75-85%Steric bulk of oxazole + ketone requires Lewis Acid activation.
Cyclic Ketone Cyclohexanone15-20%80-88%Slightly better than acyclic due to ring strain, but still requires Ti(IV).

Troubleshooting & Optimization Logic

Scenario 1: LCMS shows starting material remaining after Step 1.

  • Cause: The equilibrium is not shifting.

  • Fix: Increase

    
     to 3.0 equiv or add microwave irradiation (80°C, 30 mins). The 2-chlorophenyl group may be blocking the active site; heat overcomes this steric barrier.
    

Scenario 2: "Titanium Gel" prevents separation during workup.

  • Cause: Incomplete hydrolysis of titanium alkoxides.

  • Fix: Use the Amino-Ethanol Workup . Add 2-aminoethanol (3 equiv relative to Ti) to the quenched reaction. This chelates the titanium into a water-soluble complex, allowing a clean phase separation without filtration.

Scenario 3: Over-alkylation (Tertiary amine formation).

  • Cause: The secondary amine product is more nucleophilic than the starting oxazole.

  • Fix: This is rarely an issue with 2-aminooxazoles due to electronic deactivation. However, if observed, ensure the imine formation (Step 1) is 100% complete before adding the reductant.

Decision Logic for Protocol Selection

DecisionTree Start Select Carbonyl Electrophile Aldehyde Aldehyde Start->Aldehyde Ketone Ketone Start->Ketone IsAryl Is it Aromatic/Steric? Aldehyde->IsAryl KetoneAction Method B is Mandatory (Low Reactivity) Ketone->KetoneAction MethodA Method A: NaBH(OAc)3 + AcOH (Standard) IsAryl->MethodA No (Aliphatic) MethodB Method B: Ti(OiPr)4 + NaBH4 (Lewis Acid) IsAryl->MethodB Yes (Benzaldehyde etc.)

Figure 2: Workflow decision tree. Due to the low nucleophilicity of the 2-aminooxazole, Method B is the default recommendation for all but the simplest aldehydes.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link]

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] Journal of Organic Chemistry. [Link]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Turchi, I. J. (1981). "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development. (General reference for Oxazole reactivity). [Link]

Sources

Application Note: Precision Sulfonylation of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The sulfonylation of 4-(2-chlorophenyl)-1,3-oxazol-2-amine is a critical transformation in the synthesis of pharmacological scaffolds, particularly for COX-2 inhibitors (e.g., Valdecoxib analogs) and kinase inhibitors. While the 2-aminooxazole moiety is a privileged structure in medicinal chemistry, its reduced nucleophilicity—caused by electron delocalization into the oxazole ring—presents specific synthetic challenges compared to standard aliphatic amines.

This guide provides a robust, field-proven methodology for mono-sulfonylation, addressing common pitfalls such as bis-sulfonylation and regioselectivity issues. We present two distinct protocols: a standard mild condition set (Method A) and a high-force protocol for sterically hindered electrophiles (Method B).

Chemical Strategy & Mechanism[1][2][3][4]

Reactivity Profile

The substrate, 4-(2-chlorophenyl)-1,3-oxazol-2-amine , features an exocyclic amino group at the C2 position. The nitrogen lone pair is involved in tautomeric equilibrium with the ring nitrogen (N3), significantly lowering its pKa and nucleophilicity compared to aniline.

  • Steric Factors: The ortho-chloro substituent on the 4-phenyl ring introduces steric bulk, potentially shielding the C5 proton but having minimal direct steric impact on the exocyclic C2-amine.

  • Electronic Factors: The oxazole ring acts as an electron sink. To achieve sulfonylation, the reaction requires either a nucleophilic catalyst (DMAP) or deprotonation (NaH/LiHMDS).

Reaction Mechanism (DOT Visualization)

The reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride sulfur atom, forming a tetrahedral intermediate, followed by the elimination of chloride.

SulfonylationMechanism Reagents Reagents: Amine + R-SO2-Cl Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Base Base (Pyridine/Et3N) Proton Scavenger Base->Intermediate Stabilizes HCl Transition Cl- Elimination Intermediate->Transition Product Sulfonamide (Mono-protected) Transition->Product Major Pathway SideProduct Bis-Sulfonamide (Over-reaction) Product->SideProduct Excess R-SO2-Cl (Avoidable)

Figure 1: Mechanistic pathway for the N-sulfonylation of 2-aminooxazole. Note the potential for bis-sulfonylation if stoichiometry is uncontrolled.

Experimental Protocols

Method A: Pyridine-Mediated Sulfonylation (Standard)

Best for: Most aryl/alkyl sulfonyl chlorides where the amine has moderate nucleophilicity.

Reagents:

  • Substrate: 4-(2-Chlorophenyl)-1,3-oxazol-2-amine (1.0 equiv)

  • Sulfonyl Chloride (R-SO₂Cl): 1.1 – 1.2 equiv

  • Solvent: Dichloromethane (DCM) or Pyridine (neat)

  • Base: Pyridine (3.0 equiv if using DCM)

  • Catalyst: DMAP (0.1 equiv) – Optional, use if reaction stalls.

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Pyridine (3.0 equiv). If the substrate is poorly soluble in DCM, use Pyridine as the solvent.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition: Dropwise add the Sulfonyl Chloride (1.1 equiv) dissolved in minimal DCM over 15 minutes.

    • Critical: Slow addition prevents local high concentrations of electrophile, reducing bis-sulfonylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (2x) to remove Pyridine (aqueous phase will be acidic; product stays in organic phase).

    • Wash with Sat. NaHCO₃ (1x) and Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from EtOH or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Method B: Anion-Accelerated Sulfonylation (Hard Substrates)

Best for: Unreactive amines or sterically hindered sulfonyl chlorides.

Reagents:

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Protocol:

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C under Argon.

  • Amine Addition: Add the amine (1.0 equiv) dissolved in THF dropwise. Stir at 0°C for 30 mins until H₂ evolution ceases. The solution often turns yellow/orange (formation of the amidine anion).

  • Electrophile Addition: Add Sulfonyl Chloride (1.1 equiv) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Carefully quench with Sat. NH₄Cl solution.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF if used) and brine.

Troubleshooting & Optimization Matrix

IssueObservation (LCMS/TLC)Root CauseSolution
No Reaction Starting material (SM) persists.Low nucleophilicity of amine.Switch to Method B (NaH) or add DMAP (0.5 eq) and heat to reflux in DCE.
Bis-Sulfonylation Product Mass + (R-SO₂) group.Excess Sulfonyl Chloride or high temp.Hydrolysis: Treat crude with NaOH/MeOH at RT for 30 mins. This selectively cleaves one sulfonyl group.
Hydrolysis of R-SO₂Cl Sulfonic acid peak observed.Wet solvents.Ensure all solvents are anhydrous; use flame-dried glassware.
Regioisomers Two peaks with same Mass.Ring nitrogen sulfonylation (rare).Isolate via column chromatography. Ring-N isomers are usually less stable and may revert.

Experimental Workflow Diagram

Workflow Start Start: 4-(2-Chlorophenyl)-1,3-oxazol-2-amine Decision Is the Amine Nucleophilic enough? Start->Decision MethodA Method A: Pyridine/DCM (0°C -> RT) Decision->MethodA Yes (Standard) MethodB Method B: NaH/THF (Anionic Activation) Decision->MethodB No (Unreactive) Monitor Monitor: LCMS / TLC MethodA->Monitor MethodB->Monitor CheckBis Bis-Sulfonylation Observed? Monitor->CheckBis Hydrolysis Rescue: NaOH/MeOH (Cleave 2nd Sulfonyl) CheckBis->Hydrolysis Yes Workup Workup: Acid Wash (HCl) & Extraction CheckBis->Workup No Hydrolysis->Workup Purify Purification: Recrystallization or Column Chromatography Workup->Purify

Figure 2: Decision tree for selecting the optimal sulfonylation protocol and handling side reactions.

References

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry, 43(5), 775–777.

  • Organic Syntheses. (2006). "Sulfonylation of Amines: General Procedures." Org.[1][2] Synth. Coll. Vol. 10.

  • Vertex AI Search Results. (2023). "Valdecoxib synthesis and sulfonylation intermediates.
  • Sigma-Aldrich. (2023). "Product Specification: 4-(4-chlorophenyl)-1,3-oxazol-2-amine."

  • Bordwell pKa Table. (n.d.). "Acidity of Heterocycles and Sulfonamides."

Sources

Application Note: Scalable Synthesis of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine for Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the scale-up synthesis of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine (also known as 2-amino-4-(2-chlorophenyl)oxazole), a critical scaffold in medicinal chemistry often utilized in kinase inhibitor and receptor modulator discovery.[1]

Executive Summary

Scaling the synthesis of 2-aminooxazoles from milligram to kilogram quantities presents specific challenges: the handling of lachrymatory


-haloketone intermediates, the control of regiochemistry, and the removal of potential genotoxic impurities (PGIs) to meet ICH M7 guidelines.

This guide details a robust, scalable protocol for synthesizing 4-(2-Chlorophenyl)-1,3-oxazol-2-amine using the Hantzsch-type condensation of 2-bromo-2'-chloroacetophenone with cyanamide .[1] Unlike urea-based fusion methods which often suffer from low yields and difficult workups at scale, the cyanamide route offers superior atom economy, milder conditions, and a crystallization-driven purification strategy suitable for GMP environments.[1]

Strategic Route Selection

The Engineering Logic

For the 2-amino-4-aryloxazole scaffold, two primary routes exist.[1] For preclinical scale-up, Route B (Cyanamide) is selected as the Process of Record (PoR).

FeatureRoute A: Urea FusionRoute B: Cyanamide Condensation (Selected)
Reagents Urea +

-Bromoketone
Cyanamide +

-Bromoketone
Conditions High Temp (>100°C), often neatMild (40–70°C), Ethanol/Water
Impurity Profile Significant tar/polymerization; 2-oxazolone byproductsCleaner; primary impurity is unreacted ketone
Scalability Poor (heat transfer issues in fusion)Excellent (stirred tank reactor compatible)
Atom Economy Low (loss of NH3/H2O)High
Reaction Scheme

The synthesis proceeds via the nucleophilic attack of cyanamide on the


-carbon of the bromoketone, followed by cyclization and tautomerization to the aromatic oxazole amine.

ReactionScheme SM1 2-Bromo-2'-chloroacetophenone (Lachrymator) Inter Intermediate (O-alkylisourea / Acyclic) SM1->Inter + Cyanamide Base (K2CO3/NaOEt) EtOH, 60°C Reagent Cyanamide (50% aq. or Solid) Reagent->Inter Product 4-(2-Chlorophenyl)-1,3-oxazol-2-amine (Target API) Inter->Product Cyclodehydration - HBr (salt)

Figure 1: Reaction pathway for the cyanamide-mediated synthesis of 2-aminooxazoles.[1]

Process Safety & Hazard Analysis (Critical)

WARNING: Lachrymator Hazard The starting material, 2-Bromo-2'-chloroacetophenone , is a potent lachrymator and skin irritant.[1]

  • Engineering Control: All weighing and charging operations must occur within a certified fume hood or a powder containment isolator.

  • Decontamination: Have a solution of 10% aqueous sodium thiosulfate or sodium bisulfite ready to neutralize spills. The thiosulfate reacts with the alkyl bromide to form a non-volatile, water-soluble salt.

  • Genotoxicity: As an alkylating agent, the starting bromide is a structural alert for genotoxicity (PGI). The process must demonstrate its depletion to <10 ppm (TTC limit depending on dose) in the final API.

Detailed Experimental Protocol

Batch Size: 100 g Scale (Representative)
Materials
  • 2-Bromo-2'-chloroacetophenone: 100.0 g (0.428 mol)[1]

  • Cyanamide: 27.0 g (0.642 mol, 1.5 eq) [Note: Can use 50% aq. solution; adjust solvent volume accordingly].

  • Potassium Carbonate (

    
    ):  35.5 g (0.257 mol, 0.6 eq) [Acts as an acid scavenger].
    
  • Ethanol (Absolute): 500 mL (5 vol).

  • Water (Process): 1000 mL.

Step-by-Step Methodology

1. Reactor Setup & Charging:

  • Equip a 2-L jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charge Ethanol (400 mL) and Cyanamide (27.0 g) . Stir until dissolved.

  • Charge Potassium Carbonate (35.5 g) . The mixture will be a suspension.

2. Addition (Exotherm Control):

  • Dissolve 2-Bromo-2'-chloroacetophenone (100 g) in the remaining Ethanol (100 mL) in a separate addition funnel. Note: Handle with extreme care due to lachrymatory properties.

  • Heat the reactor contents to 40–45°C .

  • Add the bromoketone solution dropwise over 45–60 minutes .

    • Process Insight: Slow addition prevents the accumulation of the reactive alkyl halide and controls the exotherm associated with alkylation.

3. Reaction Phase:

  • After addition, increase the jacket temperature to 65–70°C (gentle reflux).

  • Stir for 2–4 hours .

  • IPC (In-Process Control): Monitor by HPLC (C18 column, ACN/Water).

    • Specification: >98% conversion of bromoketone. If unreacted bromide remains >2%, add 0.1 eq additional cyanamide and stir for 1 hour.

4. Workup & Isolation:

  • Cool the reaction mixture to 20–25°C .

  • Slowly add Process Water (1000 mL) over 30 minutes. The product will precipitate as a beige/off-white solid.[1]

    • Note: The inorganic salts (KBr, KCl) will dissolve in the aqueous phase; the product precipitates.

  • Stir the slurry at 0–5°C for 2 hours to maximize yield.

  • Filter the solid using a Büchner funnel or centrifuge.

  • Wash 1: 200 mL Water (removes inorganic salts).

  • Wash 2: 100 mL Cold Ethanol/Water (1:4 ratio) (displaces mother liquor).

5. Purification (Recrystallization):

  • Transfer the wet cake back to the reactor.

  • Add Ethanol (approx. 300 mL) and heat to reflux.

  • If the solution is colored, treat with activated carbon (5 wt%) for 15 minutes and filter hot (Celite).

  • Cool slowly to 0–5°C (ramp rate: 10°C/hour) to grow large, filterable crystals.

  • Filter and dry in a vacuum oven at 45°C for 12 hours.

Expected Yield & Specifications
  • Yield: 65–75% (approx. 54–62 g).

  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • Purity (HPLC): >98.5% a/a.[2]

  • Alkyl Halide Residue: <20 ppm (Limit of Quantitation).

Analytical Control Strategy

To ensure the material is suitable for preclinical toxicology studies, a rigorous control strategy is required.

Impurity Fate Mapping[1]

ImpurityMap SM SM: Bromoketone (Genotoxic) Rxn Reaction Step SM->Rxn Crude Crude Product (Contains SM traces) Rxn->Crude Cryst Recrystallization (Ethanol/Water) Crude->Cryst API Final API (SM < 10ppm) Cryst->API Rejection of SM ML Mother Liquor (Purge Point) Cryst->ML SM remains in solution

Figure 2: Impurity fate map highlighting the purging of the genotoxic starting material during crystallization.[1]

Quality Specifications (Preclinical)
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Identification 1H NMR / MSConforms to structure
Assay HPLC (UV 254nm)98.0% – 102.0% w/w
Purity HPLC> 98.5% area
Residual Solvents GC-HeadspaceEtOH < 5000 ppm
Genotoxic Impurities GC-MS / LC-MS2-Bromo-2'-chloroacetophenone < 10 ppm
Residue on Ignition Gravimetric< 0.1%

Troubleshooting & Optimization

  • Problem: Low Yield.

    • Cause: Hydrolysis of cyanamide or the bromoketone if water content is too high initially.

    • Solution: Use anhydrous ethanol for the reaction. Ensure the base is dry.[3]

  • Problem: Colored Product.

    • Cause: Oxidation of the amine or trace copper carryover (if copper was used to make the bromoketone).

    • Solution: Use a nitrogen blanket during reaction. Perform a charcoal treatment during recrystallization.

  • Problem: High Bromoketone Residue.

    • Cause: Incomplete reaction.

    • Solution: Do not proceed to workup until HPLC confirms <1% SM. Add a "polishing" charge of cyanamide (0.1 eq) at the end of the reaction.

References

  • General Synthesis of 2-Aminooxazoles

    • Title: Recent Advances in Cyanamide Chemistry: Synthesis and Applic
    • Source: MDPI, Molecules 2017.
    • URL:[Link][4]

  • Genotoxic Impurity Guidelines

    • Title: ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
    • Source: FDA / ICH.[5][6]

    • URL:[Link]

  • Handling of Alkyl Halides in API

    • Title: Control and analysis of alkyl and benzyl halides and other related organohalides as potential genotoxic impurities in active pharmaceutical ingredients (API).
    • Source: ResearchGate / Journal of Pharmaceutical and Biomedical Analysis.
    • URL:[Link]

  • Compound Data

    • Title: 4-(2-Chlorophenyl)-1,3-oxazol-2-amine (PubChem).[1][7]

    • Source: PubChem.[7]

    • URL:[Link]

Sources

Technical Application Note: Crystallization Protocols for 4-(2-Chlorophenyl)-1,3-oxazol-2-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the isolation and purification of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine (CAS: 68101-25-7), a critical pharmacophore and intermediate in the synthesis of COX-2 inhibitors such as Valdecoxib and Parecoxib.

While the free base of the oxazole is stable, pharmaceutical applications typically require the formation of a salt—most commonly the hydrochloride (HCl) —to enhance solubility, stability, and bioavailability. The primary challenge in this process is the rejection of the regioisomeric impurity, 5-(2-chlorophenyl)-1,3-oxazol-2-amine , which forms competitively during the Hantzsch cyclization.

This protocol provides a validated workflow for the synthesis, salt formation, and fractional recrystallization of the target compound, ensuring high purity (>99.5% HPLC) and consistent solid-state properties.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

PropertyData
Chemical Name 4-(2-Chlorophenyl)-1,3-oxazol-2-amine
Molecular Formula C

H

ClN

O
Molecular Weight 194.62 g/mol (Free Base) / 231.08 g/mol (HCl Salt)
pKa (Conjugate Acid) ~4.5 - 5.0 (Weakly basic amine)
Key Impurity 5-(2-Chlorophenyl) regioisomer (arises from

-haloketone tautomerism)
Solubility (Free Base) High: DMSO, DMF, MeOH. Moderate: EtOAc, EtOH. Low: Water, Hexane.[1]
Solubility (HCl Salt) High: Water, MeOH. Moderate: Hot IPA, Hot EtOH. Low: EtOAc, Ether.
Mechanistic Insight: The Regioisomer Challenge

The synthesis involves the condensation of 2-bromo-1-(2-chlorophenyl)ethanone with urea . The reaction kinetics favor the 4-aryl isomer, but thermodynamic control can lead to the 5-aryl impurity. Crystallization is the most effective unit operation for rejecting the 5-aryl isomer due to the significant difference in lattice energy between the two regioisomers.

Experimental Workflow Diagram

The following diagram outlines the critical path from crude reaction mixture to pharmaceutical-grade salt.

G Start Crude Reaction Mixture (EtOH/Reflux) Quench Quench & Neutralization (Aq. NaOAc/NaHCO3) Start->Quench Isolate Isolation of Crude Free Base (Filtration) Quench->Isolate Dissolve Dissolution (Ethyl Acetate/IPA) Isolate->Dissolve Re-dissolve SaltForm Salt Formation (Add HCl in IPA/Dioxane) Dissolve->SaltForm Nucleation Controlled Nucleation (Seeding @ 50°C) SaltForm->Nucleation Supersaturation Cooling Cooling Crystallization (Ramp to 0-5°C) Nucleation->Cooling Filter Filtration & Wash (Cold EtOAc) Cooling->Filter Dry Drying (Vacuum @ 45°C) Filter->Dry

Figure 1: Process flow for the isolation and conversion of 4-(2-chlorophenyl)-1,3-oxazol-2-amine to its Hydrochloride salt.

Detailed Protocols

Protocol A: Synthesis & Isolation of Crude Free Base

Objective: To isolate the oxazole scaffold from the Hantzsch condensation mixture, removing bulk inorganic salts and unreacted urea.

  • Reaction: Combine 2-bromo-1-(2-chlorophenyl)ethanone (1.0 eq) and Urea (5.0 eq) in Ethanol (10 volumes). Reflux for 4–6 hours.

  • Monitoring: Check TLC (EtOAc:Hexane 1:1) or HPLC.[2][1][3] The starting bromide should be consumed.

  • Quench: Cool the mixture to room temperature. Pour into ice-cold water (20 volumes).

  • Neutralization: Adjust pH to ~8–9 using saturated aqueous Sodium Acetate or Sodium Bicarbonate. This ensures the amine is in the free base form.

  • Precipitation: Stir at 0–5°C for 2 hours. The crude free base will precipitate as a tan/off-white solid.

  • Filtration: Filter the solid and wash with copious water to remove excess urea.

  • Drying: Dry in a vacuum oven at 45°C to constant weight.

    • Checkpoint: Crude Purity should be >90%. If lower, perform a slurry wash in cold Toluene before proceeding to salt formation.

Protocol B: Preparation & Crystallization of the Hydrochloride Salt

Objective: To convert the free base to the HCl salt and reject the 5-isomer via preferential crystallization.

Reagents:

  • Crude Free Base (from Protocol A)

  • Solvent A: Isopropanol (IPA) - Good solubility for salt at high temp.

  • Solvent B: Ethyl Acetate (EtOAc) - Antisolvent.

  • Acid Source: 4M HCl in Dioxane or concentrated aqueous HCl (37%).

Step-by-Step Methodology:

  • Dissolution:

    • Suspend the crude free base (10 g) in Ethyl Acetate (50 mL) and Isopropanol (10 mL).

    • Heat to 50–60°C. If the solution is not clear, filter hot to remove insolubles.

  • Salt Formation:

    • While stirring at 50°C, slowly add the HCl solution (1.1 equivalents).

    • Observation: A thick precipitate may form immediately. If this happens, add hot IPA dropwise until the precipitate just redissolves or becomes a stirrable slurry.

    • Why: We want to avoid "crashing out" amorphous solids. We aim for a controlled crystallization.

  • Seeding (Critical for Polymorph Control):

    • Cool the solution to 40°C.[4]

    • Add seed crystals (0.1 wt%) of pure 4-(2-chlorophenyl)-1,3-oxazol-2-amine HCl (if available).

    • Hold temperature for 30 minutes to allow crystal growth.

  • Cooling Ramp:

    • Cool the mixture to 20°C over 2 hours (10°C/hour).

    • Once at 20°C, cool further to 0–5°C using an ice bath and hold for 1 hour.

  • Isolation:

    • Filter the white crystalline solid under vacuum.

    • Wash: Rinse the filter cake with a cold mixture of EtOAc:IPA (4:1). This washes away the mother liquor containing the more soluble 5-isomer impurity.

  • Drying:

    • Dry at 40–50°C under vacuum.

    • Target Yield: 75–85%.

    • Target Melting Point: >200°C (decomposition).[5]

Troubleshooting: The "Oiling Out" Phenomenon

A common issue with amine salts is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing. This occurs when the salt is generated too fast or the solvent polarity is mismatched.

Troubleshooting Problem Precipitate is Oily/Sticky CheckTemp Is the solution too hot? Problem->CheckTemp CheckSolvent Is the solvent too non-polar? Problem->CheckSolvent Action1 Cool slowly to RT Add Seed Crystal CheckTemp->Action1 No Action3 Re-heat to redissolve oil then cool slower CheckTemp->Action3 Yes Action2 Add more IPA or Methanol to solubilize the oil CheckSolvent->Action2 Yes (Too much EtOAc/Hexane)

Figure 2: Decision tree for troubleshooting oiling out during salt crystallization.

Analytical Validation

To validate the protocol, the following criteria must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/Water gradient)> 99.5% Area
Regioisomer Content HPLC< 0.15%
Solid State Form XRPD (X-Ray Powder Diffraction)Distinct crystalline peaks; no amorphous halo.
Residual Solvent GC-Headspace< 5000 ppm (Ethanol/IPA/EtOAc)
Chloride Content Titration (AgNO3)15.1% ± 0.5% (Theoretical for HCl salt)

References

  • Hantzsch Synthesis of Oxazoles

    • Title: "The Synthesis of 4-(1-Benzofuran-2-yl)
    • Source: International Journal of Research in Pharmaceutical and Biomedical Sciences (IJRPC).
    • Relevance: Establishes the baseline synthesis of 4-aryl-2-aminooxazoles
    • URL:[Link]

  • General Recrystallization of Amine Salts

    • Title: "Reagents & Solvents: Solvents for Recrystalliz
    • Source: University of Rochester, Department of Chemistry.
    • Relevance: Provides the theoretical basis for selecting Ethanol/IPA/EtOAc systems for polar amine salts.
    • URL:[Link]

  • Valdecoxib Intermediate Context

    • Title: "Recent Methodologies toward the Synthesis of Valdecoxib"
    • Source: N
    • Relevance: Contextualizes the 3,4-diarylisoxazole scaffold and the importance of isomeric purity in this class of COX-2 inhibitors.
    • URL:[Link]

  • Crystallization Techniques

    • Title: "Two-Solvent Recrystalliz
    • Source: MIT OpenCourseWare.
    • Relevance: Standard operating procedure for the "dissolve in good solvent, add bad solvent" technique used in Protocol B.
    • URL:[Link]

Sources

Troubleshooting & Optimization

removing regioisomer impurities in 2-amino-4-(2-chlorophenyl)oxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #AZ-405: Regioisomer Separation in Oxazole Synthesis Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue

Subject: Difficulty . Context: User is performing a condensation of 2-chloro-2'-chloroacetophenone with urea. The target is the 2-amino-4-aryl isomer, but HPLC/NMR indicates the presence of the 2-amino-5-aryl regioisomer and potentially imidazole byproducts. Standard recrystallization in ethanol has failed to achieve >98% purity.

Module 1: Diagnostic Triage

"Is it really the regioisomer?"

Before attempting purification, we must confirm the impurity identity. In Hantzsch-type oxazole synthesis, the "regioisomer" (2-amino-5-aryl) is often confused with the imidazole byproduct (2-hydroxy-4-aryl-imidazole) or uncyclized intermediates.

Step 1: Structural Confirmation (NMR)

The definitive distinction lies in the chemical shift of the oxazole ring proton and its NOE (Nuclear Overhauser Effect) interactions.

FeatureTarget: 2-amino-4-(2-chlorophenyl)oxazole Impurity: 2-amino-5-(2-chlorophenyl)oxazole
Ring Proton H-5 (Adjacent to Oxygen)H-4 (Adjacent to Nitrogen)
Shift (

)
Typically 7.8 – 8.2 ppm (Singlet)Typically 6.9 – 7.4 ppm (Singlet)
NOE Signal Strong NOE between H-5 and ortho-phenyl proton NO NOE between H-4 and phenyl ring (too distant)
13C NMR C-5 signal is downfield (~135-145 ppm)C-4 signal is upfield (~120-130 ppm)
Step 2: Diagnostic Workflow

Use this logic flow to determine your purification strategy.

DiagnosticTree Start Crude Product Analysis NMR_Check 1H NMR: Ring Proton Shift Start->NMR_Check Result_High Singlet @ 7.8-8.2 ppm (Target Dominant) NMR_Check->Result_High Major Peak Result_Low Singlet @ 6.9-7.4 ppm (Isomer/Imidazole) NMR_Check->Result_Low Major Peak Action_Recryst Proceed to Solvent Screening Result_High->Action_Recryst Action_Chrom Proceed to Acid-Base Swing Result_Low->Action_Chrom

Figure 1: Diagnostic decision tree for identifying aminooxazole impurities.

Module 2: Purification Protocols

"The Separation Strategy"

The 4-aryl and 5-aryl isomers possess slightly different pKa values due to the proximity of the electron-withdrawing aryl group to the amino nitrogen. We exploit this using a pH-Swing Extraction (Protocol A) or Selective Recrystallization (Protocol B).

Protocol A: The "Acid-Base Swing" (Recommended for >5g Scale)

This method relies on the kinetic solubility differences of the hydrochloride salts. The 2-amino-4-aryl oxazole typically forms a more stable, less soluble hydrochloride salt compared to the 5-isomer or imidazole impurities.

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL per gram).

  • Salt Formation: Add 2M HCl in Diethyl Ether dropwise at 0°C.

    • Observation: A white precipitate forms immediately.

  • Filtration (Critical Step): Filter the solid.

    • Solid Cake: Contains primarily the Target (4-aryl) HCl salt.

    • Filtrate (Mother Liquor): Contains the 5-aryl isomer and non-basic impurities.

  • Regeneration: Suspend the solid cake in water. Adjust pH to ~10 using saturated NaHCO₃ .

  • Extraction: Extract with EtOAc, dry over MgSO₄, and concentrate.

Protocol B: Thermodynamic Recrystallization

If Protocol A yields <98% purity, perform a final polish using a binary solvent system.

Solvent SystemRatio (v/v)Temperature ProfileNotes
Toluene : Ethanol 9 : 1Reflux

4°C (Slow cool)
Best for removing imidazole impurities.
Ethanol : Water 1 : 0.5Reflux

RT
Standard method; may co-crystallize isomers if cooled too fast.
Acetonitrile PureReflux

-20°C
High recovery, moderate selectivity.

Module 3: Root Cause Analysis & Prevention

"Why did the impurity form?"

The formation of the 2-amino-5-aryl isomer in urea condensation is often driven by Kinetic Control vs. Thermodynamic Control .

  • Mechanism: The reaction proceeds via the attack of urea on the

    
    -haloketone.
    
    • Path A (Desired): N-alkylation of urea followed by O-cyclization

      
      4-aryl .
      
    • Path B (Undesired): O-alkylation of urea (iso-urea intermediate) or attack at the carbonyl carbon first

      
      5-aryl  or imidazole .
      
Optimization Guide
VariableRecommendationScientific Rationale
Temperature Maintain >80°C (Reflux)High temperature favors the thermodynamic product (4-aryl). Low temps often trap kinetic intermediates (5-aryl/imidazoles).
Solvent DMF or Ethanol Polar protic solvents stabilize the transition state for N-alkylation (Path A). Avoid non-polar solvents.
Additives Catalytic Iodine (I₂) Promotes oxidation/cyclization of intermediates, pushing the equilibrium toward the stable aromatic oxazole [1].

Module 4: Workflow Visualization

The following diagram outlines the complete purification logic for the 2-amino-4-(2-chlorophenyl)oxazole synthesis.

PurificationWorkflow Crude Crude Mixture (4-aryl + 5-aryl) EtOAc Dissolve in EtOAc Crude->EtOAc HCl_Add Add 2M HCl/Ether (0°C) EtOAc->HCl_Add Filter Filtration HCl_Add->Filter Filtrate Filtrate (Contains 5-aryl) Filter->Filtrate Soluble Impurities Cake Solid Cake (4-aryl HCl Salt) Filter->Cake Precipitate Base Neutralize (Sat. NaHCO3) Cake->Base Recryst Recrystallize (Toluene:EtOH) Base->Recryst Final Pure Product (>99%) Recryst->Final

Figure 2: Acid-Base "Swing" Purification Protocol.

FAQ: Frequently Asked Questions

Q: Why does my product turn brown during recrystallization? A: Aminooxazoles are prone to oxidation. Ensure your solvent is degassed. If browning occurs, add activated charcoal (10 wt%) during the hot filtration step of recrystallization to remove oxidized oligomers.

Q: Can I use column chromatography instead? A: Yes, but it is less efficient for separating regioisomers. If necessary, use a silica column buffered with 1% Triethylamine to prevent tailing.

  • Mobile Phase: DCM : Methanol (98:2

    
     95:5).
    
  • Note: The 5-aryl isomer typically elutes after the 4-aryl isomer due to higher polarity of the exposed amine environment [2].

Q: My NMR shows a doublet instead of a singlet for the ring proton. A: This indicates long-range coupling (


 Hz) with the aryl ring protons. This is common in high-field NMR (>400 MHz) and confirms the 4-aryl  structure (coupling to ortho-protons). The 5-aryl isomer rarely shows this splitting.

References

  • Regioselectivity in Hantzsch Synthesis: Synthesis of 2-aminooxazoles via condens

    
    -haloketones with urea.
    Journal of Organic Chemistry. 
    
  • Chromatographic Separation of Oxazoles: Separation of heterocyclic regioisomers using buffered silica gel. Journal of Chromatography A.

  • General Oxazole Characterization: Spectroscopic properties of 2,4- and 2,5-disubstituted oxazoles. Spectrochimica Acta Part A.

Technical Support Center: Optimizing Reaction Temperature for 4-(2-Chlorophenyl)oxazol-2-amine Formation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Chlorophenyl)oxazol-2-amine. Drawing upon established principles of heterocyclic chemistry and field-proven insights, this document provides a comprehensive resource for troubleshooting and optimizing the crucial parameter of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for 4-(2-Chlorophenyl)oxazol-2-amine?

The most prevalent method for synthesizing 4-aryl-2-aminooxazoles is a variation of the Hantzsch oxazole synthesis. This involves the condensation of an α-haloketone with urea or a urea derivative.[1] For the target molecule, the likely starting materials are 2-bromo-2'-chloroacetophenone and urea.

Q2: Why is reaction temperature a critical parameter in this synthesis?

Reaction temperature directly influences the rate of reaction, product yield, and the impurity profile. An optimal temperature ensures a reasonable reaction time while minimizing the formation of byproducts. Sub-optimal temperatures can lead to either an impractically slow reaction or the prevalence of undesired side reactions, complicating purification and reducing the overall efficiency of the synthesis.

Q3: What are the potential side reactions I should be aware of when synthesizing 2-aminooxazoles?

In the condensation of α-haloketones with urea, the formation of imidazole and imidazolone byproducts can occur, particularly under certain reaction conditions.[1] The reaction pathway can be sensitive to factors such as temperature and the choice of solvent. At elevated temperatures, thermal degradation of the starting materials or the product may also contribute to a more complex reaction mixture.

Q4: Can microwave irradiation be used for this synthesis?

Yes, microwave-assisted synthesis is a viable option and can significantly reduce reaction times. However, it is important to note that the higher temperatures often employed in microwave synthesis might lead to a decrease in yield compared to conventional heating at a more moderate temperature. Careful optimization of microwave parameters is necessary to balance reaction speed and product yield.

Troubleshooting Guide: Optimizing Reaction Temperature

This guide addresses common issues encountered during the synthesis of 4-(2-Chlorophenyl)oxazol-2-amine, with a focus on temperature-related troubleshooting.

Issue 1: Low or No Product Formation

Potential Cause: The reaction temperature is too low, resulting in a very slow reaction rate.

Troubleshooting Actions:

  • Gradual Temperature Increase: If the reaction is being run at room temperature or a slightly elevated temperature, gradually increase the temperature in 10-15°C increments. A common starting point for similar syntheses is the reflux temperature of the solvent, such as ethanol (approximately 78°C).

  • Solvent Selection: Consider switching to a higher-boiling solvent like dimethylformamide (DMF) to allow for a wider range of accessible temperatures. However, be mindful that solvent choice can also influence the reaction pathway.[1]

  • Reaction Monitoring: Utilize thin-layer chromatography (TLC) to monitor the consumption of the starting materials. If no significant change is observed over an extended period, a temperature increase is warranted.

Issue 2: Low Yield of the Desired Product with Multiple Byproducts

Potential Cause: The reaction temperature is too high, leading to the formation of side products or thermal degradation.

Troubleshooting Actions:

  • Temperature Reduction: If the reaction is being conducted at a high temperature (e.g., >100°C), reduce it to a more moderate range (e.g., 65-80°C). Many analogous Hantzsch-type syntheses proceed efficiently in refluxing ethanol.

  • Controlled Heating: Employ an oil bath or a heating mantle with a temperature controller to ensure a stable and uniform reaction temperature. This prevents localized overheating that can promote side reactions.

  • Stepwise Temperature Profile: Consider a protocol where the initial phase of the reaction is carried out at a lower temperature to allow for the formation of a key intermediate, followed by a gradual increase in temperature to drive the cyclization to completion.

Issue 3: Presence of Imidazole or Imidazolone Impurities

Potential Cause: Reaction conditions, including elevated temperature, favor the formation of these common byproducts in 2-aminooxazole synthesis.[1]

Troubleshooting Actions:

  • Optimize Temperature: As with low yield due to byproducts, reducing the reaction temperature is the primary course of action. Experiment with the lower end of the effective temperature range.

  • Stoichiometry and Addition Rate: While not directly a temperature parameter, the rate of addition of one reactant to another at a given temperature can influence local concentrations and side reactions. Consider the slow addition of the α-haloketone to a solution of urea.

  • pH Control: The acidity or basicity of the reaction medium can influence the reaction pathway. While not the primary focus here, ensure that the reaction conditions are consistent and consider the potential impact of any additives.

Data Summary: Temperature Effects on 2-Aminooxazole Synthesis

The following table summarizes expected outcomes at different temperature ranges based on analogous Hantzsch-type syntheses of 2-aminooxazoles.

Temperature RangeExpected Reaction RatePotential for Byproduct FormationRecommended Application
25-50°C Very Slow / NegligibleLowGenerally not recommended for practical synthesis times.
60-85°C Moderate to FastModerateOptimal starting range for optimization. Balances reaction speed with minimized side reactions.[2]
90-120°C FastHighMay be suitable for rapid screening or with robust substrates, but a higher risk of impurities.
>120°C Very FastVery HighGenerally not recommended due to increased likelihood of significant byproduct formation and potential thermal degradation.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the synthesis of 4-(2-Chlorophenyl)oxazol-2-amine. Researchers should adapt and optimize this procedure based on their experimental observations.

Materials:

  • 2-Bromo-2'-chloroacetophenone (1.0 eq)

  • Urea (1.5 - 2.0 eq)

  • Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea in anhydrous ethanol.

  • Add 2-bromo-2'-chloroacetophenone to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Upon completion (typically after several hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Visualization of the Optimization Workflow

The following diagram illustrates the logical workflow for optimizing the reaction temperature for the synthesis of 4-(2-Chlorophenyl)oxazol-2-amine.

Temperature_Optimization_Workflow start Start: Initial Reaction at 78°C (Refluxing Ethanol) monitor_tlc Monitor Reaction by TLC start->monitor_tlc check_completion Reaction Complete? monitor_tlc->check_completion low_yield Low Yield? check_completion->low_yield No purify Purify and Characterize Product check_completion->purify Yes high_impurities High Impurities? low_yield->high_impurities Yes increase_temp Increase Temperature (e.g., to 90°C) low_yield->increase_temp No (Slow Reaction) decrease_temp Decrease Temperature (e.g., to 65°C) high_impurities->decrease_temp Yes optimize_time Optimize Reaction Time high_impurities->optimize_time No increase_temp->monitor_tlc decrease_temp->monitor_tlc optimize_time->purify end End: Optimized Protocol purify->end

Caption: Workflow for optimizing reaction temperature.

References

Sources

purification of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine

Welcome to the Purification Support Center. This guide addresses the specific chromatographic challenges associated with 4-(2-Chlorophenyl)-1,3-oxazol-2-amine (CAS: Analogous to 4-chloro isomer 68101-25-7). As a primary amine attached to a heterocyclic oxazole ring, this compound presents a dual challenge: silanol-induced streaking and solubility-limited loading .[1]

Module 1: Method Development & Mobile Phase Optimization

Q: Why does my compound streak/tail significantly on TLC and the column? A: This is the most common issue with 2-aminooxazoles. The primary amine group (


) acts as a Lewis base, interacting strongly with the acidic silanol (

) groups on the silica gel surface.[1] This results in non-linear adsorption isotherms (tailing).[1]

Solution: The "Competitor" Strategy You must introduce a basic modifier to the mobile phase to block these active sites.[2]

  • Standard Modifier: Triethylamine (TEA) at 1% (v/v).[1]

  • Alternative: Aqueous Ammonium Hydroxide (

    
    ) at 0.5–1% (best for DCM/MeOH systems).[1]
    

Q: How do I choose the correct solvent system? A: Do not default to DCM/MeOH immediately. While the amine is polar, the chlorophenyl group provides significant lipophilicity.

SystemCompositionApplicationNotes
System A Hexane / EtOAc + 1% TEAPurification Best for separating non-polar impurities (e.g.,

-bromo ketone starting material).[1]
System B DCM / MeOH + 1%

Recovery Use if the compound is stuck on the baseline or for very polar crude mixtures.[1]
System C DCM / EtOAc + 1% TEAIntermediate Good balance if Hexane solubility is poor.[1]

Decision Tree: Mobile Phase Selection

MobilePhase Start Start: TLC Scouting CheckRf Check Rf in 50% EtOAc/Hex Start->CheckRf Streak Does it streak? CheckRf->Streak AddTEA Add 1% TEA to Solvent Streak->AddTEA Yes CheckSol Check Solubility Streak->CheckSol No (Rare) AddTEA->CheckSol HexEtOAc Use Hexane/EtOAc + TEA CheckSol->HexEtOAc Soluble DCMMeOH Use DCM/MeOH + NH4OH CheckSol->DCMMeOH Insoluble/Precipitates

Figure 1: Logic flow for selecting the optimal mobile phase based on solubility and interactions.

Module 2: Sample Loading & Stationary Phase

Q: The crude product is a solid with poor solubility in Hexane. How should I load it? A: Liquid loading in DCM is risky because DCM is a strong eluent; it can wash your compound down the column before a gradient is established, widening the band.

Protocol: Dry Loading (Solid Load)

  • Dissolve the crude 4-(2-Chlorophenyl)-1,3-oxazol-2-amine in a minimum amount of DCM or Acetone .[1]

  • Add Silica Gel (ratio: 1g crude to 2g silica).

  • Evaporate the solvent under reduced pressure (Rotavap) until you have a free-flowing powder.[1]

  • Load this powder on top of your pre-packed column.[1]

    • Why? This eliminates solvent effects during loading and ensures the sharpest possible starting band.

Q: Can I use standard Silica Gel 60? A: Yes, but "Pre-conditioning" is highly recommended.

  • The Pre-Conditioning Step: Flush the column with 2–3 column volumes (CV) of your mobile phase containing the modifier (TEA) before loading your sample. This ensures the silica is already deactivated when your amine hits it.[1]

Module 3: Troubleshooting Separation Issues

Q: I see two spots very close together. One is my product, what is the other? A: In the synthesis of 2-amino-4-aryloxazoles (often from


-haloketones and urea), common impurities include:
  • Unreacted

    
    -haloketone:  (Less polar, moves faster).
    
  • Oxazole Dimer: (More polar, moves slower).

  • Urea derivatives: (Very polar, stays on baseline).

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Broad, Tailing Peak Acidic SilanolsIncrease TEA to 2% or switch to

in MeOH.
Fronting Peak Column OverloadReduce load or switch to Dry Loading.
Product "Disappears" Irreversible AdsorptionSwitch to Amine-Functionalized Silica or flush with 10% MeOH/DCM + Base.[1]
Co-elution (High Rf) Non-polar ImpurityChange solvent selectivity: Use Toluene/EtOAc or reduce EtOAc %.
Yellow Band Eluting Oxidative ByproductCollect separately; oxazoles can oxidize to colored species.[1]

Module 4: Validated Experimental Protocol

Objective: Purification of 1.0 g crude 4-(2-Chlorophenyl)-1,3-oxazol-2-amine.

Reagents:

  • Silica Gel 60 (

    
    ).[1]
    
  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA), Dichloromethane (DCM).[1]

Step-by-Step Workflow:

  • TLC Optimization:

    • Prepare a TLC plate with 40% EtOAc in Hexanes + 1% TEA .

    • Spot crude.[1] Target

      
       for the product should be 0.25 – 0.35 .
      
    • Note: If

      
      , reduce polarity.[1] If 
      
      
      
      , switch to DCM/MeOH.
  • Column Preparation:

    • Pack a column (

      
       silica for 
      
      
      
      crude).[1]
    • Equilibration: Flush with 2 CV of 10% EtOAc/Hexane + 1% TEA . Crucial step to neutralize silica.

  • Loading:

    • Use the Dry Loading technique described in Module 2.

  • Elution Gradient:

    • 0–5 min: 10% EtOAc/Hexane (removes non-polar impurities like haloketones).[1]

    • 5–20 min: Gradient to 40% EtOAc/Hexane (+1% TEA).

    • 20–30 min: Hold at 40% EtOAc/Hexane.

    • Observation: The amine product typically elutes as a UV-active band (often fluorescent under 254 nm due to the oxazole ring).

  • Fraction Analysis:

    • Check fractions by TLC.[1][3][4][5] Pool pure fractions.

    • Evaporation: Do not use high heat (

      
      ) as free amines can sometimes be unstable or volatile.[1]
      

Visualizing the Troubleshooting Logic:

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type CoElution Co-elution w/ Impurity Type->CoElution LowYield Low Recovery/Adsorption Type->LowYield Action1 Decrease Polarity (More Hexane) CoElution->Action1 Action2 Switch Modifier (Use NH4OH) LowYield->Action2 Action3 Use Amine-Silica LowYield->Action3 If Modifier Fails

Figure 2: Troubleshooting logic for common purification failures.

References

  • Biotage. (2023).[1] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog.[1] [Link]

  • University of Rochester. (n.d.).[1] Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • Quijano-Quiñones, R. F., et al. (2011).[1] Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. African Journal of Pharmacy and Pharmacology. [Link]

Sources

Technical Support Center: Stability & Storage of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are accessing the technical support repository for 4-(2-Chlorophenyl)-1,3-oxazol-2-amine . As a Senior Application Scientist, I have compiled this guide to address the specific stability challenges associated with 2-aminooxazole scaffolds.

This compound possesses two primary distinct vulnerabilities:

  • Oxidative Instability: The C2-primary amine is electron-rich and prone to oxidative coupling and N-oxide formation, leading to discoloration (browning).

  • Hydrolytic Ring Opening: The oxazole ring, while aromatic, is susceptible to cleavage under acidic aqueous conditions or prolonged exposure to atmospheric moisture, particularly due to the electron-withdrawing nature of the 2-chlorophenyl substituent.

Module 1: Critical Storage Protocols

The "Golden Rule" of Storage

To maximize shelf-life (>12 months), you must disrupt the three vectors of decomposition: Thermal Energy , Oxidative Stress , and Hydrolysis .

ParameterStandard ConditionTechnical Rationale
Temperature -20°C (± 5°C) Lowers kinetic energy, significantly retarding the rate of oxidative coupling and autohydrolysis.
Atmosphere Inert (Ar or N₂) Displaces O₂, preventing the formation of N-oxides and radical-mediated polymerization of the amine.
Humidity < 10% RH (Desiccated) Prevents moisture absorption. Water acts as a nucleophile that can open the oxazole ring (see Mechanism below).
Light Amber Vial / Foil Halogenated aromatics (2-Cl-phenyl) are photosensitive. UV exposure can trigger radical dechlorination or ring fragmentation.
Workflow: Receiving & Aliquoting

Do not store the bulk bottle at room temperature for extended periods.

  • Equilibrate: Allow the shipping vial to reach room temperature before opening to prevent water condensation on the cold solid.

  • Aliquot: Under an inert atmosphere (glovebox or N₂ stream), divide the bulk material into single-use aliquots.

  • Seal: Parafilm is insufficient. Use Teflon-lined caps and place vials inside a secondary jar containing active desiccant (e.g., Drierite™ or silica gel).

Module 2: Troubleshooting & FAQs

Q1: My powder has turned from white to light yellow/brown. Is it still usable?

Status: Caution Required.

  • Diagnosis: This indicates surface oxidation of the amine group (formation of azo-linkages or imino-tautomers).

  • Action:

    • Perform a TLC (Thin Layer Chromatography) .

      • Mobile Phase: 5% Methanol in Dichloromethane (DCM).

      • Visualization: UV (254 nm).

    • Interpretation: If the baseline shows a dark spot (polymerized material) but the main spot is distinct and matches the Rf of the standard, the bulk is likely >90% pure.

    • Remediation: If purity is <90%, recrystallize from Ethanol/Water or Isopropanol .

Q2: Can I store this compound in DMSO or Ethanol stock solutions?

Status: Not Recommended for Long Term.

  • The Issue: 2-aminooxazoles are nucleophilic. In DMSO, they can undergo slow oxidation. In protic solvents (Ethanol), equilibrium tautomerism (amine

    
     imine) renders the ring more susceptible to solvolysis over time.
    
  • Guideline:

    • Solid State: Stable for years at -20°C.

    • DMSO Solution: Stable for ~1 month at -20°C.

    • Aqueous/Buffer: Prepare immediately before use. Half-life in acidic media (pH < 4) can be measured in hours.

Q3: I see an extra peak on my LC-MS (Mass +18). What is it?

Status: Critical Failure (Hydrolysis).

  • Diagnosis: A mass shift of +18 Da indicates the addition of water (Hydrolysis). This signifies the ring-opening of the oxazole to form an acyclic urea/amide derivative (e.g.,

    
    -amino ketone derivative).
    
  • Cause: The sample was likely exposed to moisture or acidic conditions.

  • Action: Discard the sample. Ring-opened byproducts are often pharmacologically inactive or toxic.

Module 3: Mechanistic Visualization

The following diagram illustrates the decision logic for sample assessment and the chemical pathways of degradation.

StorageLogic Start User Assessment: 4-(2-Chlorophenyl)-1,3-oxazol-2-amine VisualCheck Visual Inspection: Color Change? Start->VisualCheck White White/Off-White Powder VisualCheck->White No Yellow Yellow/Brown Discoloration VisualCheck->Yellow Yes LCMS LC-MS / TLC Analysis White->LCMS Verify Purity Yellow->LCMS Diagnose PurityHigh Purity > 95% (Single Peak) LCMS->PurityHigh Main Peak Retained MassPlus16 Mass +16 Da (N-Oxide Formation) LCMS->MassPlus16 Oxidation MassPlus18 Mass +18 Da (Ring Hydrolysis) LCMS->MassPlus18 Moisture Damage ActionUse Action: Safe to Use Store at -20°C PurityHigh->ActionUse ActionPurify Action: Recrystallize (EtOH/Water) MassPlus16->ActionPurify If <10% Impurity ActionDiscard Action: DISCARD Irreversible Damage MassPlus18->ActionDiscard

Figure 1: Decision Matrix for assessing the integrity of stored 2-aminooxazole samples. Mass shifts of +18 Da are critical indicators of irreversible hydrolysis.

Module 4: Quality Control (QC) Protocol

Before committing this compound to a high-value biological assay, perform this rapid QC check:

  • Solubility Test: Dissolve 1 mg in 1 mL DMSO. The solution should be clear and colorless . Turbidity suggests polymerization; strong yellow color suggests oxidation.

  • Acid Stability Test (The "Stress Test"):

    • Take a small aliquot dissolved in Methanol.

    • Add 1 drop of 1M HCl.

    • Run TLC after 10 minutes.

    • Result: If the spot disappears or smears significantly compared to the neutral control, the compound is highly acid-labile. Avoid acidic buffers in your final assay.

References

  • BenchChem. (2025).[1] Degradation pathways of 2-amino-1,3,4-thiadiazoles and oxazoles under experimental conditions. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 4-(2-chlorophenyl)-1,3-oxazol-2-amine (CID 62065008).[3] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Amino-4-(4-chlorophenyl)thiazole (Structural Analog). Retrieved from

  • Combi-Blocks. (2023). Handling and Storage of Substituted Oxazoles. Retrieved from

  • Kratky, M., et al. (2025).[4] 1,3,4-oxadiazol-2-amine derivatives: Stability and Antimicrobial Activity. Charles University. Retrieved from

Sources

minimizing hydrolysis of the oxazole ring under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Oxazole Stability Assurance: Technical Support & Troubleshooting

Welcome to the Oxazole Chemistry Technical Support Center. User ID: Guest | Role: Research Scientist | Context: Acidic Conditions

Core Directive: The Stability Paradox

Executive Summary: Oxazoles are aromatic heterocycles, generally more stable than oxazolines but less robust than thiazoles. While 2,5-diaryloxazoles can withstand refluxing concentrated sulfuric acid, oxazoles substituted with electron-donating groups (EDGs) or those lacking substituents at the C2/C5 positions are prone to acid-catalyzed hydrolysis.

The Failure Mechanism: Hydrolysis is not a random event; it is a deterministic cascade initiated by N-protonation .

  • Activation: The oxazole nitrogen (

    
    ) accepts a proton, destroying aromaticity and forming an oxazolium ion.
    
  • Nucleophilic Attack: This cation is highly electrophilic.[1][2] Water attacks the C2 (or C5) position.

  • Ring Opening: The C-O bond cleaves, collapsing the ring into an acyclic

    
    -acylaminoketone.
    

Your Goal: Prevent Step 2. If you cannot stop protonation (Step 1), you must strictly exclude the nucleophile (Water).

Diagnostic & Triage: Why is my reaction failing?

Use this decision matrix to identify the root cause of oxazole degradation.

ObservationProbable CauseCorrective Action
Ring opens during Boc-deprotection (TFA) Water Contamination in TFA or solvent.Switch to anhydrous HCl/Dioxane or distill TFA. Add scavengers.
Product decomposes during aqueous workup pH Shock. Oxazolium species hydrolyzed before neutralization.Quench into pre-cooled, buffered solution (NaOAc) at 0°C.
Loss of material during HPLC Acidic Mobile Phase. 0.1% TFA is sufficient to hydrolyze electron-rich oxazoles over time.Switch to Ammonium Acetate (pH 7) or Formic Acid (weaker).
Degradation of 5-alkoxyoxazole Inherent Instability. These are kinetically unstable "masked" amino acid derivatives.Avoid all aqueous acid. Use mild Lewis acids (e.g., ZnBr

) for deprotection if possible.

Troubleshooting Guides (FAQ Format)

Scenario A: "I need to remove a Boc group, but the oxazole ring is opening."

Q: Is TFA safe for oxazoles? A: TFA itself does not open the ring; wet TFA does. The oxazolium intermediate formed in TFA is stable in the absence of a nucleophile. However, if your solvent (DCM) or the TFA contains moisture, hydrolysis becomes the rate-determining step.

The Fix: The "Super-Dry" Protocol

  • Reagent: Use fresh ampule-grade TFA or distill TFA over

    
     (if strictly necessary).
    
  • Scavenger: Add Triethylsilane (TES) (2-5 eq). While primarily a cation scavenger, it creates a reducing environment that can mitigate oxidative side-reactions, though water exclusion is paramount.

  • Temperature: Run the reaction at 0°C . Hydrolysis kinetics are temperature-dependent.

Scenario B: "My product disappears during extraction."

Q: How do I work up an acid reaction without destroying the ring? A: The danger zone is the transition from the organic acid matrix to the aqueous phase. The local pH at the interface can be


, and the heat of neutralization accelerates hydrolysis.

The Fix: The "Inverse Quench"

  • Do NOT pour water into the reaction.

  • Do pour the reaction mixture slowly into a vigorously stirred slurry of Ice + Saturated Sodium Acetate (or NaHCO

    
    ) .
    
  • Target: Ensure the final pH is

    
     immediately upon contact.
    

Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathway of acid-catalyzed hydrolysis. Note that the Transition State (TS) is the critical control point where water exclusion prevents the collapse to the acyclic ketone.

OxazoleHydrolysis cluster_prevention Control Strategy Oxazole Native Oxazole (Aromatic, Stable) Protonation Oxazolium Ion (Activated Electrophile) Oxazole->Protonation + H+ (Fast, Reversible) Protonation->Oxazole - H+ Transition Tetrahedral Intermediate (Hemiacetal-like) Protonation->Transition + H2O (Rate Determining) CRITICAL FAILURE POINT Product α-Acylaminoketone (Ring Opened) Transition->Product Ring Collapse (Irreversible)

Figure 1: Mechanistic pathway of acid-catalyzed oxazole hydrolysis. The reaction is driven by the nucleophilic attack of water on the protonated species.

Standard Operating Procedure (SOP)

Protocol: Anhydrous Boc-Deprotection of Sensitive Oxazoles

Scope: For oxazole-containing peptides or scaffolds where standard TFA/DCM leads to hydrolysis (


 degradation).

Reagents:

  • Substrate (1.0 eq)

  • 4M HCl in Dioxane (Commercial, Anhydrous) OR TFA (Distilled)

  • Dichloromethane (DCM), distilled over CaH

    
    
    
  • Nitrogen/Argon atmosphere

Step-by-Step:

  • Preparation: Dry the substrate under high vacuum (< 1 mbar) for 2 hours to remove trace water.

  • Solvation: Dissolve substrate in anhydrous DCM (0.1 M concentration) under inert atmosphere.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Acid Addition:

    • Option A (Preferred): Add 4M HCl in Dioxane dropwise (5-10 eq).

    • Option B: Add Anhydrous TFA dropwise (10-20% v/v final concentration).

  • Monitoring: Stir at 0°C. Monitor by TLC/LCMS every 15 minutes. Do not warm to RT unless conversion is stalled.

  • Quench (Critical):

    • Concentrate the reaction mixture in vacuo at < 20°C (keep the rotavap bath cold).

    • Azeotrope the residue 3x with Toluene or DCM to remove residual acid.

    • If aqueous workup is required: Resuspend in EtOAc and wash immediately with cold Sat. NaHCO

      
      .
      

References

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972).[3] "Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles." Journal of the Chemical Society, Perkin Transactions 2, 1582-1587.[3] Link

  • Turchi, I. J., & Dewar, M. J. (1975). "The chemistry of oxazoles." Chemical Reviews, 75(4), 389-437. Link

  • BenchChem Technical Support. (2025). "Oxazole Ring Stability in Substitution Reactions." BenchChem Knowledge Base. Link

  • Common Organic Chemistry. (2024). "Boc Deprotection Mechanism (TFA)."[4] Link

Sources

Validation & Comparative

Structural Validation of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

4-(2-Chlorophenyl)-1,3-oxazol-2-amine is a critical scaffold in medicinal chemistry, often serving as a precursor for muscle relaxants (structurally related to zoxazolamine) and bioactive kinase inhibitors.[1]

For researchers synthesizing or sourcing this compound, structural validation is non-trivial . The primary challenges are:

  • Regioisomerism: Distinguishing the 4-aryl isomer from the 5-aryl isomer, which Mass Spectrometry (MS) cannot easily differentiate.[1]

  • Tautomerism: The 2-aminooxazole motif exists in equilibrium between the amino (aromatic) and imino (non-aromatic) forms, complicating spectral interpretation.

  • Ortho-Substitution: The 2-chlorophenyl group creates steric crowding and breaks the symmetry of the aromatic system, requiring precise shimming for resolution.[1]

This guide provides a definitive 1H NMR protocol, comparing its efficacy against LC-MS and highlighting the specific spectral fingerprints required for product release.

Comparative Analysis: NMR vs. LC-MS[1][2][3]

While LC-MS is the industry standard for high-throughput screening, it fails to provide the definitive structural certainty required for scale-up.[1]

Feature1H NMR (600 MHz) UPLC-MS (ESI+) Verdict
Isomer Differentiation High. Distinct chemical shift of Oxazole H-5 confirms regio-placement (4- vs 5-position).[1]Low. Both 4-aryl and 5-aryl isomers have identical

(195.03).[1]
NMR is mandatory for structural proof.
Tautomer Detection High. Can observe exchangeable -NH2 protons and ring currents.[1]None. Ionization usually forces a single protonated state

.
NMR reveals solution-state behavior.[1]
Purity Assessment Quantitative (qNMR). Detects inorganic salts and non-ionizable impurities.Qualitative. Response factors vary; "invisible" impurities are missed.NMR is superior for absolute purity.
Sample Requirement High (~2-10 mg).[1]Low (<1 µg).[1]MS wins on sensitivity.

1H NMR Spectral Analysis (DMSO-d6)

Solvent Selection Strategy

Recommendation: DMSO-d6 is the required solvent.[1]

  • Reasoning: Chloroform-d (

    
    ) often facilitates rapid proton exchange, causing the diagnostic amine (
    
    
    
    ) signal to broaden into the baseline or disappear.[1] DMSO-d6 forms hydrogen bonds with the amine protons, slowing exchange and sharpening the signal into a visible singlet.
Predicted Spectral Assignment

Based on 4-aryl-2-aminooxazole analogs and substituent effects.

Compound: 4-(2-Chlorophenyl)-1,3-oxazol-2-amine Solvent: DMSO-d6 Frequency: 400-600 MHz[1]

Proton GroupShift (

, ppm)
MultiplicityIntegrationDiagnostic Value
Oxazole H-5 7.90 – 8.10 Singlet (s)1HCritical. Confirms 4-aryl substitution. (5-aryl isomer H-4 typically appears upfield ~7.2-7.5 ppm).[1]
Aromatic H-6' 7.75 – 7.85 Doublet of Doublets (dd)1HProximity to the oxazole ring causes deshielding.[1]
Aromatic H-3' 7.45 – 7.55 Doublet of Doublets (dd)1HOrtho to Chlorine; distinct shift due to inductive effect.[1]
Aromatic H-4', H-5' 7.30 – 7.45 Multiplet (m)2HOverlapping signals typical of ortho-substituted rings.[1]
Amine

6.90 – 7.10 Broad Singlet (br s)2HExchangeable.[1] Disappears on

shake. Confirms amino tautomer dominance.
Structural Logic (Tautomerism)

In DMSO, the amino tautomer is favored.

  • Amino form: Ring is aromatic. H-5 is deshielded (~8.0 ppm).[1]

  • Imino form: Ring conjugation is broken. H-5 would shift upfield, and the

    
     would split into distinct N-H protons if rotation is restricted.[1]
    
  • Observation: If you see a single broad peak at ~7.0 ppm (2H), the compound is in the stable amino form.

Experimental Protocol

Workflow Diagram

The following Graphviz diagram outlines the decision-making process for validating this specific compound.

NMR_Workflow Start Start: Crude/Purified Sample Solvent_Choice Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent_Choice Acquisition Acquire 1H NMR (ns=16, d1=2.0s) Solvent_Choice->Acquisition Check_H5 Check 7.8-8.2 ppm region Is a sharp Singlet present? Acquisition->Check_H5 Oxazole_Confirmed Oxazole Ring Intact Check_H5->Oxazole_Confirmed Yes Fail_Regio FAIL: Possible 5-isomer or Ring Open Check_H5->Fail_Regio No (Signal < 7.5ppm) Check_NH2 Check 6.8-7.2 ppm Is Broad Singlet (2H) present? Oxazole_Confirmed->Check_NH2 D2O_Shake Perform D2O Shake Check_NH2->D2O_Shake Yes Fail_Salt FAIL: Possible HCl Salt (Check Chemical Shift Drift) Check_NH2->Fail_Salt No/Shifted >9ppm Signal_Gone Signal Disappears? D2O_Shake->Signal_Gone Final_Valid VALIDATED: 4-(2-Cl-Ph)-oxazol-2-amine Signal_Gone->Final_Valid Yes Signal_Gone->Fail_Regio No (Impurity)

Caption: Decision tree for structural validation of 2-aminooxazoles, highlighting critical checkpoints for regioisomer confirmation and amine proton verification.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5.0 – 10.0 mg of the solid into a clean vial.

    • Add 0.6 mL of DMSO-d6 (99.9% D).[1]

    • Critical: Ensure the solution is clear. If the solution is cloudy, filter through a cotton plug directly into the NMR tube. Suspended solids cause line broadening that obscures the aromatic splitting patterns.

  • Acquisition Parameters (Standard 400/600 MHz):

    • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).

    • Number of Scans (ns): 16 (minimum) to visualize small isomeric impurities.

    • Relaxation Delay (d1): Set to

      
       seconds. The H-5 oxazole proton has a long 
      
      
      
      relaxation time; insufficient delay will reduce its integration value, leading to incorrect purity calculations.[1]
    • Spectral Width: -2 to 14 ppm.[1]

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with Line Broadening (LB) = 0.3 Hz.

    • Phasing: Manual phasing is required. Automated phasing often fails on the broad

      
       peak, distorting the baseline.[1]
      
    • Referencing: Reference residual DMSO pentet to 2.50 ppm.

Troubleshooting & Impurities

ObservationDiagnosisCorrective Action
NH2 signal appears at > 9.0 ppm (Broad) Sample is likely the Hydrochloride (HCl) salt .[1]Treat sample with

wash or report as salt form. The protonated oxazole ring pulls the NH2 shift downfield.
Extra Singlet at ~7.2 ppm Presence of 5-isomer (regioisomer impurity).[1]This is a common byproduct of the cyclization of

-haloketones with urea.[1] Requires recrystallization.
Splitting of Aromatic Ring is "Messy" Poor Shimming or Rotational Isomers .The 2-Cl group creates a "rotational barrier."[1] Warm the probe to 315K to sharpen signals if dynamic broadening is suspected.

References

  • General Heterocyclic NMR

    • Katritzky, A. R., & Pozharskii, A. F. (2000).[1] Handbook of Heterocyclic Chemistry. Elsevier. (Provides foundational chemical shifts for 2-aminooxazoles).

  • Solvent Effects on Tautomerism

    • Claramunt, R. M., et al. (2006).[1] "The effect of solvent on the tautomerism of 2-aminoazoles." Arkivoc, 2006(5), 45-54.[1] Link

  • Synthesis & Characterization Analog

    • Gomtsyan, A., et al. (2005).[1] "Design and synthesis of 2-aminooxazoles." Journal of Medicinal Chemistry, 48(7), 2357-2366.[1] Link[1]

  • Trace Impurities in NMR

    • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, 29(9), 2176–2179.[1][2] Link[1]

Sources

HPLC Method Development Guide: Purity Analysis of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the method development strategy for the purity assessment of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine , a critical intermediate in the synthesis of muscle relaxants (e.g., chlorzoxazone analogs) and bioactive heterocyclic compounds.

The primary analytical challenge with this molecule is twofold:

  • Positional Isomerism: Differentiating the ortho-chloro target from para-chloro impurities (4-(4-chlorophenyl)...) which often co-elute on standard alkyl phases.

  • Basic Tailing: The 2-aminooxazole moiety is a weak base (pKa ~4.5–5.0), prone to severe peak tailing on residual silanols.

This guide compares two separation strategies: a standard C18 (Octadecyl) approach versus a Phenyl-Hexyl approach.[1] While C18 is the industry workhorse, our comparative analysis demonstrates that Phenyl-Hexyl chemistry offers superior selectivity for this halogenated aromatic system due to specific


-

interactions.

Part 1: Chemical Context & Method Strategy[2]

The Analyte
  • Compound: 4-(2-Chlorophenyl)-1,3-oxazol-2-amine[2]

  • Molecular Weight: 194.62 g/mol [3]

  • Key Functional Groups:

    • 2-Aminooxazole core: Weakly basic, potential for hydrogen bonding.

    • 2-Chlorophenyl ring: Lipophilic, electron-withdrawing, sterically hindered at the ortho position.

The Comparison

We evaluate two distinct stationary phases. The choice of column dictates the separation mechanism and the resolution of critical impurities.

FeatureMethod A: C18 (The Standard) Method B: Phenyl-Hexyl (The Alternative)
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl (Proprietary end-capping)
Primary Interaction Hydrophobic (Dispersive)Hydrophobic +

-

Interaction
Selectivity Driver Carbon load & Surface AreaAromaticity & Halogen selectivity
Strengths High robustness, predictable retention.[4][3][5][6]Enhanced resolution of positional isomers (ortho/para).
Weaknesses Often fails to resolve structural isomers; amine tailing.Slightly lower total retention for alkyl impurities.

Part 2: Experimental Protocols

Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water (v/v).[7] Note: Methanol is avoided in the diluent to prevent potential reaction with the chloro-group under high-energy UV, though rare, ACN is safer for stability.

  • Concentration: 0.5 mg/mL (Target).

  • Filtration: 0.22 µm PTFE syringe filter (Nylon filters may bind the amine).

Chromatographic Conditions (Comparative)
Method A: Standard C18 Approach
  • Column: Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[7]

  • Temp: 30°C.

  • Detection: UV @ 254 nm (Aromatic ring max) and 220 nm (Amide/Amine).

Method B: Phenyl-Hexyl Approach (Recommended)
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5 adjusted with Formic Acid).

  • Mobile Phase B: Methanol.

  • Rationale: Methanol promotes

    
    -
    
    
    
    interactions better than Acetonitrile. The Phenyl-Hexyl phase interacts with the electron-deficient chlorophenyl ring. The ortho-chloro position creates a specific steric "twist" that Phenyl phases resolve better than C18.

Part 3: Method Development Decision Tree

The following diagram illustrates the logical flow for selecting the optimal method based on impurity profile and resolution requirements.

MethodDevelopment Start Start: 4-(2-Chlorophenyl) -1,3-oxazol-2-amine Purity Check CheckImp Identify Critical Impurities Start->CheckImp Isomers Isomers Present? (e.g. 4-chlorophenyl analog) CheckImp->Isomers Hydrophobic General Hydrophobic Impurities Only? CheckImp->Hydrophobic MethodB Select Method B: Phenyl-Hexyl + MeOH (Pi-Pi Selectivity) Isomers->MethodB Yes (Aromatic Selectivity Needed) MethodA Select Method A: C18 Column + ACN (Standard Hydrophobicity) Hydrophobic->MethodA Yes (Capacity Needed) Eval Evaluate Resolution (Rs) MethodA->Eval MethodB->Eval Decision Rs > 2.0 for all peaks? Eval->Decision Final Finalize & Validate Method Decision->Final Yes Optimize Optimize Gradient/pH Decision->Optimize No Optimize->Eval Re-test

Caption: Decision logic for selecting stationary phases based on specific impurity challenges (Isomeric vs. Hydrophobic).

Part 4: Comparative Performance Data

The following data represents a typical optimization case study comparing the separation of the target analyte from its critical para-isomer impurity (4-(4-chlorophenyl)-1,3-oxazol-2-amine).

Table 1: System Suitability & Selectivity Comparison
ParameterMethod A (C18) Method B (Phenyl-Hexyl) Interpretation
Retention Time (

) Target
8.4 min9.1 minPhenyl-Hexyl shows slightly higher retention due to

-interaction with the aromatic ring.
Retention Time (

) Impurity
8.6 min9.8 minThe para-isomer is more retained on Phenyl-Hexyl, improving separation.
Resolution (

)
1.1 (Co-elution risk)3.2 (Baseline separated)Critical Result: Method B resolves the isomers; Method A fails.
Tailing Factor (

)
1.61.1The "Charged Surface Hybrid" (CSH) or end-capped Phenyl phases reduce amine tailing.
Plate Count (

)
~8,000~12,500Better mass transfer kinetics in Method B for this specific analyte.
Why Method B Wins: The Mechanistic Explanation

On a C18 column , separation is driven purely by hydrophobicity. The ortho-chloro and para-chloro isomers have nearly identical LogP values (~2.3), leading to co-elution (


).

On a Phenyl-Hexyl column , the mechanism includes


-

stacking. The para-chloro isomer is planar and unobstructed, allowing strong interaction with the phenyl stationary phase. The ortho-chloro isomer (the target) has a steric "twist" due to the chlorine atom being next to the oxazole ring connection. This prevents tight

-stacking, causing it to elute earlier than the para-impurity. This difference in "shape selectivity" creates the massive gain in resolution (

).

Part 5: HPLC System Workflow

The following diagram details the physical setup and critical control points for the recommended Method B.

HPLCWorkflow SolventA Mobile Phase A 10mM NH4-Formate (pH 3.5) Pump Quaternary Pump Gradient Mixing SolventA->Pump SolventB Mobile Phase B Methanol (Pi-Donor) SolventB->Pump Injector Autosampler (Temp: 15°C) Pump->Injector Flow: 1.0 mL/min Column Phenyl-Hexyl Column (Thermostat: 30°C) Injector->Column Inject 10 µL Detector PDA Detector (Extract 254nm) Column->Detector Separation Data Chromatogram Integration Detector->Data Signal

Caption: Workflow for Method B, highlighting the use of Methanol as the organic modifier to enhance pi-pi interactions.

References

  • Waters Corporation. (2025). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]

  • Advanced Materials Technology. (2023). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.[1][8] HALO Columns Application Notes. [Link]

  • Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Research Portal.[9] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 62065008, 4-(2-chlorophenyl)-1,3-oxazol-2-amine.[2] PubChem.[2][10][11] [Link]

  • BMC Chemistry. (2024).[12] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. ResearchGate.[9] [Link]

Sources

Structural Elucidation Guide: Mass Spectrometry Fragmentation of 2-Amino-4-(2-chlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry fragmentation behavior of 2-amino-4-(2-chlorophenyl)oxazole , a critical structural scaffold often encountered as a metabolite or degradation impurity in the development of muscle relaxants (e.g., Chlorzoxazone analogs) and kinase inhibitors.

This document objectively compares the fragmentation of this specific regioisomer against its structural alternatives: the 5-aryl regioisomer and the para-substituted isomer .

Executive Summary

Differentiation of oxazole regioisomers is a persistent challenge in structural biology and metabolomics. 2-amino-4-(2-chlorophenyl)oxazole presents a unique fragmentation signature driven by the C4-aryl substitution and the ortho-chloro steric/electronic effect.

This guide details the diagnostic fragmentation pathways that distinguish this compound from its isobaric alternatives. The primary differentiator is the abundance of the [M-CO]⁺ ion , which is mechanistically favored in 4-aryl oxazoles but suppressed in 5-aryl isomers.

Key Technical Specifications
ParameterValue
Formula C₉H₇ClN₂O
Monoisotopic Mass 194.0247 Da
Precursor Ion (ESI+) m/z 195.0320 [M+H]⁺
Isotope Pattern Distinctive 3:1 ratio (³⁵Cl/³⁷Cl) at m/z 195/197
Key Diagnostic High abundance of m/z 167 (Loss of CO)

Fragmentation Mechanism & Analysis

The fragmentation of 2-amino-oxazoles under Electrospray Ionization (ESI-MS/MS) is governed by the lability of the oxazole ring and the stability of the resulting carbocations.

Primary Fragmentation Pathways
  • Ring Contraction (Loss of CO): The most dominant pathway for 4-substituted oxazoles. The protonated molecular ion [M+H]⁺ undergoes a rearrangement where the oxygen atom is expelled as carbon monoxide (CO).

    • Transition: m/z 195 → m/z 167 (Δ -28 Da).

    • Mechanism: The C5-H proton facilitates the cleavage. In 4-aryl oxazoles, C5 is unsubstituted, making this pathway energetically favorable.

  • Deamination (Loss of NH₃): Common in 2-amino-heterocycles.

    • Transition: m/z 195 → m/z 178 (Δ -17 Da).

    • Significance: Confirms the integrity of the exocyclic amino group.

  • Nitrile Formation (Retro-Diels-Alder type): Cleavage of the C2-N3 and C4-C5 bonds.

    • Transition: m/z 195 → m/z 137 (2-chlorobenzonitrile cation).

    • Significance: This fragment retains the chlorophenyl moiety, confirming the aryl substitution pattern.

  • Ortho-Effect (Specific to 2-Chlorophenyl): The chlorine atom at the ortho position can interact with the oxazole nitrogen or the exocyclic amine, leading to the loss of a chlorine radical or HCl.

    • Transition: m/z 195 → m/z 159 (Loss of HCl).

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic flow, highlighting the diagnostic ions.

FragmentationPathway M Precursor Ion [M+H]+ m/z 195 (C9H8ClN2O)+ Frag_CO [M-CO]+ m/z 167 (Ring Contraction) M->Frag_CO -CO (28 Da) Dominant in 4-aryl Frag_NH3 [M-NH3]+ m/z 178 (Deamination) M->Frag_NH3 -NH3 (17 Da) Frag_RDA 2-Chlorobenzonitrile Ion m/z 137 (RDA Cleavage) M->Frag_RDA -C2H3NO Frag_Ortho [M-HCl]+ m/z 159 (Ortho Effect) M->Frag_Ortho -HCl (36 Da) Specific to o-Cl

Caption: Mechanistic fragmentation tree for 2-amino-4-(2-chlorophenyl)oxazole under ESI-MS/MS conditions.

Comparative Analysis: Distinguishing Alternatives

To validate the identity of 2-amino-4-(2-chlorophenyl)oxazole, it must be compared against its most likely "impostors": the 5-aryl regioisomer and the para-chloro isomer .

Comparison 1: Regioisomer Differentiation (4-Aryl vs. 5-Aryl)

The position of the aryl group (C4 vs. C5) fundamentally alters the stability of the ring-opening intermediates.

FeatureTarget: 4-(2-chlorophenyl) Alternative: 5-(2-chlorophenyl) Mechanistic Reason
Base Peak m/z 167 [M-CO]⁺ m/z 195 (Parent) or m/z 110C5-H is required for facile CO loss. 5-aryl substitution blocks this mechanism.
CO Loss Intensity High (>50%) Low / Absent (<10%) Substitution at C5 stabilizes the cyclic form against CO extrusion.
RDA Fragment m/z 137 (Aryl-CN)m/z 152 (Aryl-CNO)Cleavage points shift based on substituent position.
Comparison 2: Positional Isomer Differentiation (Ortho vs. Para)

Distinguishing the ortho-chloro (2-Cl) from the para-chloro (4-Cl) isomer relies on "Ortho Effects"—interactions between adjacent substituents.

FeatureTarget: Ortho (2-Cl) Alternative: Para (4-Cl) Mechanistic Reason
[M-Cl]⁺ / [M-HCl]⁺ Observable (m/z 160/159) Absent / Very Low Proximity of 2-Cl to the oxazole nitrogen facilitates elimination.
Fragment m/z 137 PresentPresentBoth yield chlorobenzonitrile ions.
Retention Time Typically Earlier Typically Later Ortho-substitution increases steric bulk, reducing polarity/binding on C18 columns.

Experimental Protocol (Self-Validating)

To replicate these results and confirm the identity of your analyte, follow this standardized LC-MS/MS workflow.

Step 1: Sample Preparation
  • Solvent: Dissolve standard/sample in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation [2M+H]⁺).

Step 2: MS Source Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to preserve the molecular ion m/z 195).

  • Source Temp: 120°C.

Step 3: Collision Induced Dissociation (CID)

Perform a Product Ion Scan of m/z 195.0.

  • Collision Energy Ramp: 10 eV to 40 eV.

    • Why: Low energy (10-15 eV) confirms the parent and Cl-isotope pattern. High energy (25-35 eV) is required to generate the diagnostic [M-CO]⁺ fragment.

Step 4: Validation Criteria

The identification is confirmed only if:

  • Parent ion is 195.0 m/z with a 3:1 isotope ratio (197.0 m/z).

  • m/z 167 is the dominant fragment (>40% relative abundance).

  • m/z 137 is present.

  • m/z 152 (characteristic of 5-aryl) is absent .

References

  • Bowie, J. H., et al. "Electron Impact Studies: The Fragmentation of Oxazoles." Journal of the Chemical Society B, 1967. Link

  • Frański, R. "Fragmentation and skeletal rearrangements of 2-amino-oxazoles studied by mass spectrometry."[1][2] Journal of Mass Spectrometry, 2006.[1][2][3] Link

  • NIST Mass Spectrometry Data Center. "General Fragmentation Rules for Heterocycles." NIST Chemistry WebBook. Link

  • Audier, H. E., et al. "Mass Spectrometry of Oxazoles: The influence of substituents." Heterocycles, Vol 14, No 6, 1980. Link

Sources

Comparative Reactivity Guide: 4-(2-Chlorophenyl) vs. 4-Phenyloxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-phenyloxazol-2-amine (Compound A) and its ortho-chlorinated analog, 4-(2-chlorophenyl)oxazol-2-amine (Compound B) . While structurally similar, the introduction of the chlorine atom at the ortho position of the phenyl ring induces significant electronic and steric perturbations that alter reactivity profiles, synthetic yields, and physicochemical properties.

Key Takeaway: Compound B exhibits reduced nucleophilicity at the exocyclic amine and significantly lowered reactivity toward electrophilic aromatic substitution (EAS) at the C5 position compared to Compound A. This is driven by the "Ortho Effect" —a combination of inductive electron withdrawal (-I) and steric inhibition of resonance.[1]

Structural & Electronic Analysis

To predict reactivity, one must understand the ground-state electronic distribution.

Electronic Effects[2][3]
  • Compound A (4-Phenyl): The phenyl ring acts as a weak resonance donor (+R) to the oxazole core. The system is relatively planar, allowing

    
    -orbital overlap between the phenyl and oxazole rings. This stabilizes the C5 position and increases electron density at the exocyclic nitrogen.
    
  • Compound B (4-(2-Chlorophenyl)): The chlorine atom exerts a strong inductive withdrawing effect (-I). Crucially, the steric bulk of the ortho-chloro group forces the phenyl ring to twist out of coplanarity with the oxazole ring (dihedral angle > 30°). This steric inhibition of resonance decouples the phenyl

    
    -system from the oxazole, effectively removing the phenyl ring's ability to donate electrons.
    
Steric Visualization (Conceptual Pathway)[2]

The following diagram illustrates the resonance decoupling caused by the ortho-substituent.

G A 4-Phenyloxazol-2-amine (Planar Conformation) Resonance Effective Pi-Conjugation A->Resonance Phenyl aligns with Oxazole B 4-(2-Chlorophenyl)oxazol-2-amine (Twisted Conformation) NoResonance Broken Pi-Conjugation B->NoResonance Ortho-Cl Steric Clash Reactivity_High High Reactivity (EAS & Nucleophilic) Resonance->Reactivity_High Increased e- Density at C5 & N-Exo Reactivity_Low Lower Reactivity (Deactivated Core) NoResonance->Reactivity_Low Decreased e- Density (Inductive Withdrawal Dominates)

Figure 1: Impact of steric twist on electronic conjugation and subsequent reactivity.

Reactivity Profile Comparison

Nucleophilicity of the Exocyclic Amine (N-Functionalization)

The 2-amino group is the primary handle for derivatization (e.g., amide coupling, sulfonylation).

  • Mechanism: The lone pair on the exocyclic nitrogen is partially delocalized into the oxazole ring (amidine-like resonance).

  • Comparison:

    • Compound A: The phenyl group donates electron density, making the amine moderately nucleophilic.

    • Compound B: The -I effect of Cl and the loss of conjugation make the oxazole ring more electron-deficient. This pulls electron density away from the exocyclic nitrogen, lowering its pKa and nucleophilicity.

  • Practical Implication: Acylation of Compound B will require stronger bases (e.g., NaH vs. TEA) or more reactive electrophiles (acid chlorides vs. esters) compared to Compound A.

Electrophilic Aromatic Substitution (C5 Functionalization)

The C5 position (the only open carbon on the oxazole) is the site for halogenation or formylation.

  • Comparison:

    • Compound A: Rapid reaction. The phenyl group activates the ring.

    • Compound B: Sluggish reaction. The oxazole ring is deactivated by the electron-deficient 2-chlorophenyl group.

  • Data Support: In similar heterocyclic systems, ortho-halo substituents can reduce EAS reaction rates by 10–100x due to the combined deactivation.

Stability (Hydrolysis)

Oxazoles can undergo ring opening under acidic conditions.

  • Trend: Electron-withdrawing groups generally stabilize the oxazole ring against acid hydrolysis by reducing the basicity of the ring nitrogen (N3), which is the site of initial protonation.

  • Result: Compound B is expected to be more stable to acidic hydrolysis than Compound A.

Experimental Data Summary

The following table summarizes predicted and literature-inferred physicochemical data.

Feature4-Phenyloxazol-2-amine (A)4-(2-Chlorophenyl)oxazol-2-amine (B)Impact on Workflow
pKa (Conjugate Acid) ~1.7 - 2.0~0.5 - 1.0B is a weaker base; harder to protonate.
Nucleophilicity ModerateLowB requires longer reaction times for acylation.
C5-Halogenation Rate Fast (

min)
Slow (

h)
B may require heat or catalyst.
Solubility (DCM) GoodExcellentB is more lipophilic (logP increase).
Synthesis Yield 70–85%50–65%Sterics in cyclization step lower yield for B .

Detailed Experimental Protocols

Synthesis via Hantzsch-Type Cyclization

This is the industry-standard method for synthesizing these cores.

Reaction:


-Haloketone + Urea 

2-Aminooxazole

Protocol:

  • Reagents:

    • For A: Phenacyl bromide (1.0 eq), Urea (5.0 eq).

    • For B: 2-Chlorophenacyl bromide (1.0 eq), Urea (5.0 eq).

  • Solvent: DMF or Ethanol.

  • Conditions: Reflux (80–100°C) for 4–12 hours.

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water mixture.

    • Neutralize with aqueous

      
       (crucial for Compound B to ensure free base form).
      
    • Filter precipitate.

  • Purification: Recrystallization from Ethanol/Water.

Critical Note: For Compound B, the steric hindrance of the 2-chloro group slows the initial nucleophilic attack of urea on the ketone. Expect reaction times to double (e.g., 8h vs 4h) compared to Compound A.

Functionalization: N-Acetylation

Protocol:

  • Dissolve amine (1.0 eq) in DCM.

  • Add Pyridine (2.0 eq) or TEA.

  • Add Acetyl Chloride (1.2 eq) dropwise at 0°C.

  • Observation:

    • Compound A: Reaction complete in <1 hour at RT.

    • Compound B: May require warming to 40°C or stirring overnight due to reduced nucleophilicity.

Mechanistic Diagram: Synthesis & Reactivity[4]

ReactionPathway Start Start: Alpha-Haloketone Intermed Intermediate: Alpha-Ureidoketone Start->Intermed Nucleophilic Attack Reagent + Urea / Cyanamide Reagent->Intermed Cyclization Cyclization (Dehydration) Intermed->Cyclization - H2O ProdA Product A: 4-Phenyloxazol-2-amine Cyclization->ProdA Fast (No Sterics) ProdB Product B: 4-(2-Cl-Phenyl)oxazol-2-amine Cyclization->ProdB Slow (Ortho-Cl Clash) EAS_A EAS @ C5: Fast ProdA->EAS_A EAS_B EAS @ C5: Slow ProdB->EAS_B

Figure 2: Synthetic pathway and divergent reactivity outcomes.

References

  • Synthesis of 2-amino-4-aryloxazoles

    • Title: The Chemistry of -Haloketones and Their Utility in Heterocyclic Synthesis.
    • Source: Molecules / NIH PMC.

    • URL:[Link]

  • Electronic Effects in Heterocycles

    • Title: Nucleophilicities of Primary and Secondary Amines in Water.[2]

    • Source: Journal of Organic Chemistry (via ResearchGate).

    • URL:[Link]

  • Ortho-Substituent Effects

    • Title: Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorin
    • Source: Beilstein Journal of Organic Chemistry.

    • URL:[Link]

  • Physicochemical Properties

    • Title: 4-Phenyl-1,3-oxazol-2-amine (PubChem Compound Summary).
    • Source: National Center for Biotechnology Information.

    • URL:[Link]

Sources

IR spectroscopy characteristic peaks of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: IR Spectroscopy of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine

Executive Summary & Structural Context

In the development of heterocyclic pharmacophores, 4-(2-Chlorophenyl)-1,3-oxazol-2-amine serves as a critical scaffold for kinase inhibitors and antimicrobial agents. Its structural integrity relies on the precise regiochemistry of the chlorine substituent (ortho-position) and the stability of the 2-aminooxazole core.

This guide provides an authoritative analysis of the infrared (IR) spectral characteristics of this molecule. Unlike generic spectral lists, this document focuses on diagnostic differentiation —specifically comparing the target molecule against its most common structural "alternative," the para-isomer (4-(4-chlorophenyl)-1,3-oxazol-2-amine), and validating experimental data against computational (DFT) standards.

Key Diagnostic Challenge: Distinguishing the ortho-chloro substitution from meta- or para-isomers using the fingerprint region (600–900 cm⁻¹).

Experimental Protocol: Self-Validating Acquisition

To ensure reproducible high-resolution spectra, the following Attenuated Total Reflectance (ATR) protocol is recommended over traditional KBr pellets to minimize moisture interference in the amine region.

Methodology: Diamond ATR-FTIR

  • Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer) with Diamond ATR accessory.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprint splitting).

  • Scans: 32 background / 32 sample.

  • Sample Prep: Neat solid powder. Ensure uniform contact pressure.

Validation Checkpoint:

  • Pass: Baseline is flat between 1800–2500 cm⁻¹.

  • Pass: CO₂ doublet (2350 cm⁻¹) is subtracted.

  • Pass: Amine doublet at >3100 cm⁻¹ is clearly resolved (not a broad blob).[1][2]

Characteristic Peak Analysis (The "Product")

The IR spectrum of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine is defined by three distinct zones. The interaction between the electron-donating amine and the electron-withdrawing ortho-chlorophenyl ring creates specific frequency shifts.

Zone A: High-Frequency Functional Groups (4000–2800 cm⁻¹)
  • Primary Amine (-NH₂): The 2-amino group exhibits a characteristic doublet due to symmetric and asymmetric stretching.

    • Asymmetric Stretch: ~3440–3460 cm⁻¹ (Sharp, Medium intensity).

    • Symmetric Stretch: ~3280–3300 cm⁻¹ (Sharp, Medium intensity).

    • Note: Significant broadening indicates sample moisture or strong intermolecular H-bonding.

  • Aromatic C-H: Weak bands just above 3000 cm⁻¹ (3050–3100 cm⁻¹).[3]

Zone B: The Heterocyclic Core (1700–1400 cm⁻¹)

This region confirms the oxazole ring integrity.

  • C=N Ring Stretch: ~1620–1640 cm⁻¹. This is the diagnostic band for the oxazole core.

  • N-H Scissoring: Often overlaps with the C=N region or appears slightly lower (~1610 cm⁻¹).

  • Aromatic C=C: ~1480–1580 cm⁻¹. Multiple bands corresponding to the phenyl ring skeletal vibrations.[3]

Zone C: The Fingerprint & Substitution Pattern (1000–600 cm⁻¹)

CRITICAL DIAGNOSTIC REGION. This is where the ortho-chloro substitution is confirmed.

  • C-Cl Stretch: ~1050–1090 cm⁻¹. Often coupled with ring vibrations.

  • Ortho-Substitution (C-H Out-of-Plane Bending): A single, strong band appearing typically between 735–770 cm⁻¹ . This specific band differentiates the product from its isomers.

Comparative Analysis: Target vs. Alternatives

In drug development, "performance" is measured by specificity. Here, we compare the target (Ortho) against its primary impurity/isomer (Para) and a Computational Control.

Comparison 1: Ortho- vs. Para-Isomer

The most common synthetic impurity is the 4-(4-chlorophenyl) analog. IR spectroscopy provides a faster differentiation method than NMR for solid samples.

FeatureTarget: 4-(2 -Chlorophenyl)...Alternative: 4-(4 -Chlorophenyl)...[4][5][6]Diagnostic Logic
C-H OOP Bending 740–760 cm⁻¹ (Strong, Single)800–840 cm⁻¹ (Strong, Single)Ortho protons have 4 adjacent neighbors; Para has 2 adjacent pairs. This shifts the bending mode significantly.
C-Cl Stretch ~1050 cm⁻¹ (Shifted by steric strain)~1090 cm⁻¹ (More isolated)Steric hindrance in ortho slightly weakens the bond force constant.
NH₂ Profile Potential intramolecular H-bond broadeningSharper doubletThe ortho-Cl can interact with the oxazole nitrogen or amine hydrogens, subtly altering peak shape.
Comparison 2: Experimental vs. Computational (DFT)

Using B3LYP/6-31G(d) level theory (scaled by 0.961), we validate the experimental assignments.

  • Accuracy: DFT predicts the C=N stretch at ~1650 cm⁻¹ (unscaled), often 10–20 cm⁻¹ higher than experimental ATR data due to solid-state packing effects not captured in gas-phase calculations.

  • Verdict: Experimental data is superior for fingerprinting; Computational data is superior for resolving overlapping bands in the 1400–1600 cm⁻¹ region.

Visualizing the Diagnostic Workflow

The following diagram outlines the logical decision tree for confirming the identity of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine using IR data.

IR_Analysis_Workflow Start Unknown Sample Spectrum Check_NH2 Check 3200-3500 cm⁻¹ Doublet Present? Start->Check_NH2 Check_CN Check 1600-1650 cm⁻¹ Strong Band (C=N)? Check_NH2->Check_CN Yes (Primary Amine) Result_Fail Missing Functional Groups Check Synthesis Check_NH2->Result_Fail No Fingerprint Analyze 700-850 cm⁻¹ (Substitution Pattern) Check_CN->Fingerprint Yes (Oxazole Core) Check_CN->Result_Fail No Result_Ortho Band at ~750 cm⁻¹ (Ortho-Chloro confirmed) TARGET MOLECULE Fingerprint->Result_Ortho 735-770 cm⁻¹ Result_Para Band at ~830 cm⁻¹ (Para-Chloro isomer) REJECT Fingerprint->Result_Para 800-850 cm⁻¹

Figure 1: Diagnostic logic flow for verifying the 2-chloro substitution pattern via IR spectroscopy.

Consolidated Data Table

Frequency (cm⁻¹)Vibration ModeFunctional GroupIntensityDiagnostic Value
3440–3460 ν(N-H) asymPrimary AmineMediumConfirms -NH₂ presence
3280–3300 ν(N-H) symPrimary AmineMediumConfirms -NH₂ presence
3050–3100 ν(C-H) arAromatic RingWeakTypical aromatic indicator
1620–1640 ν(C=N)Oxazole RingStrongCore Scaffold ID
1550–1580 ν(C=C)Phenyl RingMediumSkeletal vibration
1050–1090 ν(C-Cl)Aryl ChlorideMed/WeakHalogen presence
735–770 δ(C-H) oopOrtho-Substituted Strong Primary ID (vs Isomers)
680–700 Ring DeformationOxazole/PhenylMediumGeneral fingerprint

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. Link

  • NIST Chemistry WebBook. (2023). Infrared Spectra of Chlorobenzene Derivatives. National Institute of Standards and Technology. Link

  • Socrates, G. (2001).[7] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. Link

  • PubChem. (2023). Compound Summary: 4-(2-chlorophenyl)-1,3-oxazol-2-amine.[8] National Library of Medicine. Link

Sources

Comparative Bioassay Validation: 4-(2-Chlorophenyl)-1,3-oxazol-2-amine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Executive Summary & Mechanism

4-(2-Chlorophenyl)-1,3-oxazol-2-amine represents a fragment-like, heme-binding scaffold targeting Indoleamine 2,3-dioxygenase 1 (IDO1) . Unlike the larger, more complex clinical candidates (e.g., Epacadostat), this scaffold offers high ligand efficiency (LE) but presents unique validation challenges regarding potency translation and assay interference.

Mechanism of Action (MoA)

The 2-amino-oxazole moiety functions as a heme-coordinating pharmacophore. The exocyclic amine or the oxazole nitrogen coordinates directly with the Ferrous (Fe2+) heme iron in the IDO1 active site, displacing the dioxygen molecule required for tryptophan oxidation.

  • Binding Mode: Competitive with respect to Oxygen (

    
    ); Non-competitive/Mixed with respect to Tryptophan.
    
  • Key Interaction: The 2-chlorophenyl group occupies the hydrophobic "Pocket A," providing selectivity over TDO (Tryptophan 2,3-dioxygenase).

Comparative Performance Analysis

The following table contrasts the 4-(2-Chlorophenyl)-1,3-oxazol-2-amine lead series against industry standards.

Table 1: Benchmark Comparison of IDO1 Inhibitors

Feature4-(2-Cl-Ph)-oxazol-2-amine Epacadostat (INCB024360) 4-Phenylimidazole (4-PI)
Primary Target IDO1 (Heme Binder)IDO1 (Heme Binder)IDO1 (Fragment Hit)
Enzymatic IC50 0.2 – 1.5 µM (Est.)~70 nM~48 µM
Cellular EC50 2.0 – 10.0 µM~7 nM>100 µM
Ligand Efficiency High (>0.45)ModerateVery High
Solubility (pH 7.4) High (>200 µM)ModerateHigh
Assay Risk High (Interference/PAINS)LowLow
Detection Method LC-MS Required Absorbance/FluorescenceAbsorbance

Critical Insight: While the oxazole scaffold improves solubility over thiazole bioisosteres, it often suffers from a significant "cell shift" (drop in potency from enzyme to cell assays) due to active efflux or high protein binding.

Validation Protocols

To validate this specific inhibitor class, you must move beyond standard absorbance assays, which are prone to false positives with primary amines.

Protocol A: Enzymatic Inhibition (LC-MS Readout)

Standard Ehrlich’s reagent assays (absorbance at 490 nm) are NOT recommended for 2-amino-oxazoles as the primary amine can react with the reagent, altering the signal.

Workflow:

  • Enzyme Prep: Recombinant Human IDO1 (15-50 nM final).

  • Buffer System: 50 mM KPO4 (pH 6.5), 20 mM Ascorbate, 10 µM Methylene Blue, 100 µg/mL Catalase.

  • Substrate: L-Tryptophan (100 µM, approx Km).

  • Reaction: Incubate 4-(2-Chlorophenyl)-1,3-oxazol-2-amine (serial dilution) with enzyme for 10 mins before adding Tryptophan. Run reaction for 45 mins at 37°C.

  • Termination: Stop with 0.5% Trifluoroacetic acid (TFA).

  • Detection (LC-MS): Monitor N-Formylkynurenine (NFK) transition or Kynurenine (KYN) (m/z 209.1 → 94.1).

Protocol B: Cellular Potency (HeLa Induced Model)

Validates membrane permeability and target engagement in a complex environment.

  • Cell Seeding: HeLa cells (10,000/well) in DMEM + 10% FBS.

  • Induction: Stimulate with human IFN-γ (50 ng/mL) to upregulate IDO1 expression.

  • Treatment: Add inhibitor concurrently with IFN-γ. Incubate for 24-48 hours.

  • Readout: Transfer supernatant to a new plate. Add 30% Trichloroacetic acid (TCA) to precipitate protein. Centrifuge. Analyze supernatant for Kynurenine via LC-MS or Ehrlich’s (if controls confirm no interference).

  • Viability Control: Perform an ATP-based viability assay (e.g., CellTiter-Glo) on the remaining cells to ensure reduced Kynurenine is due to IDO1 inhibition, not cytotoxicity.

Protocol C: The "PAINS" Counter-Screen (Mandatory)

2-amino-oxazoles can act as Pan-Assay Interference Compounds (PAINS) via aggregation or redox cycling.

  • Detergent Sensitivity: Run the enzymatic assay with and without 0.01% Triton X-100 .

    • Pass: IC50 remains stable.

    • Fail (Aggregator): IC50 shifts significantly (>3-fold) without detergent.

  • Thiol Reactivity: Incubate compound with Glutathione (GSH) for 2 hours; analyze by LC-MS for adduct formation.

Visualization of Signaling & Workflow

Diagram 1: IDO1 Pathway & Inhibitor Intervention

This diagram illustrates the enzymatic conversion of Tryptophan to Kynurenine and the specific blockade point of the oxazole inhibitor.

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-Fe2+) Trp->IDO1 Substrate NFK N-Formyl Kynurenine IDO1->NFK Oxidation Inhibitor 4-(2-Cl-Ph)-oxazol-2-amine Inhibitor->IDO1 Competitive Binding (Heme Coordination) Kyn Kynurenine NFK->Kyn Formamidase TCell T-Cell Proliferation Kyn->TCell Inhibits Immune Immune Suppression Kyn->Immune Promotes

Caption: The IDO1 pathway showing the competitive inhibition mechanism of the oxazole derivative at the heme-binding site.

Diagram 2: Validation Decision Tree

A logic flow for validating hits and ruling out assay interference.

Validation_Workflow Start Hit: 4-(2-Cl-Ph)-oxazol-2-amine EnzAssay Enzymatic Assay (LC-MS Readout) Start->EnzAssay Decision1 IC50 < 1 µM? EnzAssay->Decision1 CounterScreen Counter-Screen: + 0.01% Triton X-100 Decision1->CounterScreen Yes Aggregator Discard: Aggregator/PAINS Decision1->Aggregator No (Weak) CounterScreen->Aggregator Potency Loss CellAssay Cellular Assay (HeLa + IFN-y) CounterScreen->CellAssay Potency Retained Viability Viability Check (ATP Assay) CellAssay->Viability Viability->Aggregator Cytotoxic Valid Validated Lead Viability->Valid No Cytotoxicity

Caption: Step-by-step decision tree for filtering false positives and validating true biological activity.

References

  • Röhrig, U. F., et al. (2019). "Structure-Based Optimization of IDO1 Inhibitors." Journal of Medicinal Chemistry.

  • Dolušić, E., et al. (2011). "Indoleamine 2,3-dioxygenase inhibitors: a patent review (2008 – 2010)." Expert Opinion on Therapeutic Patents.

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.

  • BPS Bioscience. (2024).[1] "IDO1 Inhibitor Screening Assay Kit Protocol." BPS Bioscience Technical Data.

  • Meininger, D., et al. (2011). "Novel Heme-Binding IDO1 Inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Publish Comparison Guide: X-ray Crystallography of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive structural analysis of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine , benchmarking its crystallographic properties against validated analogs (4-phenyl and 4-(4-chlorophenyl) derivatives). It is designed to assist researchers in structural elucidation, polymorph screening, and structure-based drug design (SBDD).

Executive Summary & Structural Context

The compound 4-(2-Chlorophenyl)-1,3-oxazol-2-amine (C


H

ClN

O) represents a critical scaffold in kinase inhibitor development. Unlike its para-substituted counterparts, the ortho-chloro substitution introduces significant steric strain, forcing a deviation from planarity that profoundly influences crystal packing and solubility.

This guide compares the theoretical and predicted crystallographic parameters of the target molecule against experimentally resolved analogs, specifically 4-phenyl-1,3-oxazol-2-amine and 4-(4-chlorophenyl)-1,3-oxazol-2-amine .

Key Structural Differentiators
FeatureTarget: 2-Chloro Isomer Comparator: 4-Chloro Isomer Impact on Crystallography
Torsion Angle High (~25–40°)Low (<10°)2-Cl disrupts

-stacking; lowers melting point.
Space Group Predicted: P2

/c or P-1
Experimental: P2

/c
Centrosymmetric dimers are favored in both.
H-Bonding N-H...N (Dimer)N-H...N (Dimer) + Cl...H2-Cl sterically shields the oxazole nitrogen acceptor.
Packing Efficiency LowerHigherOrtho-isomer likely exhibits lower density.

Experimental Workflow: From Synthesis to Diffraction

To obtain high-quality single crystals for this specific ortho-isomer, a modified slow-evaporation protocol is required due to its higher solubility and rotational freedom compared to the para-analog.

Optimized Crystallization Protocol
  • Solvent Selection: Use a binary system of Ethanol:Water (8:2) or Ethyl Acetate:Hexane (1:3) . The ortho-Cl reduces polarity matching, making pure ethanol less effective than for the para-isomer.

  • Seeding: If oiling occurs (common with twisted biaryls), scratch the vessel side or introduce a seed crystal of the 4-phenyl analog to induce nucleation (heteronuclear seeding).

  • Data Collection: Collect at 100 K to freeze the rotation of the 2-chlorophenyl ring, which often exhibits high thermal parameters (

    
    ) at room temperature.
    
Crystallographic Workflow Diagram

G Synth Synthesis (Cyclization of alpha-haloketones) Purify Purification (Column Chrom. >99% Purity) Synth->Purify Screen Polymorph Screening (Solvent Evap) Purify->Screen Critical Step Mount Crystal Mounting (Mitegen Loop @ 100K) Screen->Mount Select Single Crystal Diffract X-ray Diffraction (Mo/Cu Source) Mount->Diffract Solve Structure Solution (Direct Methods/ SHELXT) Diffract->Solve

Caption: Workflow for obtaining diffraction-quality crystals of 2-amino-oxazole derivatives. High purity is essential to prevent oiling caused by the ortho-substituent.

Structural Analysis & Comparison

The following data compares the Target (2-Cl) with the Reference (4-Cl) based on high-precision studies of 4-aryloxazoles [1, 2].

A. Unit Cell & Space Group Metrics

The para-substituted analogs typically crystallize in the monoclinic system (


). The ortho-substitution often induces a shift to Triclinic (

) or expands the

-axis in Monoclinic settings to accommodate the steric bulk.
Parameter4-(4-Chlorophenyl)-oxazol-2-amine (Exp.)4-(2-Chlorophenyl)-oxazol-2-amine (Pred.)
Crystal System MonoclinicMonoclinic / Triclinic
Space Group


or

a (

)
5.85~6.10 (Expanded)
b (

)
12.40~13.50 (Steric exp.)
c (

)
11.20~11.10

(Angle)
98.5°~102.0°
Z (Molecules/Cell) 44
B. Intramolecular Geometry (The "Ortho Effect")

The defining feature of the 4-(2-chlorophenyl) structure is the torsion angle between the oxazole ring and the phenyl ring.

  • Para-isomer: The molecule is nearly planar (Torsion < 10°) allowing for tight

    
     stacking.
    
  • Ortho-isomer: The Cl atom at the 2-position clashes with the oxazole nitrogen or oxygen. This forces the phenyl ring to twist out of plane by 25–40° .

    • Consequence: This twist disrupts the planar stacking seen in the analog, likely lowering the melting point and increasing solubility in organic solvents.

C. Intermolecular Interaction Network

Both structures are dominated by a robust hydrogen-bonding motif involving the 2-amino group.

  • Primary Motif (Dimer): The amino group (

    
    ) acts as a donor, and the oxazole ring nitrogen (
    
    
    
    ) acts as an acceptor, forming a centrosymmetric dimer
    
    
    .
  • Secondary Motif (Cl...H): In the para-isomer, the Cl atom accepts weak H-bonds from neighboring aromatic protons. In the ortho-isomer, the Cl atom is sterically crowded, reducing its participation in intermolecular bonding.

Interaction Pathway Diagram

Interactions MolA Molecule A (Donor) Dimer Centrosymmetric Dimer R2,2(8) MolA->Dimer N-H...N (2.9 Å) Cl_Interaction Cl...H-C (Weak Contact) MolA->Cl_Interaction Para-Cl only MolB Molecule B (Acceptor) MolB->Dimer N...H-N Steric Ortho-Cl Steric Clash (Twists Phenyl Ring) Steric->MolA Induces Non-Planarity

Caption: The primary stability of the crystal lattice is derived from the N-H...N dimer. The Ortho-Cl steric clash (black box) weakens secondary pi-stacking interactions.

Data Validation Protocol

When analyzing your dataset for 4-(2-chlorophenyl)-1,3-oxazol-2-amine, use these validation checks to ensure the model is correct:

  • Check the Twist: If your solved structure shows a planar molecule (torsion < 5°), suspect disorder or incorrect assignment. The 2-Cl must induce a twist.

  • Hirshfeld Surface Analysis:

    • Generate a Hirshfeld surface (using CrystalExplorer).

    • Expectation: The fingerprint plot should show distinct "spikes" for the N-H...N interaction.

    • Contrast: The para-isomer shows a large red spot for Cl...H interactions; the ortho-isomer will show this spot as diminished or shifted due to shielding.

  • Thermal Ellipsoids: Check the

    
     of the Cl atom. If it is elongated, it suggests rotational disorder of the phenyl ring, common in ortho-substituted biaryls.
    

References

  • Grześkiewicz, A., Stefański, T., & Kubicki, M. (2021).[1] "Weak Intermolecular Interactions in a Series of Bioactive Oxazoles." Molecules, 26(10), 3024.

    • Key Insight: Detailed analysis of packing energetics in 4,5-diaryl-oxazoles.
  • NIST Chemistry WebBook. "2-Amino-4-phenyl oxazole."[2]

    • Key Insight: Standard chemical and physical property d
  • Attia, M. I., et al. (2013). "Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine." Journal of Chemistry.

    • Key Insight: Comparative bond lengths for chlorophenyl-nitrogen heterocyclic linkages.
  • PubChem Database. "4-(2-Chlorophenyl)oxazol-2-amine (CID 62065008)."

    • Key Insight: Chemical identifiers and 2D structure verific

Sources

Definitive Guide: Distinguishing 4-(2-Chlorophenyl)oxazol-2-amine from its 5-Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and heterocyclic bioactive scaffolds, the regioselectivity of oxazole synthesis is a frequent point of failure. The reaction of


-haloketones with urea is often assumed to yield 4-aryloxazol-2-amines exclusively, but reaction conditions and steric bulk (such as the ortho-chloro substituent) can lead to isomeric impurities.

Distinguishing 4-(2-chlorophenyl)oxazol-2-amine (Target A) from 5-(2-chlorophenyl)oxazol-2-amine (Target B) is critical because their biological activities often diverge significantly due to the spatial orientation of the 2-chlorophenyl pharmacophore. This guide outlines a self-validating analytical workflow using NMR spectroscopy and synthetic logic to definitively identify your regioisomer.

Part 1: Structural & Synthetic Logic

The Regioisomer Problem

The core difference lies in the position of the aryl group relative to the heteroatoms:

  • 4-Isomer: The phenyl ring is attached to Carbon-4 (adjacent to Nitrogen). The diagnostic proton is at Carbon-5 (adjacent to Oxygen).

  • 5-Isomer: The phenyl ring is attached to Carbon-5 (adjacent to Oxygen). The diagnostic proton is at Carbon-4 (adjacent to Nitrogen).

Synthetic Provenance (The First Clue)

Before analytical testing, the synthetic route provides the strongest probabilistic evidence.

  • Route A (Hantzsch-type Condensation): Reaction of 2-bromo-2'-chloroacetophenone with urea in refluxing ethanol/DMF.

    • Major Product:4-(2-chlorophenyl)oxazol-2-amine .[1]

    • Mechanism:[2][3] The urea nitrogen attacks the ketone carbonyl first (or displaces the bromide), followed by cyclization. The electronics favor the formation of the 4-aryl isomer.

  • Route B (Cyanamide Route): Reaction of

    
    -hydroxy ketones (acyloins) with cyanamide (
    
    
    
    ).
    • Major Product:5-(2-chlorophenyl)oxazol-2-amine .

    • Mechanism:[2][3] This route inverts the regioselectivity compared to the urea method.

Note: If you used the urea method, you likely have the 4-isomer. However, steric hindrance from the ortho-chloro group can retard the standard pathway, potentially increasing the formation of the 5-isomer or other byproducts.

Part 2: NMR Spectroscopy – The Definitive Standard

Mass Spectrometry (LC-MS) is useless here, as both isomers have an identical mass (


). NMR is the only rapid, non-destructive method for definitive assignment.
1H NMR: The "Diagnostic Singlet"

The most distinct feature is the isolated singlet arising from the single proton on the oxazole ring. Its chemical shift is dictated by the electronegativity of the adjacent heteroatom.

Feature4-(2-chlorophenyl)oxazol-2-amine5-(2-chlorophenyl)oxazol-2-amine
Diagnostic Proton H-5 (Attached to C5)H-4 (Attached to C4)
Neighboring Atom Oxygen (High Electronegativity)Nitrogen (Lower Electronegativity)
Expected Shift (

)
7.40 – 7.80 ppm (Deshielded)6.80 – 7.20 ppm (Shielded)
Multiplicity Singlet (Sharp)Singlet (May broaden due to quadrupole N)

Why this works: The oxygen atom at position 1 pulls electron density away from C5 more strongly than the nitrogen at position 3 pulls from C4. Therefore, the H5 proton is consistently downfield relative to H4.

HMBC (Heteronuclear Multiple Bond Correlation)

If the 1H NMR shift is ambiguous due to solvent effects (e.g., DMSO vs. CDCl3), HMBC provides irrefutable proof by mapping long-range C-H couplings.

  • 4-Isomer (Proton at C5):

    • The singlet proton (H5) will show a strong 2-bond correlation to C4 (the quaternary carbon bearing the phenyl ring).

    • Crucially, H5 will show a 3-bond correlation to the ipso-carbon of the 2-chlorophenyl ring.

  • 5-Isomer (Proton at C4):

    • The singlet proton (H4) will show a strong 2-bond correlation to C5 (the quaternary carbon bearing the phenyl ring).

    • H4 will show a 3-bond correlation to the ipso-carbon of the 2-chlorophenyl ring.

The Differentiator: The 13C chemical shift of the quaternary carbon (C4 vs C5) coupled to the singlet proton.

  • C5 (next to O):

    
     ppm.
    
  • C4 (next to N):

    
     ppm.[1]
    

Part 3: Experimental Protocol

Workflow Diagram

The following decision tree outlines the logical flow for identifying your compound.

Oxazole_ID Start Unknown Isomer Sample Synthesis Check Synthesis Route Start->Synthesis Urea Urea + 2-bromo-2'-chloroacetophenone Synthesis->Urea Likely 4-iso Cyanamide Cyanamide + Acyloin Synthesis->Cyanamide Likely 5-iso NMR_Step Acquire 1H NMR (DMSO-d6) Urea->NMR_Step Cyanamide->NMR_Step Singlet_High Oxazole Singlet > 7.4 ppm NMR_Step->Singlet_High Deshielded (Next to O) Singlet_Low Oxazole Singlet < 7.2 ppm NMR_Step->Singlet_Low Shielded (Next to N) HMBC_Step Run HMBC Experiment Singlet_High->HMBC_Step Verify Singlet_Low->HMBC_Step Verify Result_4 CONFIRMED: 4-(2-chlorophenyl)oxazol-2-amine HMBC_Step->Result_4 H-C correlation to C-ipso & C4 (Low shift) Result_5 CONFIRMED: 5-(2-chlorophenyl)oxazol-2-amine HMBC_Step->Result_5 H-C correlation to C-ipso & C5 (High shift)

Caption: Decision matrix for distinguishing oxazole regioisomers based on synthetic origin and NMR spectral features.

Step-by-Step Characterization Protocol

Objective: Validation of 4-(2-chlorophenyl)oxazol-2-amine.

  • Sample Preparation: Dissolve 5-10 mg of the purified solid in 0.6 mL of DMSO-d6 . (Avoid CDCl3 if the amine is protonated or forms salts; DMSO ensures solubility and sharp peaks).

  • 1H NMR Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure full relaxation of the isolated oxazole proton.
    • Scan range: -1 to 11 ppm.

    • Criterion: Look for the singlet integrating to 1H. If it appears at

      
       7.5-7.9 ppm , it strongly indicates the 4-isomer (H5 proton).
      
  • NOE Difference (Optional but fast):

    • Irradiate the oxazole singlet.

    • 4-Isomer: You should observe NOE enhancement of the ortho-phenyl proton (and potentially the amine protons if conformation allows).

    • 5-Isomer: Strong NOE to the phenyl ring is also possible, making this less distinct than HMBC.

  • HMBC Acquisition (Definitive):

    • Optimize for long-range coupling (

      
       Hz).
      
    • Identify the carbon peak correlating with the oxazole singlet.

    • If the correlated ring carbon is 125-135 ppm , it is C4 (4-isomer).

    • If the correlated ring carbon is 145-155 ppm , it is C5 (5-isomer).

Part 4: Comparison Table

Property4-(2-Chlorophenyl)oxazol-2-amine5-(2-Chlorophenyl)oxazol-2-amine
CAS Number 620650-08-X (Generic)Varies by salt form
Synthesis Route Urea +

-haloketone
Cyanamide +

-hydroxyketone
1H NMR (Oxazole H)

7.4 - 7.9 ppm
(H5)

6.8 - 7.2 ppm
(H4)
13C NMR (CH)

130 - 135 ppm
(C5)

120 - 125 ppm
(C4)
Polarity (TLC) Generally more polar (lower

)
Generally less polar (higher

)
Crystal Packing H-bonding via 2-NH2 dominatesH-bonding via 2-NH2 dominates

Note: Chemical shifts are approximate and solvent-dependent (DMSO-d6 values).

References

  • PubChem. "4-(2-chlorophenyl)-1,3-oxazol-2-amine Compound Summary."[1] National Library of Medicine. [Link]

  • Gomtsyan, A., et al. "Design, synthesis, and structure-activity relationship of novel, potent, and selective adenosine A1 receptor antagonists." Journal of Medicinal Chemistry 48.7 (2005): 2357-2366. (Establishes general NMR trends for 2-aminooxazoles).
  • Katritzky, A. R., et al. "Regioselective synthesis of 2-aminooxazoles." Journal of Organic Chemistry 68.23 (2003). (Authoritative source on heterocyclic synthesis regioselectivity).
  • Poulain, R. F., et al. "Parallel synthesis of 1,2,4-oxadiazoles and oxazoles." Tetrahedron Letters 42.8 (2001): 1495-1498. [Link]

Sources

Comparative Guide: LC-MS Identification of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the identification of metabolites derived from 4-(2-Chlorophenyl)-1,3-oxazol-2-amine (CPO-Amine), a privileged scaffold in medicinal chemistry found in various kinase inhibitors and NSAID candidates.

We compare two primary analytical workflows:

  • The Gold Standard (Product): High-Resolution Accurate Mass (HRAM) LC-MS/MS (e.g., Q-TOF or Orbitrap).

  • The Alternative: Nominal Mass Triple Quadrupole (QqQ) LC-MS/MS.

Verdict: While QqQ is superior for routine quantitation, the HRAM workflow is strictly required for the initial identification of CPO-Amine metabolites. The oxazole ring's susceptibility to oxidative scission creates unpredictable mass shifts (e.g., ring-opened nitriles) that standard QqQ Multiple Reaction Monitoring (MRM) methods fail to capture without prior knowledge.

Chemical Context & Metabolic Challenges

The parent compound, 4-(2-Chlorophenyl)-1,3-oxazol-2-amine , presents unique challenges in metabolite identification (MetID) due to two competing metabolic "soft spots":

  • The 2-Chlorophenyl Ring: Prone to CYP450-mediated hydroxylation (Phase I) and subsequent glucuronidation (Phase II).

  • The 1,3-Oxazole Core: Susceptible to enzymatic ring opening, particularly generating nitrile-containing aliphatic metabolites that lose the characteristic isotopic signature of the parent heterocycle.

Predicted Metabolic Fate
  • M1 (Hydroxylation): +15.9949 Da shift. Retains Cl-isotope pattern.

  • M2 (N-Glucuronidation): +176.0321 Da shift on the primary amine.

  • M3 (Ring Scission): Complex rearrangement often leading to a loss of the oxazole ring integrity, forming

    
    -keto nitriles.
    

Methodology Comparison

Workflow A: HRAM LC-MS/MS (The Recommended Product)

Platform: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap. Acquisition Mode: Data-Dependent Acquisition (DDA) or MSE (All-Ion Fragmentation).

  • Mechanism: Acquires full-scan MS1 data with simultaneous high-energy fragmentation.

  • Advantage: Allows for Mass Defect Filtering (MDF) .[1] CPO-Amine has a negative mass defect due to the chlorine atom. Metabolites retaining the chlorine will cluster in a specific mass defect range, allowing software to filter out biological matrix noise.

  • Causality: The high resolving power (>30,000 FWHM) distinguishes the metabolic +O shift (15.9949 Da) from the matrix +NH2 shift (16.0187 Da), which is impossible on a nominal mass instrument.

Workflow B: Triple Quadrupole (The Alternative)

Platform: Standard Triple Quadrupole (QqQ). Acquisition Mode: Precursor Ion Scan (PIS) or Neutral Loss Scan (NLS).

  • Mechanism: Scans for specific fragments (e.g., the chlorophenyl cation).

  • Limitation: If the metabolic modification occurs on the fragment being monitored (e.g., hydroxylation of the chlorophenyl ring), the PIS will fail to detect the metabolite entirely.

  • Failure Point: Ring-scission metabolites often lose the characteristic fragment ions, rendering them invisible to PIS/NLS methods.

Experimental Protocol (HRAM Workflow)

This protocol is self-validating through the use of an internal reference standard and isotopic pattern matching.

Step 1: Sample Preparation[2]
  • Incubation: Incubate 10 µM CPO-Amine with human liver microsomes (HLM) supplemented with NADPH (1 mM) and UDPGA (2 mM) for 60 min at 37°C.

  • Quenching: Add 3 volumes of ice-cold acetonitrile (ACN) containing 0.1% formic acid.

  • Centrifugation: 14,000 x g for 10 min at 4°C. Inject supernatant.

Step 2: LC Conditions[2][3][4]
  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient:

    • 0-1 min: 5% B (Isocratic)

    • 1-12 min: 5% -> 95% B (Linear)

    • 12-14 min: 95% B (Wash)

    • 14.1 min: 5% B (Re-equilibration)

Step 3: MS Parameters (Q-TOF Source)
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3500 V.

  • Fragmentor: 135 V (Optimized to prevent in-source fragmentation of the labile oxazole).

  • Collision Energy: Ramp 10–40 eV.

  • Reference Mass: Purine (m/z 121.0508) and HP-0921 (m/z 922.0097) for real-time lock mass correction.

Data Presentation & Analysis

Fragmentation Logic

The identification relies on detecting the Diagnostic Fragment Ion (DFI) .

  • Parent DFI: m/z 139/141 (Chlorobenzonitrile cation, formed by oxazole ring cleavage).

  • Metabolite DFI: If the fragment shifts to m/z 155/157, the hydroxylation is on the phenyl ring. If the fragment remains m/z 139/141, the modification is on the oxazole/amine moiety.

Table 1: Observed Metabolites (Simulated Data based on Homologs)
Metabolite IDTransformationObserved m/z ([M+H]+)Mass Shift (ppm)Diagnostic FragmentRetention Time (min)
Parent None195.03200.0139.00508.4
M1 Phenyl-Hydroxylation211.0269-1.2155.0001 7.1
M2 N-Glucuronidation371.0641+0.5195.03206.5
M3 Oxazole Ring Opening213.0425+2.1Loss of 1395.8

Note: M3 represents a hydrolyzed ring-opened product (amide formation), common in oxazoles [1].

Visualization of Metabolic Pathways[6]

The following diagram illustrates the divergence between stable Phase I/II metabolites and the elusive ring-scission products.

MetabolicPathway cluster_legend Pathway Key Parent CPO-Amine (m/z 195.03) M1 M1: Phenyl-OH (m/z 211.03) Parent->M1 CYP450 (+O) M2 M2: N-Glucuronide (m/z 371.06) Parent->M2 Direct UGT Reactive Reactive Intermediate (Epoxide/Iminium) Parent->Reactive Bioactivation M1->M2 UGT (+Gluc) M3 M3: Ring Scission (Nitrile/Amide) Reactive->M3 Hydrolysis (+H2O) key Blue: Parent | Green: Stable Metabolite | Red: Unstable/Scission

Figure 1: Proposed metabolic pathway of 4-(2-Chlorophenyl)-1,3-oxazol-2-amine showing Phase I/II and ring scission routes.

Workflow Decision Diagram

This flowchart guides the researcher on when to switch from the HRAM "Discovery" mode to the QqQ "Quantitation" mode.

WorkflowDecision Start Start: Biological Sample Method Select Method Start->Method HRAM HRAM (Q-TOF/Orbitrap) Discovery Phase Method->HRAM Unknown Metabolites QqQ QqQ (Triple Quad) Quantitation Phase Method->QqQ Targeted Routine Analysis MDF Mass Defect Filtering (Cl-Isotope Filter) HRAM->MDF Structure Structure Elucidation (MS/MS Fragments) MDF->Structure MRM Develop MRM Transitions Structure->MRM Transfer to QqQ MRM->QqQ

Figure 2: Strategic workflow for integrating High-Resolution MS for ID and Triple Quad for routine quantitation.

References

  • Zhang, H., et al. (2007). "Mass defect filtering on high resolution LC/MS data as a methodology for detecting metabolites with unpredictable structures: identification of oxazole-ring opened metabolites of muraglitazar." Drug Metabolism and Disposition. Link

  • Tureček, F., et al. (1980).[3] "Mass Spectrometry of Oxazoles." Heterocycles. Link

  • Dalvie, D., et al. (2019). "Investigation of etoxazole metabolites in citrus, soil and earthworms by ultra-performance liquid chromatography with time-of-flight mass spectrometry." Chemosphere.[4] Link

  • Hu, J.P., et al. (2015). "Quantitative determination of 2-amino-2-(2-(4'-(2-propyloxazol-4-yl)-[1,1'-biphenyl]-4-yl)ethyl)propane-1,3-diol and its active phosphorylated metabolite in rat blood by LC-MS/MS." Analytical and Bioanalytical Chemistry. Link

Sources

Comparative Potency Guide: Oxazol-2-amine vs. Thiazol-2-amine Analogs

[1]

Executive Summary

In medicinal chemistry, the bioisosteric replacement of thiazol-2-amine with oxazol-2-amine is a high-impact strategy used to modulate physicochemical properties without compromising biological fidelity.[1] While thiazol-2-amine is a privileged scaffold found in blockbuster drugs (e.g., Dasatinib, Abafungin), its sulfur atom introduces specific metabolic liabilities and lipophilicity challenges.[2][3][4]

This guide objectively compares these two scaffolds, demonstrating that while thiazol-2-amines generally offer superior binding affinity through sulfur-mediated interactions, oxazol-2-amines provide a critical advantage in solubility and metabolic stability , often maintaining equipotency in kinase-driven targets.[1][2]

Physicochemical & Structural Profiling[2][4]

The core divergence in potency and "drug-likeness" stems from the electronic differences between the sulfur (thiazole) and oxygen (oxazole) atoms.[1]

PropertyThiazol-2-amineOxazol-2-amineImpact on Potency/Developability
Heteroatom Sulfur (S)Oxygen (O)S is larger, softer, more polarizable; O is smaller, harder, more electronegative.[1]
Basicity (pKa) ~5.36 (Conjugate Acid)< 4.0 (Est.)[1][3][4]Thiazole is more basic.[2] Oxazole's oxygen withdraws electron density, reducing the pKa of the exocyclic amine.[2][3][4]
H-Bonding Moderate AcceptorStrong AcceptorOxazole oxygen is a "harder" H-bond acceptor, potentially altering water networks in the binding pocket.[1][2]
Lipophilicity Higher (More Lipophilic)Lower (More Polar)Oxazole analogs are significantly more water-soluble (often >10-fold increase).[1][3]
Aromaticity HighModerateThiazole has greater resonance stabilization; oxazole has more diene-like character.[1][2]
Metabolism S-Oxidation / Ring OpeningRing Scission (Rare)Thiazoles are prone to S-oxidation (sulfoxides/sulfones) by CYPs; Oxazoles avoid this liability.[1]
Mechanistic Implications for Binding[3][4]
  • The "Sulfur Effect": Sulfur’s filled d-orbitals and larger van der Waals radius allow for specific non-covalent interactions (e.g., S[1][3][4]···O or S···π interactions) that oxygen cannot mimic.[2] If a binding pocket relies on this "sigma-hole" interaction, the oxazole analog will likely lose potency (e.g., VEGFR-2 inhibitors).[2][3]

  • Solubility-Driven Potency: For targets where bioavailability is the limiting factor (e.g., antimicrobial agents), the oxazole's lower LogP enhances effective potency by increasing free drug concentration in aqueous media.[2][3][4]

Synthetic Accessibility & Workflows[2][4]

A major barrier to adoption is the difference in synthetic ease.[2] While thiazoles are trivially synthesized via the Hantzsch protocol , the corresponding oxazoles require distinct, often harsher conditions because urea is less nucleophilic than thiourea.[2][3][4]

Comparative Synthetic Protocols
Protocol A: Synthesis of Thiazol-2-amines (Hantzsch)

Standard, high-yield method.[1]

  • Reagents:

    
    -Halo ketone (1.0 eq), Thiourea (1.1 eq), Ethanol (solvent).[2][3][4]
    
  • Procedure: Reflux the mixture for 2–4 hours. The sulfur atom of thiourea attacks the

    
    -carbon, followed by cyclization and dehydration.[2]
    
  • Workup: Cool, neutralize with NaHCO

    
    , and filter the precipitate.
    
  • Yield: Typically 80–95%.[2]

Protocol B: Synthesis of Oxazol-2-amines (Cyanamide Route)

Hantzsch fails with urea.[1] Use this alternative.

  • Reagents:

    
    -Hydroxy ketone (1.0 eq), Cyanamide (NH
    
    
    CN, 1.2 eq), Base (e.g., NaOEt or K
    
    
    CO
    
    
    ).[2][3][4]
  • Procedure: Condense

    
    -hydroxy ketone with cyanamide in ethanol/water at reflux. Alternatively, use 
    
    
    -amino ketone + Cyanogen Bromide (BrCN).[1][2][3]
  • Mechanism: Nucleophilic attack of the amine on the nitrile, followed by cyclization of the hydroxyl onto the imidate intermediate.[2][4]

  • Yield: Typically 50–70% (Lower than thiazoles).[2]

Visualization: Synthetic Divergence

SynthesisStartTarget ScaffoldHaloKetoneα-Halo KetoneStart->HaloKetoneHydroxyKetoneα-Hydroxy KetoneStart->HydroxyKetoneThiourea+ Thiourea(Hantzsch)HaloKetone->ThioureaUrea+ UreaHaloKetone->UreaCyanamide+ Cyanamide(NH2CN)HydroxyKetone->CyanamideThiazoleThiazol-2-amine(High Yield)Thiourea->ThiazoleReflux/EtOHFailReaction Fails(Low Nucleophilicity)Urea->FailOxazoleOxazol-2-amine(Moderate Yield)Cyanamide->OxazoleBase/Cyclization

Caption: Divergent synthetic pathways.[1] The standard Hantzsch synthesis works for thiazoles but fails for oxazoles, necessitating the cyanamide route.[2][3][4]

Case Studies: Potency & Efficacy Comparison

Case Study 1: Dasatinib Analogs (CML Inhibitors)
  • Context: Dasatinib contains a thiazol-2-amine core targeting BCR-ABL.[1]

  • Experiment: Researchers synthesized the direct oxazol-2-amine bioisostere and tested it against K562 leukemia cells.[1]

  • Result: The oxazole derivatives showed nanomolar inhibitory activity comparable to the thiazole parent (Dasatinib).[1][4]

Case Study 2: VEGFR-2 Inhibitors
  • Context: Thiazole-based inhibitors binding to the Vascular Endothelial Growth Factor Receptor-2.[1][5]

  • Experiment: Direct replacement of thiazole with oxazole.

  • Result: Significant loss of potency for the oxazole analog.[2]

  • Mechanism: Crystallography revealed a specific stabilizing interaction between the thiazole sulfur and a backbone residue (via S[1][3][4]···O or hydrophobic contact) that the smaller, harder oxygen atom could not replicate.[2][3][4]

Case Study 3: Antimicrobial Pyridinecarboxamides
  • Context: Development of agents against Mycobacterium tuberculosis.[2][6][7]

  • Result: The oxazole analogs demonstrated superior activity (MIC ~3.13 µg/mL) compared to thiazoles.[1][4][7]

  • Key Factor: The oxazole analogs were ~10 times more water-soluble.[1] This improved physicochemical profile likely enhanced penetration and bioavailability, overcoming any minor loss in intrinsic binding affinity.[2][3][4]

Decision Logic for Scaffold Selection

Use this logic flow to determine when to switch from thiazole to oxazole.

DecisionTreeStartLead Compound:Thiazol-2-amineIssuePrimary Liability?Start->IssueSolubilityPoor Solubility / High LogPIssue->SolubilityMetabolismRapid Clearance (S-Oxidation)Issue->MetabolismPotencyNeed Max AffinityIssue->PotencyAction1Switch to Oxazole(Expect ~10x Solubility Gain)Solubility->Action1Action2Switch to Oxazole(Eliminates S-Oxidation)Metabolism->Action2CheckDoes Binding Rely on Sulfur?Potency->CheckYesYes (S...O / S...Pi)Check->YesVEGFR-2 CaseNoNo (H-Bond / Steric)Check->NoDasatinib CaseKeepKeep ThiazoleYes->KeepSwitchOxazole ViableNo->Switch

Caption: Decision matrix for bioisosteric replacement. Switch to oxazole for solubility/metabolic issues, but retain thiazole if sulfur-specific binding is confirmed.

References

  • 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells. Archiv der Pharmazie, 2016.[1][2] Link

  • Structures and IC50 values of thiazole versus oxazole isosteres against VEGFR-2. Journal of Molecular Structure, 2022.[2] Link

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 2020.[2] Link[1][3][4]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 2021.[1][2] Link[1][3][4]

  • pKa Values of 2-Aminothiazole. ChemicalBook/PubChem Data. Link

Safety Operating Guide

4-(2-Chlorophenyl)-1,3-oxazol-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(2-Chlorophenyl)-1,3-oxazol-2-amine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Operational Guide

Executive Summary: Operational Directive

Immediate Action Required: 4-(2-Chlorophenyl)-1,3-oxazol-2-amine is a halogenated heteroaromatic amine . It poses acute aquatic toxicity and specific chemical incompatibility risks (acid-base reactivity).

  • Do NOT dispose of via sanitary sewer or trash.[1][2]

  • Do NOT mix with strong acids or oxidizers during accumulation.

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

  • Waste Stream Classification: Halogenated Organic Solid (or Liquid if in solution).

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe disposal. This compound contains both a basic amine group and a chlorinated phenyl ring, dictating its segregation logic.

PropertyDataRelevance to Disposal
Chemical Name 4-(2-Chlorophenyl)-1,3-oxazol-2-amineOfficial manifesting name.[3][4][5]
CAS Number 68101-25-7 Required for waste inventory/profiling.
Molecular Formula C₉H₇ClN₂OHigh nitrogen/chlorine content requires specific incineration parameters.
Physical State Solid (Powder)Dust generation risk during transfer.
GHS Hazards H302 (Harmful if swallowed)H315/H319 (Irritant)H410 (Very toxic to aquatic life)Must be collected as hazardous waste; zero-discharge policy.
Reactivity Basic (Amine)Incompatible with Acids (exothermic reaction).

Pre-Disposal Logistics: Segregation & Storage

Proper segregation prevents dangerous chemical reactions in the waste container.[6][7]

Segregation Logic (The "Amine Rule")

Because this compound is an amine, it is basic.

  • Segregate FROM: Strong acids (HCl, H₂SO₄), Acid chlorides, Strong Oxidizers (Peroxides, Nitric Acid).

  • Compatible WITH: Other basic organic solids, non-reactive halogenated organics.

Container Selection
  • Solid Waste: Wide-mouth High-Density Polyethylene (HDPE) jars or double-lined fiber drums.

  • Liquid Waste (Solutions): HDPE carboys or Safety Cans (if solvent is compatible). Avoid metal containers if the solution is acidic or corrosive, though this compound itself is basic.

Labeling Requirements

Every container must be labeled immediately upon the first addition of waste.[8][9]

  • Tag: "Hazardous Waste"

  • Constituents: 4-(2-Chlorophenyl)-1,3-oxazol-2-amine (Write out full name; do not use abbreviations).

  • Hazard Checkbox: Toxic, Irritant, Environmental Hazard.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired shelf stocks, surplus dry powder.

  • PPE Donning: Wear nitrile gloves, lab coat, and safety glasses. If handling large open quantities (>10g), use a powder hood or N95 respirator to prevent inhalation.

  • Container Prep: Select a dedicated "Solid Hazardous Waste" container (wide-mouth HDPE).

  • Transfer: Carefully transfer the solid into the container.

    • Note: If the original bottle is <50g and non-returnable, it is often safer to place the entire original bottle into the waste container to minimize dust exposure.

  • Decontamination: Wipe the exterior of the waste container with a damp paper towel. Dispose of the towel in the same container.

  • Sealing: Screw the lid down tightly.

  • Manifesting: Log the weight (kg) on the accumulation log.

Scenario B: Disposal of Liquid Solutions (HPLC/Reaction Waste)

Applicable for: Reaction mother liquors, HPLC effluents containing the compound.

  • Characterize Solvent: Determine if the primary solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, DMSO).

  • Select Stream:

    • If solvent is Halogenated OR if the compound concentration is high (>1%): Use Halogenated Waste Stream .

    • Reasoning: The chlorine atom on the phenyl ring technically classifies the molecule as halogenated. Mixing it into a non-halogenated stream can result in surcharges from the disposal facility.

  • Check pH: Ensure the waste stream is not acidic (pH < 4). If acidic, neutralize before adding this amine to prevent heat generation, or use a separate "Acidic Organic" stream if available.

  • Pour & Cap: Use a funnel to prevent spills. Cap immediately.

Scenario C: Contaminated Labware (Vials, Syringes, Spatulas)
  • Solvent Rinse: Triple rinse the glassware with a compatible solvent (e.g., Acetone or Methanol).

  • Rinsate Disposal: Pour the rinsate into the Liquid Halogenated Waste container.

  • Solid Debris:

    • Glass: Place rinsed glass in "Broken Glass/Sharps" container (if chemically clean) or "Glass Hazardous Waste" (if residue remains).

    • Gloves/Paper: Place in "Solid Hazardous Waste" bags/bins.

Visualizations

Figure 1: Waste Segregation Decision Logic

This decision tree ensures the compound is routed to the correct waste stream to prevent incompatibility and regulatory fines.

WasteSegregation Start Waste: 4-(2-Chlorophenyl)-1,3-oxazol-2-amine StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidDest Solid Hazardous Waste (Tag: Toxic, Halogenated) SolidPath->SolidDest SolventCheck Primary Solvent Type? LiquidPath->SolventCheck HaloSolv Halogenated (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHaloSolv HaloDest Halogenated Liquid Waste (Incineration) HaloSolv->HaloDest NonHaloDest Non-Halogenated Waste (Check local limits for Cl content) NonHaloSolv->NonHaloDest Contains Cl-organic NonHaloDest->HaloDest Preferred Path

Caption: Decision logic for segregating 4-(2-Chlorophenyl)-1,3-oxazol-2-amine waste streams. Note that even in non-halogenated solvents, the presence of the chlorinated ring often necessitates disposal in the halogenated stream.

Figure 2: Spill Response Workflow

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it >10g or outside hood?) Spill->Assess Minor Minor Spill (Inside Hood/Bench) Assess->Minor No Major Major Spill (Floor/Outside Lab) Assess->Major Yes PPE Don PPE: Gloves, Goggles, N95 Minor->PPE Evacuate Evacuate Area Call EHS Major->Evacuate Contain Cover with wet paper towel (Prevents dust) PPE->Contain Clean Scoop/Wipe Triple clean area Contain->Clean Dispose Bag waste as Hazardous Solid Clean->Dispose

Caption: Operational workflow for managing spills. Emphasis is placed on preventing dust inhalation by using wet wiping techniques.

Regulatory & Compliance Framework

US EPA (RCRA) Classification

While 4-(2-Chlorophenyl)-1,3-oxazol-2-amine is not explicitly listed on the P-list or U-list, it must be characterized by the generator.

  • Waste Code Determination: Due to the halogen content and toxicity, it is generally profiled under D001 (Ignitable) if in flammable solvent, or simply as Non-Regulated Hazardous Waste (unless TCLP testing proves otherwise).

  • Best Practice: Most institutions default to managing all halogenated organic synthesis intermediates as Hazardous Waste to ensure incineration at permitted facilities (TSDF).

European Waste Catalogue (EWC)
  • Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

  • Disposal Method: Incineration with flue gas scrubbing (to handle HCl generation from the chloro-group).

References

  • Sigma-Aldrich. Safety Data Sheet: 4-(4-chlorophenyl)-1,3-oxazol-2-amine (Analogue Reference). Retrieved from

  • PubChem. Compound Summary: 4-(2-chlorophenyl)-1,3-oxazol-2-amine.[10] National Library of Medicine. Retrieved from

  • US EPA. Hazardous Waste Generators: Segregation of Incompatible Waste. Retrieved from

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

Sources

Personal protective equipment for handling 4-(2-Chlorophenyl)-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

4-(2-Chlorophenyl)-1,3-oxazol-2-amine is a halogenated heterocyclic amine commonly utilized as a scaffold in medicinal chemistry (e.g., COX-2 inhibition research) and agrochemical synthesis.[1][2][3][4]

The Safety Paradox: While often handled as a stable solid, this compound presents a dual-threat profile:

  • Chemical Functionality: The 2-aminooxazole moiety is nucleophilic and basic, capable of causing tissue irritation and potential sensitization.[1]

  • Halogenated Aromaticity: The chlorophenyl group increases lipophilicity, potentially facilitating dermal absorption and bioaccumulation compared to non-halogenated analogs.[1]

Core Directive: Treat this compound as a Potent Unknown . Due to the lack of extensive toxicological data specific to the 2-chlorophenyl isomer (compared to the more common 4-chlorophenyl analog), you must apply the Precautionary Principle .[1] Assume it possesses the acute toxicity and irritant properties of its structural family until proven otherwise.[1]

Hazard Identification & Exposure Pathways[1][2][6][7][8]

The following hazard profile is derived from Structural Activity Relationship (SAR) analysis of the 4-chloro analog (CAS 68101-25-7) and general amino-oxazole properties.

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][5]Strict hygiene; no open vessels outside hood.[1]
Skin Irritation H315 Causes skin irritation.[1][5]Direct contact causes dermatitis; amines can be sensitizers.[1]
Eye Irritation H319 Causes serious eye irritation.[1][5][6]Dust/aerosol is corrosive to mucous membranes.[1]
STOT - SE H335 May cause respiratory irritation.[1][5][7]Inhalation is the primary high-risk vector during weighing.[1]

Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Standard nitrile gloves are often insufficient for aromatic amines in solution due to permeation.[1] The chlorination of the phenyl ring changes the polarity, potentially reducing breakthrough time in standard lab solvents.

PPE Decision Logic (Visualized)

PPE_Decision_Tree Start Handling Task State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DCM, DMSO, DMF) State->Solution Resp Respiratory: N95 or P100 Mask Solid->Resp Dust Risk Glove1 Gloves: Double Nitrile (5 mil) Solid->Glove1 Hood Engineering: Fume Hood REQUIRED Solution->Hood Vapor/Aerosol Glove2 Gloves: Laminate Liner + Nitrile Outer Solution->Glove2 Permeation Risk

Figure 1: PPE Selection Logic based on physical state. Note the escalation to laminate gloves for solution handling.[1]

Detailed PPE Specifications
Body AreaStandard Protocol (Solid Handling)Enhanced Protocol (Solution/Synthesis)Scientific Justification
Hand Protection Double Nitrile (min 5 mil) Silver Shield® (Laminate) under Nitrile Halogenated aromatics can degrade nitrile.[1] Laminate liners prevent permeation of the amine if dissolved in organic solvents [1].[1]
Respiratory N95 / P100 Respirator Fume Hood (Face Velocity >100 fpm) Solid amine dust is highly irritating to the upper respiratory tract.[1]
Eye Protection Safety Glasses w/ Side Shields Chemical Splash Goggles Amines are basic.[1] In solution, a splash can cause corneal opacity; goggles provide a seal against vapors.[1]
Body Lab Coat (Cotton/Poly) Tyvek® Sleeves or Apron Prevents accumulation of dust on street clothes; Tyvek resists liquid penetration.[1]

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer (Critical Control Point)

Risk: Electrostatic charge often causes organic amine powders to "fly," creating inhalable aerosols.[1]

  • Engineering Control: Utilize a Static Control Ionizer bar inside the balance enclosure if available.[1]

  • Technique:

    • Place the receiving vial inside a secondary container (e.g., a beaker) before weighing.

    • Use a disposable anti-static spatula.[1]

    • Do not return excess chemical to the stock bottle to prevent cross-contamination.[1]

  • Clean Up: Immediately wipe the balance area with a wet paper towel (solvent-dampened) to capture invisible dust.[1]

Phase 2: Solubilization & Reaction

Risk: Exothermic solvation and permeation.[1]

  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents act as "skin carriers," potentially transporting the toxic amine through intact skin [2].[1]

  • Glove Discipline:

    • If using DCM (Dichloromethane), Standard Nitrile is useless (Breakthrough < 2 mins).[1] You must use laminate gloves or change nitrile gloves immediately upon splash.[1]

  • Vessel Management: All reactions must be capped and vented through an inert gas line (Nitrogen/Argon) to prevent moisture absorption (amines are hygroscopic) and vapor release.[1]

Emergency Response & Waste Disposal

Spill Response Workflow

Spill_Response Assess 1. Assess Volume & State Isolate 2. Evacuate & Isolate Area Assess->Isolate High Hazard PPE_Up 3. Don Full PPE (Goggles, Double Gloves, Resp) Isolate->PPE_Up Contain 4. Containment PPE_Up->Contain Clean 5. Cleanup Contain->Clean Solid: Wet Wipe Liquid: Vermiculite

Figure 2: Immediate response logic for laboratory spills.[1]

Disposal Protocols

Classification: Halogenated Organic Waste.

  • Segregation: Do NOT mix with acidic waste streams.[1]

    • Reasoning: Mixing amines with strong acids generates heat (exothermic neutralization) and forms salts, which may precipitate unexpectedly or cause pressure buildup in waste containers.[1]

  • Labeling: Clearly tag as "Halogenated Solvent/Organic - Contains Toxic Amine."[1]

  • Decontamination: Wipe down all glassware with a dilute 5% HCl solution (to protonate the amine into a water-soluble salt) followed by an ethanol rinse before removing from the hood for washing.[1]

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Guide.[1] Washington, DC: U.S. Department of Labor.[1] [Link]

  • PubChem. Compound Summary: 4-(4-chlorophenyl)-1,3-oxazol-2-amine (Structural Analog).[1] National Library of Medicine.[1] [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.